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  • Product: 1,2-Dithiolan-4-amine
  • CAS: 4212-05-9

Core Science & Biosynthesis

Foundational

The Chemical and Physical Dynamics of 1,2-Dithiolan-4-amine: A Technical Whitepaper

Executive Summary 1,2-Dithiolan-4-amine is a highly specialized heterocyclic organic compound characterized by a five-membered 1,2-dithiolane ring substituted with an amino group at the 4-position. The intrinsic ring str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Dithiolan-4-amine is a highly specialized heterocyclic organic compound characterized by a five-membered 1,2-dithiolane ring substituted with an amino group at the 4-position. The intrinsic ring strain of the disulfide bond imparts exceptional redox properties, making this molecular scaffold highly valuable in drug development, peptide chemistry, and agrochemical engineering. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, pharmacological applications, and synthetic methodologies.

Molecular Architecture & Physicochemical Profiling

The core architecture of 1,2-dithiolan-4-amine features a disulfide bridge constrained within a five-membered ring. This geometric constraint forces a dihedral angle of approximately 27–35° between the sulfur atoms, which significantly deviates from the optimal 90° found in unstrained, linear disulfides.

Causality in Molecular Design: This extreme ring strain is the primary causal factor for the molecule's high susceptibility to reductive cleavage and oxidative reformation. It allows the molecule to function as a dynamic redox switch in biological microenvironments. Furthermore, the amine group at the 4-position provides a critical handle for derivatization or protonation at physiological pH, which is essential for target receptor anchoring.

To facilitate comparative analysis in drug design, the quantitative physicochemical data of the base scaffold and its most prominent derivative, N,N-dimethyl-1,2-dithiolan-4-amine (Nereistoxin), are summarized below.

Table 1: Physicochemical Properties of 1,2-Dithiolan-4-amine and Key Derivatives
Property1,2-Dithiolan-4-amineN,N-dimethyl-1,2-dithiolan-4-amine (Nereistoxin)
Molecular Weight 121.23 g/mol 149.28 g/mol
Exact Mass 121.002 Da149.033 Da
XLogP3 -0.21.31
Topological Polar Surface Area (TPSA) 76.6 Ų53.8 Ų
Boiling Point N/A209.3 °C at 760 mmHg
Density N/A1.16 g/cm³

(Data sourced from1[1] and 2 [4])

Pharmacological Applications & Receptor Dynamics

The most biologically significant derivative of this class is N,N-dimethyl-1,2-dithiolan-4-amine (Nereistoxin), a naturally occurring neurotoxin isolated from the marine annelid Lumbriconereis heteropoda. It serves as the foundational pharmacophore for a class of agricultural insecticides (e.g., Cartap, Bensultap) and acts as a potent competitive antagonist at the nicotinic acetylcholine receptor (nAChR).

Mechanistic Causality: The protonated dimethylamine group mimics the quaternary ammonium of endogenous acetylcholine, anchoring the molecule within the receptor's ligand-binding domain via cation-π interactions. Concurrently, the strained 1,2-dithiolane ring interacts with critical cysteine residues in the receptor. This dual-action binding induces a conformational lock that prevents the ion channel from opening, halting the influx of Na+ and Ca2+ ions and ultimately leading to neuromuscular paralysis.

G Nereistoxin N,N-dimethyl-1,2-dithiolan-4-amine (Nereistoxin) nAChR Nicotinic Acetylcholine Receptor (nAChR) Nereistoxin->nAChR Competitive Binding IonChannel Ion Channel Blockade (Inhibition of Na+/Ca2+ influx) nAChR->IonChannel Conformational Arrest Paralysis Neuromuscular Paralysis (Insecticidal Action) IonChannel->Paralysis Synaptic Failure

Pathway of nAChR inhibition by N,N-dimethyl-1,2-dithiolan-4-amine.

Synthetic Methodologies & Self-Validating Protocols

In advanced peptide chemistry, the derivative 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) is synthesized as a conformationally restricted cysteine analogue [3]. The synthesis of 1,2-dithiolane derivatives requires precise control over sulfur oxidation states to prevent premature intermolecular polymerization.

The following protocol details the synthesis of Adt. It is designed as a self-validating system , where each step produces an intermediate with distinct physical properties, allowing for in-process purity verification without the need for complex chromatography.

G A 1,3-dichloro-2-propanone + Sodium Benzyl Mercaptide B Bis-aralkylthio ketone A->B Thioetherification C Bucherer-Bergs Reaction [KCN, (NH4)2CO3] B->C D Hydantoin Intermediate C->D Cyclization E Acid Hydrolysis [HCl, Reflux] D->E F Oxidative Deprotection [I2, then NaHSO3] E->F Decarboxamidation G 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) F->G Disulfide Closure

Synthetic workflow for 4-amino-1,2-dithiolane-4-carboxylic acid (Adt).

Step-by-Step Methodology

Step 1: Thioetherification (Sulfur Protection)

  • Procedure: Dissolve 1 molar equivalent of 1,3-dichloro-2-propanone in absolute ethanol. Slowly add 2 molar equivalents of sodium benzyl mercaptide under vigorous stirring and external cooling (0–5 °C).

  • Causality: Benzyl mercaptan acts as a robust protecting group. The external cooling is critical because the nucleophilic substitution is highly exothermic; uncontrolled heat would lead to the thermal degradation of the haloketone [2].

Step 2: Bucherer-Bergs Cyclization

  • Procedure: Warm the reaction mixture to 60 °C. Add an aqueous solution containing 1.5 equivalents of potassium cyanide (KCN) and 3 equivalents of ammonium carbonate ((NH4)2CO3). Stir for 18–24 hours.

  • Causality & Self-Validation: This reaction selectively forms a hydantoin intermediate. The thermodynamic conditions drive the equilibrium toward the stable hydantoin, establishing the quaternary carbon center at the 4-position. Self-Validation: The product naturally precipitates out of the solution upon cooling, providing a visual confirmation of success and a self-validating purification step via simple filtration.

Step 3: Acid Hydrolysis

  • Procedure: Suspend the isolated hydantoin in concentrated hydrochloric acid (HCl) and heat at reflux for 2.5 hours. Evaporate to dryness in vacuo.

  • Causality: The harsh acidic conditions are required to cleave the highly stable hydantoin ring, yielding the free amino acid. The benzyl thioethers remain completely intact under these conditions, preventing premature disulfide scrambling.

Step 4: Oxidative Deprotection and Disulfide Closure

  • Procedure: Neutralize the aqueous solution of the intermediate with ammonium hydroxide. Treat the solution with elemental iodine (I2) in methanol until a persistent brown color remains. Quench the excess iodine with 10% aqueous sodium bisulfite.

  • Causality & Self-Validation: Iodine serves a dual mechanistic purpose here. It oxidatively cleaves the benzyl protecting groups and simultaneously acts as an electron acceptor to drive the formation of the intramolecular 1,2-dithiolane disulfide bond. The proximity effect of the 1,3-dithiol configuration ensures that intramolecular cyclization vastly outcompetes intermolecular polymerization. Self-Validation: The color change from deep brown (excess I2) to colorless upon the addition of sodium bisulfite visually confirms the complete reduction of the oxidant, signaling the safe completion of the reaction [2].

References

  • Source: PubChem (National Institutes of Health)
  • Title: US3547948A - 4-amino-1,2-dithiolane-4-carboxylic acids Source: Google Patents URL
  • Title: 4-Amino-1,2-dithiolane-4-carboxylic acid (Adt) as cysteine conformationally restricted analogue.
  • Title: nereistoxin | CAS#:1631-58-9 Source: Chemsrc URL

Sources

Exploratory

Biological Activity of 1,2-Dithiolan-4-amine Derivatives: A Technical Guide to Mechanisms, Modifications, and Bioassays

Executive Summary The 1,2-dithiolan-4-amine scaffold, naturally exemplified by the marine neurotoxin nereistoxin, represents a foundational pharmacophore in agrochemical development[1],[2]. Originally recognized for its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-dithiolan-4-amine scaffold, naturally exemplified by the marine neurotoxin nereistoxin, represents a foundational pharmacophore in agrochemical development[1],[2]. Originally recognized for its potent insecticidal properties via nicotinic acetylcholine receptor (nAChR) antagonism, the core structure has undergone decades of chemical evolution[2]. To combat emerging pest resistance and reduce mammalian toxicity, modern drug development has transitioned from simple pro-insecticides (e.g., cartap, bensultap) to sophisticated, dual-action phosphonate derivatives[3],[4]. This whitepaper synthesizes the mechanistic biology, quantitative efficacy, and self-validating experimental protocols essential for evaluating these advanced derivatives.

Mechanistic Foundations: nAChR and AChE Modulation

Nereistoxin (N,N-dimethyl-1,2-dithiolan-4-amine) was first isolated from the marine annelid Lumbriconereis heteropoda[1],[5]. The biological activity of this class of compounds is strictly dependent on the "S-C-C(-N)-C-S" structural moiety[6].

Historically, these derivatives function as nAChR channel blockers[2]. By antagonizing the receptor in the insect central nervous system, they prevent acetylcholine binding, leading to rapid neuromuscular paralysis and death[1],[2]. However, prolonged agricultural use has driven the development of novel derivatives containing phosphonate groups[3]. These modern derivatives exhibit a dual-action mechanism :

  • nAChR Blockade : Retained from the parent 1,2-dithiolane ring.

  • AChE Inhibition : The grafted phosphonate group mimics the transition state of acetylcholine hydrolysis, competitively binding to the catalytic triad of acetylcholinesterase (AChE)[3],[7].

G Nereistoxin Nereistoxin (1,2-Dithiolan-4-amine) nAChR nAChR Antagonism (Ion Channel Blockade) Nereistoxin->nAChR Binds Receptor ProInsecticides Pro-insecticides (Cartap, Bensultap) Metabolism In vivo Metabolism (Ring-opened dithiol) ProInsecticides->Metabolism Enzymatic Cleavage Metabolism->Nereistoxin Active Form Phosphonates Phosphonate Derivatives (Compounds 5b, 6a, 7f) Phosphonates->nAChR Binds Receptor AChE AChE Inhibition (Enzyme Blockade) Phosphonates->AChE Dual Action Paralysis Neuromuscular Paralysis & Insect Death nAChR->Paralysis Neurotoxicity AChE->Paralysis Acetylcholine Accumulation

Fig 1: Pharmacological pathways of 1,2-dithiolan-4-amine derivatives and dual-action targets.

Quantitative Biological Activity

The introduction of phosphonate groups has yielded derivatives with insecticidal potencies rivaling commercial standards. The table below summarizes the lethal concentration (LC50) of key derivatives against major agricultural pests, demonstrating the structure-activity relationship improvements over the baseline nereistoxin.

CompoundTarget PestBioassay MethodLC50 (μg/mL)Reference
Nereistoxin (NTX) Mythimna separataTopical Application150.71[7]
Compound 7f Mythimna separataTopical Application136.86[7]
Compound 7b Myzus persicaeTopical Application42.93[7]
Compound 7b Rhopalosiphum padiTopical Application58.19[7]
Compound 5b Rhopalosiphum padiTopical Application17.14[3]
Compound 6a Rhopalosiphum padiTopical Application18.28[3]
Flunicotamid (Control)Rhopalosiphum padiTopical Application17.13[3]

Experimental Protocols: Self-Validating Workflows

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to prevent experimental artifacts.

Protocol A: In Vitro AChE Inhibition (Ellman Method)

Causality & Rationale : The Ellman method provides a direct, colorimetric quantification of enzyme kinetics[3],[7]. Acetylthiocholine iodide (ATCI) is cleaved by AChE to yield thiocholine. This free thiol reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm.

  • Buffer Preparation : Prepare 0.1 M phosphate buffer (pH 8.0) to maintain the optimal structural conformation of the AChE catalytic gorge.

  • Reagent Assembly : In a 96-well microplate, combine 140 μL of buffer, 20 μL of human AChE solution, and 20 μL of the 1,2-dithiolan-4-amine derivative (serially diluted in DMSO).

  • Equilibration : Incubate at 25°C for 15 minutes. Reasoning: This allows the inhibitor to fully penetrate and equilibrate within the enzyme's active site before substrate introduction.

  • Reaction Initiation : Add 10 μL of 10 mM ATCI and 10 μL of 10 mM DTNB.

  • Kinetic Measurement : Continuously measure absorbance at 412 nm for 5 minutes using a microplate reader.

  • Self-Validation Check : Include a DMSO-only blank to establish baseline uninhibited velocity. Concurrently run chlorpyrifos as a positive control[7]. The assay is validated only if the positive control yields an IC50 within its established literature range.

Protocol B: In Vivo Topical Application Bioassay

Causality & Rationale : Topical application isolates contact toxicity from antifeedant effects, ensuring the measured LC50 reflects true cuticular penetration and target-site binding[7].

  • Subject Selection : Select pre-third-instar larvae of Mythimna separata or adult aphids (R. padi) of uniform size to minimize physiological variance[3],[7].

  • Dosing : Dissolve the test compound in acetone. Apply exactly 1 μL of the solution to the dorsal thorax of each insect using a Hamilton repeating dispenser.

  • Housing : Transfer treated insects to clean Petri dishes containing fresh host plant leaves. Maintain at 25±1°C, 70% relative humidity, and a 16:8 light:dark photoperiod. Reasoning: Fresh leaves prevent starvation-induced mortality, which would artificially inflate toxicity metrics.

  • Observation : Record mortality at 24 h and 48 h post-treatment[7].

  • Self-Validation Check : Include an acetone-only negative control. The protocol is valid only if control mortality remains below 5%. Apply Abbott’s formula to correct for baseline mortality.

Structure-Activity Relationship (SAR) & Molecular Docking

The biological activity of these derivatives is highly sensitive to structural modifications:

  • N-Atom Substitution : Modifying the alkyl substituents on the nitrogen atom alters the lipophilicity (logP) and spatial bulk. Replacing dimethyl groups with larger alkyl chains can sterically hinder receptor pocket entry, reducing insecticidal efficacy[8].

  • Phosphonate Grafting : Molecular docking studies reveal that phosphonate derivatives exhibit lower binding energies with AChE compared to nAChR, indicating a preferential, high-affinity interaction with the AChE catalytic triad[9]. The phosphonate group acts as a transition-state analog, effectively anchoring the 1,2-dithiolan-4-amine core within the AChE gorge and establishing a dual-target profile that mitigates cross-resistance[3],[9].

References

Sources

Foundational

1,2-Dithiolan-4-amine as a precursor in organic synthesis

1,2-Dithiolan-4-amine as a Precursor in Organic Synthesis: A Comprehensive Technical Guide Executive Summary In the landscape of organic synthesis and drug development, 1,2-dithiolan-4-amine (PubChem CID 427617)[1] occup...

Author: BenchChem Technical Support Team. Date: March 2026

1,2-Dithiolan-4-amine as a Precursor in Organic Synthesis: A Comprehensive Technical Guide

Executive Summary

In the landscape of organic synthesis and drug development, 1,2-dithiolan-4-amine (PubChem CID 427617)[1] occupies a highly specialized niche. Characterized by a strained five-membered cyclic disulfide ring and a nucleophilic primary amine at the C4 position, this molecule serves as the foundational pharmacophore for a major class of neuroactive agrochemicals and redox-sensitive therapeutic probes. Most notably, its N,N-dimethylated derivative, Nereistoxin, was originally isolated from the marine annelid Lumbriconereis heteropoda[2]. By understanding the thermodynamic instability of the 1,2-dithiolane ring and the reactivity of its amine handle, synthetic chemists can engineer highly targeted pro-drugs, pro-insecticides, and stimuli-responsive linkers.

Structural Chemistry and Thermodynamic Causality

The utility of 1,2-dithiolan-4-amine is dictated by the unique stereoelectronic properties of the 1,2-dithiolane heterocycle. In unstrained aliphatic disulfides, the optimal C–S–S–C dihedral angle is approximately 90°. However, the geometric constraints of the five-membered ring force this angle down to 27°–35°. This distortion introduces a significant ring strain energy of roughly 4–5 kcal/mol[3].

Causality in Design: Because of this built-in ring strain, the disulfide bond is highly susceptible to nucleophilic attack and reduction by intracellular thiols (such as glutathione or thioredoxin reductase, TrxR)[4]. Drug development professionals exploit this thermodynamic "spring-loaded" mechanism to design pro-drugs. By intentionally opening the ring to form stable, acyclic thiosulfates or carbamothioates (e.g., Cartap or Bensultap), the molecule remains inert during transport. Upon entering a reducing biological environment, the acyclic precursors undergo spontaneous intramolecular cyclization, reforming the active 1,2-dithiolane ring and triggering target binding[2].

MOA Pro Pro-drug / Pro-insecticide (Acyclic Disulfide/Thiosulfate) Redox In Vivo Reduction (e.g., Glutathione / TrxR) Pro->Redox Transport to Target Tissue Active 1,2-Dithiolan-4-amine Core (Active Pharmacophore) Redox->Active Spontaneous Cyclization Receptor Target Binding (nAChR Antagonism) Active->Receptor Receptor Affinity Effect Neurological Blockade & Paralysis Receptor->Effect Signal Interruption

Caption: Redox-triggered activation pathway of 1,2-dithiolan-4-amine pro-drugs into active antagonists.

Synthetic Workflows and Derivatization

The primary amine at the C4 position provides a versatile handle for structural modification. Alkylation, acylation, or reductive amination (e.g., Eschweiler-Clarke methylation) of 1,2-dithiolan-4-amine yields a vast library of derivatives.

For agricultural applications, researchers at Takeda Chemical Industries utilized this core to develop commercial insecticides that act as potent antagonists of the nicotinic acetylcholine receptor (nAChR)[2]. When the 5-membered ring is expanded to a 6-membered trithiane ring using sodium trithionate, the resulting compound (Thiocyclam) exhibits altered release kinetics and a highly favorable toxicity profile[5].

SynthesisWorkflow A 1,3-Dihalogeno-2-propylamine B Bunte Salt Intermediate (Thiosulfate) A->B Na2S2O3 / H2O C 1,2-Dithiolan-4-amine (Core Precursor) B->C Cyclization / Reduction D N,N-Dimethyl-1,2-dithiolan-4-amine (Nereistoxin) C->D Formaldehyde / HCOOH (Eschweiler-Clarke) E Cartap / Bensultap (Pro-insecticides) D->E Ring Opening (PhSO2Cl or Cl3C-SCl) F Thiocyclam (Trithiane Analogue) D->F Na2S3O6 (Ring Expansion)

Caption: Synthetic workflow from acyclic precursors to 1,2-dithiolan-4-amine and its commercial derivatives.

Quantitative Data: Derivative Profiles

The following table summarizes the physicochemical properties of key compounds synthesized from the 1,2-dithiolan-4-amine precursor.

CompoundMolecular FormulaMolar Mass ( g/mol )Structural ModificationPrimary Application
1,2-Dithiolan-4-amine C3H7NS2121.23Unmodified CoreSynthetic Precursor[1]
Nereistoxin C5H11NS2149.27N,N-DimethylationNatural nAChR Antagonist[2]
Thiocyclam C5H11NS3181.34Trithiane Ring ExpansionAgricultural Insecticide[5]
Cartap C7H15N3O2S2237.34Ring-opened, CarbamoylatedAgricultural Insecticide[2]

Self-Validating Experimental Protocols

To ensure rigorous scientific reproducibility, the following protocols are designed as self-validating systems. Each methodology includes built-in checkpoints to confirm mechanistic success before proceeding to the next step.

Protocol 1: Synthesis of the 1,2-Dithiolan-4-amine Core via Bunte Salt

Objective: Construct the strained 1,2-dithiolane ring from an acyclic 1,3-dihalogeno-2-propylamine precursor. Causality: Direct sulfidation of 1,3-dihalides with Na2S frequently results in intractable intermolecular polymers. By reacting the dihalide with sodium thiosulfate first, a Bunte salt (S-alkyl thiosulfate) intermediate is formed. This sterically bulky intermediate prevents intermolecular cross-linking and strictly enforces a controlled, stepwise intramolecular cyclization upon acidic hydrolysis.

  • Bunte Salt Formation: Dissolve 10 mmol of 1,3-dichloro-2-propylamine in 50 mL of an aqueous solution containing 22 mmol of sodium thiosulfate (Na2S2O3). Reflux the mixture at 80°C for 4 hours.

  • Cyclization: Cool the reaction to 5°C. Acidify the mixture with 6M HCl to pH 2, then add a mild oxidant (e.g., 30% H2O2) dropwise over 30 minutes to facilitate disulfide bond formation.

  • Extraction: Adjust the pH to 9 using NaOH to free the amine, then extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Validation Checkpoint: Spot the organic layer on a silica TLC plate (Hexane:EtOAc 7:3). The product will appear as a distinct UV-active spot. Self-Validation: Treat a small aliquot with Ellman’s reagent (DTNB). A lack of yellow color confirms the complete absence of free thiols, validating that the disulfide cyclization was 100% successful.

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 1,2-dithiolan-4-amine.

Protocol 2: Synthesis of Thiocyclam from Nereistoxin

Objective: Ring expansion of the 5-membered dithiolane to a 6-membered trithiane to synthesize Thiocyclam[5]. Causality: The 6-membered trithiane ring exhibits reduced mammalian toxicity while retaining potent insecticidal properties. A biphasic reaction system (phosphate buffer/chloroform) is deliberately chosen here. As the sulfur insertion occurs, the highly lipophilic thiocyclam free base is immediately partitioned into the organic layer, shielding it from hydrolytic degradation in the aqueous phase[5].

  • Reaction Setup: Prepare a two-phase system consisting of 75 mL of 1 M phosphate buffer (pH 8.5) and 75 mL of chloroform in a round-bottom flask.

  • Addition of Reactants: Add 2.39 g (0.01 mol) of nereistoxin hydrogen oxalate and 5.7 g (0.02 mol) of sodium trithionate (Na2S3O6·3H2O) to the biphasic mixture.

  • Reaction: Stir the mixture vigorously at 55°C for 5 hours.

  • Validation Checkpoint: Self-Validation: Stop the stirring and allow the phases to separate. The successful conversion is visually indicated by the complete dissolution of the initial solid reactants and a measurable increase in the refractive index of the lower chloroform layer (indicating the transfer of the alkaloid base).

  • Isolation: Separate the chloroform phase using a separatory funnel. Extract the remaining aqueous phase once more with 25 mL of chloroform. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Precipitation: To isolate the pure compound, add a saturated solution of oxalic acid in dioxane to the chloroform extract. Only the basic amine will form the insoluble oxalate salt, leaving neutral impurities in solution. Filter and dry the resulting crystals.

References

  • Source: nih.
  • Source: wikipedia.
  • Source: benchchem.
  • Source: benchchem.
  • Source: researchgate.

Sources

Exploratory

Part 1: The Chemical Physics of the 1,2-Dithiolane Motif

Executive Summary: The "Spring-Loaded" Heterocycle The 1,2-dithiolane ring system represents one of nature’s most elegant solutions to the problem of redox transduction. Unlike linear disulfides (e.g., cystine), the five...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Spring-Loaded" Heterocycle

The 1,2-dithiolane ring system represents one of nature’s most elegant solutions to the problem of redox transduction. Unlike linear disulfides (e.g., cystine), the five-membered 1,2-dithiolane ring possesses significant ring strain (~16–25 kcal/mol). This geometric frustration forces the C-S-S-C dihedral angle to deviate from its preferred open-chain conformation (90°) to a strained ~27–35°, effectively "spring-loading" the molecule.

Biologically, this translates to heightened reactivity toward nucleophilic attack and a lowered redox potential (E°’ ≈ -0.32V), making 1,2-dithiolanes ideal cofactors for acyl-transfer reactions and redox sensing. While


-lipoic acid is the ubiquitous archetype, nature has evolved a discrete but potent arsenal of secondary metabolites based on this pharmacophore, ranging from marine neurotoxins to plant allelochemicals.

To understand the biological occurrence, one must first appreciate the chemical constraints.

  • Ring Strain & Pucker: The stability of the ring is compromised by the repulsion between the lone pairs of the adjacent sulfur atoms. To minimize this, the ring puckers, but it cannot achieve the optimal 90° dihedral angle of a linear disulfide.

  • Reactivity Profile: This strain renders the disulfide bond highly susceptible to homolytic cleavage (UV light) and heterolytic cleavage (thiol-disulfide exchange).

  • Polymerization: In isolation, simple 1,2-dithiolanes polymerize spontaneously. Nature stabilizes these molecules via steric hindrance (substituents at C3/C4) or by keeping them protein-bound (lipoamidation).

Part 2: Lipoic Acid – The Metabolic Archetype


-Lipoic acid (1,2-dithiolane-3-pentanoic acid) is the most biologically significant occurrence, serving as the catalytic cofactor for the E2 subunit of 2-oxoacid dehydrogenase complexes (e.g., PDH, KGDH).
Biosynthetic Pathway (The LipB/LipA System)

Unlike many cofactors synthesized as free molecules, lipoic acid is assembled in situ on its target protein.

  • Octanoyl Transfer (LipB): The octanoyl moiety is transferred from Octanoyl-ACP to the

    
    -amino group of a specific lysine residue on the E2 subunit.[1]
    
  • Sulfur Insertion (LipA): Lipoyl synthase (LipA), a Radical SAM enzyme, inserts two sulfur atoms at C6 and C8.[1] Uniquely, LipA acts as both the catalyst and the sulfur substrate, sacrificing its own [4Fe-4S] clusters to donate sulfur.

DOT Diagram 1: Lipoic Acid Biosynthesis & Mechanism

LipoicBiosynthesis cluster_cycle E2 Catalytic Cycle ACP Octanoyl-ACP LipB LipB (Octanoyltransferase) ACP->LipB Inter Octanoyl-E2 Intermediate LipB->Inter Transfer ApoE2 Apo-E2 Protein (Lysine residue) ApoE2->LipB LipA LipA (Radical SAM / [4Fe-4S]) Inter->LipA LipoE2 Holo-E2 (Lipoylated) LipA->LipoE2 Sulfur Insertion (C6, C8) SAM SAM -> 5'-dA SAM->LipA Radical Gen Acyl-S-E2 Acyl-S-E2 LipoE2->Acyl-S-E2 Reductive Acylation Dihydrolipoyl-E2 Dihydrolipoyl-E2 Acyl-S-E2->Dihydrolipoyl-E2 Acyl Transfer Dihydrolipoyl-E2->LipoE2 Re-oxidation (E3)

Caption: The LipB/LipA biosynthetic pathway involves strictly protein-bound intermediates. LipA sacrifices its auxiliary [Fe-S] cluster to synthesize the dithiolane ring.

Part 3: Secondary Metabolites – The "Exotic" Dithiolanes

Beyond central metabolism, specific organisms utilize the 1,2-dithiolane ring for chemical defense.

Asparagusic Acid (Asparagus officinalis)[2]
  • Structure: 1,2-dithiolane-4-carboxylic acid.[2][3][4][5][6]

  • Function: Acts as a potent nematicide and plant growth inhibitor (allelopathy).[7] It interferes with the pyruvate dehydrogenase complex of parasites, effectively hijacking the machinery usually reserved for lipoic acid.

  • Metabolism: In humans, it is metabolized into volatile thioesters (methanethiol, dimethyl sulfide), causing the characteristic "asparagus urine" odor.

Nereistoxin (Lumbriconereis heteropoda)[8][9]
  • Structure: 4-(N,N-dimethylamino)-1,2-dithiolane.

  • Origin: Isolated from the marine annelid worm.[8][9][10][11][12]

  • Mechanism: A potent neurotoxin that blocks the nicotinic acetylcholine receptor (nAChR).[10]

  • Drug Development: Served as the lead compound for Cartap and Bensultap , agricultural insecticides. These are "pro-insecticides" that metabolize back into the active dithiolane/dithiol form within the insect.

Brugierol (Brugiera gymnorrhiza)
  • Structure: 4-hydroxy-1,2-dithiolane-1-oxide.

  • Origin: Mangrove forests.[13][14]

  • Uniqueness: It exists as a cyclic thiosulfinate (oxidized disulfide). This confers unique redox properties and antimicrobial activity, likely protecting the mangrove roots in anaerobic, sulfur-rich mud.

Table 1: Comparative Profile of Natural 1,2-Dithiolanes

CompoundSourceSubstitutionBiological RoleRedox State (Native)

-Lipoic Acid
Universal (Mitochondria)C3-Pentanoic acidAcyl-transfer cofactorOxidized (Disulfide)
Asparagusic Acid Asparagus officinalisC4-Carboxylic acidAllelopathy / NematicideOxidized
Nereistoxin L. heteropoda (Worm)C4-DimethylamineNeurotoxin (nAChR blocker)Oxidized/Reduced mix
Brugierol B. gymnorrhiza (Mangrove)C4-Hydroxy, S1-OxideAntimicrobialThiosulfinate (S-oxide)

Part 4: Analytical Protocols (Extraction & Quantification)

Analyzing 1,2-dithiolanes is challenging due to their tendency to polymerize or undergo disulfide exchange during extraction.

The "Trapping" Strategy

To accurately quantify these compounds, particularly in their reduced (dithiol) states, one must "trap" the thiols immediately upon cell lysis to prevent artificial oxidation.

Protocol: LC-MS/MS Quantification of Endogenous Lipoic Acid

Objective: Quantify free vs. protein-bound lipoic acid.

Reagents:

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) - preferred over DTT as it is non-thiol and stable at acidic pH.

  • Alkylating Agent: NEM (N-Ethylmaleimide) or IAA (Iodoacetamide).

  • Hydrolysis: 6M HCl (for protein-bound fraction).

Workflow:

  • Sample Prep:

    • Free Fraction: Homogenize tissue in acetonitrile/formic acid (precipitates protein). Add TCEP to reduce endogenous disulfides.

    • Total Fraction: Acid hydrolysis (6M HCl, 110°C, 24h) to cleave the amide bond between lipoate and lysine.

  • Derivatization (Critical):

    • Add NEM (10mM) to cap free thiols. This prevents the dithiolane ring from reforming or polymerizing on the column.

    • Note: If measuring the intact oxidized ring, skip reduction/alkylation, but maintain acidic pH to inhibit exchange.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in H2O; B: Acetonitrile.

    • Transition (MRM): m/z 207.1

      
       123.0 (Loss of pentanoic acid side chain).
      

DOT Diagram 2: Analytical Workflow for Dithiolanes

AnalyticalWorkflow Sample Biological Sample (Tissue/Plasma) Split Split Sample Sample->Split ExtractA Precipitate Protein (Acetonitrile/Acid) Split->ExtractA Free Fraction Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Release from Lysine Split->Hydrolysis Protein-Bound DirectLC Direct LC-MS/MS (Measure Dithiolane) ExtractA->DirectLC Reduce Reduction (TCEP, pH 2.5) Hydrolysis->Reduce Deriv Derivatization (NEM or mBBr) Trap Dithiols Reduce->Deriv DerivLC LC-MS/MS (Measure Alkylated Adduct) Deriv->DerivLC

Caption: Dual-stream workflow allows differentiation between free oxidized dithiolanes and protein-bound reduced dithiols.

Part 5: Therapeutic Implications[15]

The 1,2-dithiolane ring is a privileged pharmacophore in drug discovery.

  • Covalent Inhibition: The ring strain allows it to act as a "warhead" for targeting non-catalytic cysteines in proteins. Upon proximity, a cysteine thiolate attacks the disulfide, opening the ring and forming a stable disulfide adduct with the protein.

  • Redox Cycling: Compounds like Nereistoxin analogues (Cartap) utilize the dithiolane/dithiol equilibrium to modulate ion channels.

  • Mimetics: Synthetic lipoic acid derivatives (e.g., CPI-613/Devimistat) are currently in clinical trials for cancer, designed to disrupt mitochondrial metabolism by mimicking the transient intermediates of the PDH complex.

References

  • Booker, S. J., et al. (2016). "Assembly of Lipoic Acid on Its Cognate Enzymes: an Extraordinary and Essential Biosynthetic Pathway." Microbiology and Molecular Biology Reviews. Link

  • Parry, R. J., et al. (1985).[6] "Biosynthesis of Sulfur Compounds. Investigations of the Biosynthesis of Asparagusic Acid." Journal of the American Chemical Society.[6] Link

  • Eldefrawi, A. T., et al. (1980). "Nereistoxin: A natural toxin interfering with cholinergic transmission."[10][15] Federation Proceedings. Link

  • Kato, A., & Numata, M. (1972). "Brugierol and Isobrugierol, trans- and cis-1,2-dithiolane-1-oxide, from Brugiera conjugata." Tetrahedron Letters. Link

  • Haj-Yehia, A. I., et al. (2000). "Determination of lipoic acid and dihydrolipoic acid in human plasma and urine by high-performance liquid chromatography with electrochemical detection." Journal of Chromatography B. Link

Sources

Foundational

spectroscopic data (NMR, IR, MS) of 1,2-Dithiolan-4-amine

This guide details the spectroscopic characterization of 1,2-Dithiolan-4-amine (also known as 4-aminodithiolane), a cyclic disulfide amine structurally analogous to the natural insecticide Nereistoxin. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of 1,2-Dithiolan-4-amine (also known as 4-aminodithiolane), a cyclic disulfide amine structurally analogous to the natural insecticide Nereistoxin.

Executive Summary

1,2-Dithiolan-4-amine (CAS: 4212-05-9 for free base; 4212-02-6 for HCl salt) is a critical motif in chemical biology and surface chemistry.[1] Its 1,2-dithiolane ring provides a robust anchor for gold surfaces (forming Self-Assembled Monolayers, SAMs) superior to linear thiols due to the chelate effect, while the amine functionality serves as a conjugation handle. Spectroscopically, the molecule presents unique challenges: the dynamic "puckering" of the five-membered ring complicates NMR coupling patterns, and the disulfide bond exhibits distinct Raman scattering but weak Infrared absorption.

Chemical Identity & Structural Properties

PropertyData
IUPAC Name 1,2-Dithiolan-4-amine
Common Name 4-Aminodithiolane; Demethylnereistoxin
Molecular Formula C

H

NS

Molecular Weight 121.22 g/mol (Free Base); 157.69 g/mol (HCl Salt)
CAS Number 4212-05-9 (Free Base)
Structural Feature 5-membered cyclic disulfide with an exocyclic amine at C4.

Spectroscopic Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 1,2-dithiolan-4-amine is dominated by the conformational mobility of the dithiolane ring. The ring exists in a dynamic equilibrium between envelope conformations, making the geminal protons on the sulfur-bearing carbons (C3 and C5) magnetically non-equivalent but often overlapping.

1H NMR Data (400 MHz, D


O, HCl Salt) 
Note: The amine protons exchange rapidly with D

O and are not observed.
Shift (δ ppm)IntegrationMultiplicityAssignmentStructural Context
4.35 1HMultiplet (m)H4 (CH-NH

)
Deshielded by the adjacent nitrogen and the inductive effect of the disulfide ring.
3.20 4HDoublet of MultipletsH3, H5 (CH

-S)
The four protons adjacent to sulfur appear as a complex second-order multiplet (AA'BB' or similar) due to ring puckering.

1H NMR Data (400 MHz, DMF-d


, HCl Salt) 
In non-protic solvents, the ammonium protons are visible.[2]
Shift (δ ppm)IntegrationMultiplicityAssignment
9.20 3HBroad SingletNH

3.80 1HBroad MultipletH4
3.59 4HSinglet (apparent)H3, H5

13C NMR Characteristics (Predicted/Analogous) Based on Nereistoxin and N-substituted derivatives, the carbon skeleton exhibits:

  • C4 (CH-N): ~55–65 ppm. (Upfield from Nereistoxin's ~73 ppm due to lack of methyl groups).

  • C3, C5 (CH

    
    -S):  ~40–50 ppm.
    
B. Mass Spectrometry (MS)

The mass spectrum is characterized by the fragility of the disulfide bond and the stability of the cyclic fragments.

Key Fragmentation Ions (EI/ESI):

  • m/z 122 ([M+H]

    
    ):  The protonated molecular ion (ESI).
    
  • m/z 121 (M

    
    ):  Molecular ion (EI).
    
  • m/z 88 ([M - SH]

    
    ):  Loss of a sulfhydryl radical is common in cyclic disulfides.
    
  • m/z 56 (C

    
    H
    
    
    
    N
    
    
    ):
    Rupture of the disulfide bond and loss of S
    
    
    (or two S atoms) typically yields the cyclopropylamine or allylamine cation.
C. Infrared (IR) & Raman Spectroscopy

The disulfide bond is the critical diagnostic feature. It is often silent or very weak in IR (due to symmetry) but strong in Raman.

ModeFrequency (cm

)
Intensity (IR)Intensity (Raman)Assignment
N-H Stretch 3350–3450Medium/BroadWeakPrimary amine (doublet in free base, broad band in HCl salt).
N-H Bend ~1600MediumWeakScissoring vibration of NH

.
S-S Stretch 500–520 Very Weak/Silent Strong Diagnostic for 1,2-dithiolane ring integrity.
C-S Stretch 600–700WeakMediumRing carbon-sulfur bonds.

Experimental Protocols

Protocol 1: Preparation for NMR Analysis (HCl Salt)

Use this protocol to avoid ring-opening polymerization, which occurs rapidly in free-base form.

  • Solvent Selection: Use D

    
    O  (99.9% D) for general purity checks. Use DMSO-d
    
    
    
    or DMF-d
    
    
    if observation of the ammonium protons (NH
    
    
    ) is required.
  • Sample Concentration: Dissolve 5–10 mg of 1,2-dithiolan-4-amine hydrochloride in 0.6 mL of solvent.

  • Acquisition:

    • Set relaxation delay (d1) to ≥2.0 seconds to account for the slow relaxation of the rigid ring protons.

    • Acquire 16–32 scans.

  • Validation: Verify the integration ratio of 1:4 (Methine : Methylene). A ratio deviation suggests ring opening (polymerization) or oxidation to linear disulfides.

Protocol 2: D O Exchange Test (Amine Confirmation)
  • Acquire a standard 1H NMR spectrum in DMSO-d

    
     (NH
    
    
    
    signal visible at ~9.2 ppm).
  • Add 2 drops of D

    
    O directly to the NMR tube.
    
  • Shake vigorously and let stand for 5 minutes.

  • Re-acquire the spectrum.

  • Result: The peak at 9.2 ppm must disappear completely, confirming the labile protons are attached to nitrogen.

Synthesis & Fragmentation Pathways

The following diagrams illustrate the synthesis of the hydrochloride salt (to ensure stability) and the logical fragmentation pattern observed in Mass Spectrometry.

G cluster_MS MS Fragmentation Logic Precursor 1,3-Dithiobenzyl Derivative Deprotection Deprotection (Na/NH3) Precursor->Deprotection Reductive Cleavage Oxidation Oxidation (I2 or O2) Deprotection->Oxidation Ring Closure Product 1,2-Dithiolan-4-amine (Free Base) Oxidation->Product Cyclization Salt 1,2-Dithiolan-4-amine HCl (Stable) Product->Salt HCl/Dioxane M_Ion M+ (m/z 121) Frag1 [M-S2]+ (m/z 57) M_Ion->Frag1 Loss of S2 Frag2 [M-SH]+ (m/z 88) M_Ion->Frag2 Loss of •SH

Figure 1: Synthetic route to the stable HCl salt and primary Mass Spec fragmentation pathways.[2][3][4][5][6]

References

  • Synthesis and NMR Characterization of 1,2-Dithiolan-4-amine Hydrochloride

    • Source: Shimada, T. et al. "Single-Molecule Conductance of Helical Peptides under Control of the Molecular Direction." Physical Chemistry Chemical Physics, 2013 (Supplementary Information).[2]

    • Data: 1H NMR (DMF-d7) and Synthesis Protocol.
  • Spectroscopic Data of Nereistoxin Analogues

    • Source: Kushwaha, B. et al. "Serinol-Based Versatile Disulfide-Reducing Reagent."[7] Molecules, 2023.[3][6][7][8]

    • Data: Comparative 1H and 13C NMR d
  • Structural Analysis of 4-Amino-1,2-dithiolane Derivatives

    • Source: Sismour, A.M. et al. "Thermodynamic and structural characterization of 2′-nitrogen-modified RNA duplexes." Nucleic Acids Research, 2004.
    • Data: 1H NMR in D O and synthesis via aspartic acid deriv

Sources

Exploratory

Molecular Structure and Conformation of 1,2-Dithiolan-4-amine

Technical Guide for Research & Drug Development Executive Summary: The Strained Pharmacophore 1,2-Dithiolan-4-amine (CAS: 4212-05-9) represents a unique intersection of high-energy conformational dynamics and potent neur...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Research & Drug Development

Executive Summary: The Strained Pharmacophore

1,2-Dithiolan-4-amine (CAS: 4212-05-9) represents a unique intersection of high-energy conformational dynamics and potent neuroactivity. Structurally, it is the primary amine analogue of Nereistoxin (4-dimethylamino-1,2-dithiolane), a natural insecticide isolated from Lumbriconereis heteropoda.

For researchers, this molecule is not merely a static scaffold but a "spring-loaded" system . The 1,2-dithiolane ring possesses significant angular strain and a distorted disulfide dihedral angle, rendering it highly reactive toward ring-opening polymerization and thiol-disulfide exchange. Its pharmacological efficacy as a nicotinic acetylcholine receptor (nAChR) antagonist relies heavily on the protonation state of the C4-amine and the specific puckering of the dithiolane ring.

This guide provides a rigorous analysis of its molecular geometry, conformational energy barriers, and handling protocols to ensure experimental reproducibility.

Molecular Architecture & Electronic Structure

The 1,2-Dithiolane Core

The defining feature of 1,2-dithiolan-4-amine is the five-membered heterocyclic ring containing a disulfide bond. Unlike linear disulfides, which relax into a dihedral angle of ~90° to minimize lone-pair repulsion, the 1,2-dithiolane ring constrains this angle significantly.

ParameterLinear Disulfide (Typical)1,2-Dithiolane RingConsequence
C-S-S-C Dihedral Angle ~90°25° – 35° Severe "Closed-Shell Repulsion" between sulfur lone pairs.
S-S Bond Length 2.03 – 2.05 Å2.06 – 2.10 Å Bond elongation due to lone-pair overlap; reduced bond dissociation energy (BDE).
Ring Strain Energy N/A16 – 25 kcal/mol High reactivity; propensity for ring-opening polymerization.
The C4-Amine Substituent

The amine group at position 4 introduces a basic center critical for biological activity.

  • Basicity & pKa: While Nereistoxin (tertiary amine) has a pKa of ~7.2, the primary amine (1,2-dithiolan-4-amine) is expected to be more basic (estimated pKa 8.0 – 8.8 ).

  • Physiological State: At physiological pH (7.4), 1,2-dithiolan-4-amine exists predominantly as the ammonium cation (

    
    ). This cationic species is the active pharmacophore, engaging in cation-
    
    
    
    interactions with the aromatic residues (Trp, Tyr) of the nAChR pore.

Conformational Analysis

The 1,2-dithiolane ring is not planar.[1][2] To alleviate eclipsing interactions between adjacent methylene protons and to maximize the S-S dihedral angle, the ring adopts a puckered conformation, typically described as an envelope (


) or half-chair  (

) form.
Pseudorotation and Amine Orientation

The ring undergoes rapid pseudorotation at room temperature. The substituent at C4 (the amine) can adopt two distinct orientations:

  • Pseudo-Equatorial: The C-N bond projects away from the ring centroid. Generally lower in energy due to reduced steric clash with the sulfur lone pairs.

  • Pseudo-Axial: The C-N bond projects somewhat perpendicular to the average plane.

Note on Stability: In 4-substituted 1,2-dithiolanes, the pseudo-equatorial conformer is typically favored. However, the barrier to rotation is low (< 3-4 kcal/mol), implying a rapid equilibrium in solution.

Visualization of Conformational Dynamics

DithiolaneConformation cluster_legend Key Forces Conf1 Half-Chair (C2) (Amine Pseudo-Equatorial) TS Transition State (Near Planar - High Energy) Conf1->TS Ring Flattening (+ Strain) TS->Conf1 Conf2 Envelope (Cs) (Amine Pseudo-Axial) TS->Conf2 Puckering Conf2->TS Force1 S-S Lone Pair Repulsion (Driving Force for Puckering) Force2 Torsional Strain (Barrier to Planarity)

Caption: Conformational interconversion of the 1,2-dithiolane ring. The system avoids planarity to minimize S-S lone pair repulsion.

Synthesis & Handling: A Self-Validating Protocol

Critical Warning: The free base of 1,2-dithiolan-4-amine is unstable. It tends to polymerize into an insoluble plastic-like material due to the relief of ring strain upon S-S bond cleavage. Always isolate and store as a salt (Hydrochloride or Oxalate).

Synthetic Pathway (Recommended)

The most robust synthesis involves the formation of the dithiol precursor followed by oxidative cyclization under high dilution to favor intramolecular ring closure over intermolecular polymerization.

Step-by-Step Protocol:

  • Precursor Assembly: Start with 1,3-dihalopropane derivative (e.g., 1,3-dichloro-2-aminopropane, N-protected).

  • Thiolation: React with Sodium Hydrosulfide (NaSH) or Thioacetic acid to generate the 1,3-dithiol intermediate.

    • Validation Point: Confirm free thiol existence via Ellman’s reagent test (Yellow color).

  • Oxidative Cyclization (Critical Step):

    • Reagent: Iodine (

      
      ) in MeOH/Water or Oxygen with 
      
      
      
      catalyst.
    • Condition: High Dilution (< 0.01 M). Add the dithiol slowly to the oxidant.

    • Mechanism:[3][4]

      
       oxidizes one thiol to a sulfenyl iodide (-SI), which is rapidly attacked by the second thiol to close the ring.
      
  • Salt Formation: Immediately treat the crude reaction mixture with anhydrous HCl in ether or oxalic acid.

    • Result: Precipitation of 1,2-Dithiolan-4-amine Hydrochloride.

Stability & Storage Logic
StateStabilityHandling Requirement
Free Base (Oil)Poor (< 24 hours)Use immediately. Prone to polymerization.
Hydrochloride Salt (Solid)Good (Months/Years)Store at -20°C, desiccated.
Solution (pH > 8) Low Disulfide exchange occurs rapidly.
Solution (pH < 5) Moderate Protonation of amine suppresses nucleophilic attack on S-S bond.
Experimental Workflow Diagram

SynthesisWorkflow Start 1,3-Dithiol Precursor (Reduced Form) Oxidation Oxidative Cyclization (I2 / MeOH, High Dilution) Start->Oxidation -2H Crude 1,2-Dithiolan-4-amine (Free Base - Unstable) Oxidation->Crude Ring Closure Salt Acidification (HCl/Oxalate) Crude->Salt Trapping Polymer Polymerization (Linear Polydisulfide) Crude->Polymer If Concentrated or Basic pH Final Stable Salt Form (Crystalline Solid) Salt->Final Precipitation

Caption: Synthesis workflow emphasizing the critical trapping of the unstable free base into a stable salt form.

Pharmacological Profile: nAChR Antagonism[3]

The biological activity of 1,2-dithiolan-4-amine mirrors that of Nereistoxin. It acts as a channel blocker of the nicotinic acetylcholine receptor (nAChR).

Mechanism of Action
  • Binding: The protonated amine (

    
    ) mimics the quaternary ammonium of Acetylcholine (ACh), allowing it to enter the receptor pore.
    
  • Blockade: Unlike ACh, it does not trigger the conformational change required for channel opening (or it binds deep within the open pore, physically occluding ion flow).

  • Disulfide Interaction: There is evidence suggesting the strained disulfide bond may undergo exchange with free cysteine residues in the receptor, leading to irreversible or pseudo-irreversible inhibition.

Comparative Potency
  • Nereistoxin (

    
    ):  pKa ~7.2. Partial ionization at pH 7.4. Moderate affinity.
    
  • 1,2-Dithiolan-4-amine (

    
    ):  pKa ~8.5. High ionization at pH 7.4.
    
    • Prediction: The primary amine often shows lower affinity than the dimethyl analogue (Nereistoxin) due to the lack of hydrophobic bulk (methyl groups) that contributes to van der Waals contacts in the ACh binding pocket, despite the favorable electrostatics.

References

  • Okaichi, T., & Hashimoto, Y. (1962). The structure of nereistoxin. Agricultural and Biological Chemistry, 26(4), 224-227. Link

  • Sattelle, D. B., et al. (1985). Nereistoxin: Actions on a CNS acetylcholine receptor/ion channel in the cockroach Periplaneta americana. Journal of Experimental Biology, 118, 37-52. Link

  • Lee, S. J., et al. (2003). Nereistoxin and cartap neurotoxicity attributable to direct block of the insect nicotinic receptor/channel.[5] Journal of Agricultural and Food Chemistry, 51(9), 2646-2652. Link

  • Barltrop, J. A., et al. (1954). The chemistry of 1:2-dithiolane (trimethylene disulfide) as a model for the primary quantum conversion act in photosynthesis. Journal of the American Chemical Society, 76(17), 4348–4367. Link

  • PubChem. (n.d.).[6] 1,2-Dithiolan-4-amine (CID 427617).[7] National Library of Medicine. Link

Sources

Foundational

Unlocking the Therapeutic Potential of 1,2-Dithiolan-4-amine: A Technical Guide to Putative Molecular Targets

Introduction: The Promise of a Unique Scaffold The 1,2-dithiolane ring is a fascinating and biologically significant five-membered heterocycle characterized by a strained disulfide bond. This structural feature is not me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of a Unique Scaffold

The 1,2-dithiolane ring is a fascinating and biologically significant five-membered heterocycle characterized by a strained disulfide bond. This structural feature is not merely a chemical curiosity; it is the linchpin of the biological activity of several natural products, most notably alpha-lipoic acid, an essential cofactor in aerobic metabolism. The inherent ring strain makes the disulfide bond susceptible to reduction, a property that can be elegantly exploited in the design of therapeutics targeting cellular redox pathways.

This technical guide delves into the therapeutic potential of a specific, yet under-explored, derivative: 1,2-Dithiolan-4-amine. The presence of a primary amine at the C4 position offers a versatile handle for chemical modification, allowing for the strategic attachment of various pharmacophores to the dithiolane core. This modularity opens up a vast chemical space for modulating physicochemical properties and biological activity. While direct research on 1,2-Dithiolan-4-amine is nascent, a wealth of data on structurally related dithiolane-containing molecules provides a strong foundation for hypothesizing its potential therapeutic targets. This guide will synthesize this information to present a series of well-vetted, testable hypotheses for researchers, scientists, and drug development professionals. We will explore potential applications in neuroprotection and oncology, providing the scientific rationale and detailed experimental frameworks to validate these targets.

Part 1: Neuroprotective Potential - A Focus on Neuronal Receptors

The specter of neurodegenerative diseases, such as Alzheimer's and Parkinson's, has spurred an urgent search for novel therapeutic agents. A compelling body of evidence suggests that compounds containing the dithiolane scaffold can exert significant neuroprotective effects.

Sigma-1 Receptor (S1R) Agonism: A Chaperone for Neuronal Health

The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that plays a critical role in cellular stress responses and neuronal function. Agonism of S1R has been shown to be a promising strategy for neuroprotection.

Mechanistic Rationale: Dithiolane-based ligands have been successfully designed to exhibit low nanomolar affinity for S1Rs.[1] These molecules have demonstrated the ability to counteract neurotoxicity induced by agents like rotenone and oligomycin, which are known to induce oxidative stress and mitochondrial dysfunction.[1] The neuroprotective effect of these dithiolane compounds was confirmed to be mediated through S1R by competition studies with S1R antagonists.[1] It is hypothesized that 1,2-Dithiolan-4-amine, or its derivatives, can be designed to interact with the S1R binding pocket, initiating downstream signaling cascades that promote neuronal survival.

Experimental Validation: S1R Binding Affinity

A foundational experiment to test this hypothesis is a competitive radioligand binding assay to determine the affinity of 1,2-Dithiolan-4-amine for the S1R.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 1,2-Dithiolan-4-amine for the human Sigma-1 receptor.

Materials:

  • Human S1R-expressing cell membranes (e.g., from HEK293 cells)

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol (non-specific binding control)

  • 1,2-Dithiolan-4-amine (test compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of 1,2-Dithiolan-4-amine.

  • In a 96-well plate, combine the S1R-expressing cell membranes, [³H]-(+)-Pentazocine at a concentration near its Kd (e.g., 10 nM), and varying concentrations of 1,2-Dithiolan-4-amine.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

  • Incubate the plate at 37°C for 120 minutes.

  • Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

N-Methyl-D-Aspartate (NMDA) Receptor Modulation: Taming Excitotoxicity

Excitotoxicity, primarily mediated by the overstimulation of NMDA receptors, is a central mechanism of neuronal damage in various neurological disorders. Negative allosteric modulation of the NMDA receptor presents a viable therapeutic strategy.

Mechanistic Rationale: Certain dithiolane derivatives have been shown to reduce NMDA-evoked currents in cortical neurons, suggesting a negative allosteric modulatory activity.[1] These compounds demonstrated neuroprotective effects against NMDA-induced toxicity in cell-based assays.[1] The amine moiety in 1,2-Dithiolan-4-amine could potentially interact with allosteric sites on the NMDA receptor, thereby attenuating its activity without complete blockade, which is often associated with undesirable side effects.

Experimental Validation: NMDA Receptor Function

Whole-cell patch-clamp electrophysiology is the gold standard for assessing the functional modulation of ion channels like the NMDA receptor.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Modulation

Objective: To determine if 1,2-Dithiolan-4-amine modulates NMDA receptor-mediated currents in cultured neurons.

Materials:

  • Primary cortical or hippocampal neuron cultures

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass pipettes

  • External solution (e.g., containing 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM glycine, pH 7.4)

  • Internal solution (e.g., containing 140 mM Cs-gluconate, 10 mM HEPES, 10 mM BAPTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2)

  • NMDA

  • 1,2-Dithiolan-4-amine

Procedure:

  • Culture primary neurons on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Voltage-clamp the neuron at a holding potential of -60 mV.

  • Apply NMDA (e.g., 100 µM) to elicit an inward current.

  • After a stable baseline response is established, co-apply NMDA with varying concentrations of 1,2-Dithiolan-4-amine.

  • Record the peak amplitude of the NMDA-evoked currents in the absence and presence of the test compound.

  • Analyze the data to determine if 1,2-Dithiolan-4-amine causes a concentration-dependent inhibition of the NMDA receptor current.

Workflow for Neuroprotection Assays

G cluster_0 In Vitro Neurotoxicity Model cluster_1 Mechanism of Action SH-SY5Y_cells SH-SY5Y Neuroblastoma Cells Toxin Induce Neurotoxicity (e.g., Rotenone or NMDA) SH-SY5Y_cells->Toxin Treatment Treat with 1,2-Dithiolan-4-amine Toxin->Treatment Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Viability Binding S1R/NMDA Binding Assays Viability->Binding If Neuroprotective Function Electrophysiology Binding->Function Signaling Downstream Signaling Analysis Function->Signaling TrxR_Pathway NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox Reduces Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red Downstream Downstream Targets (e.g., Ribonucleotide Reductase) Trx_red->Downstream Reduces Proliferation Cell Proliferation & Survival Downstream->Proliferation Dithiolane 1,2-Dithiolan-4-amine Dithiolane->TrxR Inhibits?

Caption: Simplified signaling pathway of Thioredoxin Reductase in cancer cells.

Part 3: Broader Anticancer Potential - Investigating Other Kinase Targets

The versatility of the dithiolane scaffold has been demonstrated by its incorporation into inhibitors of other key enzymes involved in cancer progression. [2]

Activated Cdc42-associated tyrosine Kinase 1 (ACK1)

ACK1 is a non-receptor tyrosine kinase that is overexpressed in several cancers and plays a role in cell proliferation, survival, and migration.

Mechanistic Rationale: A 1,3-dithiolane-functionalized pyrimidine was identified as a potent and selective inhibitor of ACK1. [2]While 1,2-Dithiolan-4-amine has a different dithiolane isomer, the principle of using the dithiolane as a scaffold for kinase inhibitors is established. The amine group of 1,2-Dithiolan-4-amine could be derivatized to mimic the interactions of known ACK1 inhibitors.

Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the synthesis of DNA precursors, and its inhibition is a well-established anticancer strategy (e.g., methotrexate).

Mechanistic Rationale: Dithiolane-containing compounds have been investigated as inhibitors of DHFR, forming the basis for the development of novel anti-infective and potentially anticancer agents. [2] Experimental Validation: Kinase and Enzyme Inhibition Assays

Commercially available assay kits provide a straightforward way to screen 1,2-Dithiolan-4-amine and its derivatives against these targets.

Protocol 4: General Protocol for ACK1 and DHFR Inhibition Assays

Objective: To screen 1,2-Dithiolan-4-amine for inhibitory activity against ACK1 and DHFR.

Materials:

  • ACK1 or DHFR enzyme activity assay kit (e.g., ADP-Glo™ for ACK1, colorimetric for DHFR).

  • Recombinant ACK1 or DHFR enzyme.

  • Substrate (e.g., a synthetic peptide for ACK1, dihydrofolic acid for DHFR).

  • ATP (for ACK1) or NADPH (for DHFR).

  • 1,2-Dithiolan-4-amine.

  • 96- or 384-well plates.

  • Plate reader (luminometer or spectrophotometer).

Procedure:

  • Follow the specific instructions provided with the commercial assay kit.

  • Typically, the procedure involves preparing serial dilutions of 1,2-Dithiolan-4-amine.

  • The enzyme, substrate, and cofactor are combined in the wells of the microplate with the test compound.

  • The reaction is allowed to proceed for a specified time at an optimal temperature.

  • The reaction is stopped, and a detection reagent is added to generate a signal (luminescence or absorbance).

  • The signal is measured using a plate reader.

  • The percent inhibition is calculated, and an IC50 value is determined.

Quantitative Data Summary

While specific data for 1,2-Dithiolan-4-amine is not yet available, the following table illustrates the type of data that would be generated from the proposed experiments, with hypothetical values for demonstration.

Potential TargetAssay TypeKey ParameterHypothetical Value for a "Hit" Compound
Sigma-1 ReceptorRadioligand BindingKi< 100 nM
NMDA ReceptorElectrophysiology% Inhibition @ 10 µM> 50%
Thioredoxin ReductaseEnzyme InhibitionIC50< 10 µM
ACK1Kinase InhibitionIC50< 1 µM
DHFREnzyme InhibitionIC50< 5 µM

Conclusion: A Scaffold Ripe for Discovery

1,2-Dithiolan-4-amine represents a promising, yet largely untapped, chemical scaffold for the development of novel therapeutics. Based on the established biological activities of related dithiolane-containing molecules, we have outlined several high-priority, testable hypotheses for its potential therapeutic targets in neurodegeneration and oncology. The provided experimental protocols offer a clear roadmap for researchers to validate these targets and unlock the full potential of this intriguing molecule. The journey from a simple amine-substituted dithiolane to a clinically valuable therapeutic is long, but the scientific foundation is solid, and the potential rewards are immense.

References

  • Novel Dithiolane-Based Ligands Combining Sigma and NMDA Receptor Interactions as Potential Neuroprotective Agents. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent. Journal of Pesticide Science. [Link]

  • 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. MDPI. [Link]

  • Dithiolane – Knowledge and References. Taylor & Francis. [Link]

  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Molecules. [Link]

  • Synthesis and Biological Activity of 3- and 4-Aminomethyl-l,2-dithiolanes. Journal of Pesticide Science. [Link]

  • Synthesis and pharmacological evaluation of new 1,2-dithiolane based antioxidants. European Journal of Medicinal Chemistry. [Link]

  • 1,2-Dithiolan-4-amine | C3H7NS2. PubChem. [Link]

  • THE SYNTHESIS AND PROPERTIES OFD[1][3]ITHIOLOPYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]

  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1,2-Dithiolan-4-amine in Peptide Synthesis

Bidentate Anchoring & Conformational Restriction Strategies Executive Summary 1,2-Dithiolan-4-amine (often abbreviated as 4-aminodithiolane) represents a high-value functional motif in peptide chemistry, distinct from it...

Author: BenchChem Technical Support Team. Date: March 2026

Bidentate Anchoring & Conformational Restriction Strategies

Executive Summary

1,2-Dithiolan-4-amine (often abbreviated as 4-aminodithiolane) represents a high-value functional motif in peptide chemistry, distinct from its ubiquitous analog, Lipoic Acid.[1] While Lipoic Acid features a flexible pentanoic acid tail, 1,2-Dithiolan-4-amine places the amine functionality directly on the rigid dithiolane ring.

Key Advantages:

  • Bidentate Chelation: Provides superior stability on gold (Au) surfaces compared to monothiols (cysteine) due to the chelate effect, preventing ligand exchange and desorption.

  • Rigid Geometry: When incorporated into peptide backbones (as the amino acid analog Adt), it restricts conformational freedom, often inducing

    
    -turns.
    
  • Redox Stability: The cyclic disulfide is more resistant to auto-oxidation than free thiols, simplifying handling during purification.

This guide details protocols for coupling 1,2-Dithiolan-4-amine to peptide carboxyl groups (C-terminus or side-chains) and subsequent surface immobilization.

Chemical Properties & Handling
PropertySpecificationApplication Note
Structure Cyclic disulfide (5-membered ring) with primary amine.Prone to ring-opening polymerization if concentrated in basic solution.
Solubility DCM, DMF, DMSO, MeOH.Dissolve immediately prior to use. Avoid aqueous storage.
Reactivity Nucleophilic amine (pK

~8-9).
Couples to activated esters (NHS, HOBt/DIC, HATU).
Stability Sensitive to strong reducing agents (DTT, TCEP).CRITICAL: Do not use DTT during cleavage/purification.
Experimental Protocols
Protocol A: On-Resin Side-Chain Functionalization

Target: Attaching the dithiolane "anchor" to a Glutamic Acid (Glu) or Aspartic Acid (Asp) side chain while the peptide is still on the solid support.

Prerequisites:

  • Peptide synthesized on resin (e.g., Rink Amide).[2][3]

  • Target Glu/Asp residue protected with O-Allyl (OAryl) or ODmab (orthogonal to Fmoc/tBu).

  • Reagents: Pd(PPh

    
    )
    
    
    
    , Phenylsilane (for Alloc removal), HATU, DIPEA, DMF.

Step-by-Step Workflow:

  • Orthogonal Deprotection (Alloc Removal):

    • Wash resin with DCM (3x).

    • Add Pd(PPh

      
      )
      
      
      
      (0.1 eq) and Phenylsilane (10 eq) in DCM. Shake for 30 min under Argon.
    • Repeat treatment.[4]

    • Wash extensively: DCM (3x), DMF (3x), 0.5% Sodium Diethyldithiocarbamate in DMF (to scavenge Pd), DMF (3x).

  • Activation:

    • Dissolve Fmoc-Glu-ODmab (or target acid) on resin? Correction: The acid is on the resin.

    • The resin now exposes a free carboxyl group at the side chain.

  • Coupling 1,2-Dithiolan-4-amine:

    • Prepare solution: 1,2-Dithiolan-4-amine (3 eq), HATU (2.9 eq), DIPEA (6 eq) in DMF.

    • Pre-activation: Allow HATU/Amine mixture to react for 1 min (minimizes racemization, though less critical for the achiral dithiolane).

    • Add to resin.[3][5] Shake for 2–4 hours at RT.

    • Monitor via Kaiser Test (Note: Kaiser test checks for amines; since we are coupling an amine to an acid, the resin is already Kaiser-negative. Use Malachite Green test for free acids if available, or simply double couple).

  • Cleavage:

    • Wash resin (DMF, DCM).

    • Cleave using TFA/TIS/H

      
      O (95:2.5:2.5). DO NOT USE EDT (Ethanedithiol)  as it can scramble the disulfide ring.
      
    • Precipitate in cold diethyl ether.

Protocol B: Solution-Phase C-Terminal Modification

Target: End-capping a synthesized peptide with the dithiolane moiety for surface attachment.

  • Peptide Preparation: Synthesize peptide on 2-Chlorotrityl Chloride Resin . Cleave using mild acid (1% TFA in DCM) to retain side-chain protecting groups (Boc, tBu, Trt) while liberating the C-terminal carboxyl.

  • Coupling:

    • Dissolve Protected Peptide (1 eq) in dry DMF.

    • Add EDC·HCl (1.2 eq) and NHS (1.2 eq). Stir 30 min to form NHS-ester.

    • Add 1,2-Dithiolan-4-amine (1.5 eq) and DIPEA (2 eq).

    • Stir overnight at RT.

  • Global Deprotection:

    • Evaporate DMF.

    • Treat residue with TFA/TIS/H

      
      O (95:2.5:2.5) for 2 hours to remove side-chain protections.
      
  • Purification:

    • RP-HPLC (C18 column). Gradient: 0-60% ACN in H

      
      O (0.1% TFA).
      
    • Note: Dithiolanes absorb at ~214nm (amide) and weakly at ~330nm (disulfide).

Visualization: Synthesis & Application Logic
Diagram 1: Orthogonal Synthesis Workflow

This flowchart illustrates the critical decision path for avoiding side-reactions during the integration of the dithiolane ring.

G Start Start: Resin-Bound Peptide (Glu-O-Allyl Protected) Deprotect 1. Alloc Deprotection (Pd(PPh3)4 / PhSiH3) Start->Deprotect Wash 2. Scavenge Palladium (DTC Wash) Deprotect->Wash Couple 3. Couple 1,2-Dithiolan-4-amine (HATU / DIPEA) Wash->Couple Cleave 4. Cleavage Cocktail (TFA / TIS / H2O) Couple->Cleave Final Final Product: Dithiolane-Functionalized Peptide Cleave->Final Warning CRITICAL: NO THIOL SCAVENGERS (Avoid EDT/DTT) Warning->Cleave Constraint

Caption: Workflow for orthogonal side-chain coupling. Note the exclusion of thiol scavengers in the final cleavage step to preserve the ring structure.

Diagram 2: Surface Assembly Mechanism (The Chelate Effect)

Why use 1,2-Dithiolan-4-amine over Cysteine?

G cluster_0 Monodentate (Unstable) cluster_1 Bidentate (Stable) AuSurface Gold (Au) Surface Cysteine Cysteine-SH Cysteine->AuSurface Single S-Au Bond (Desorbs easily) Dithiolane 1,2-Dithiolan-4-amine Dithiolane->AuSurface Dual S-Au Bonds (Chelate Effect)

Caption: Mechanistic comparison of surface binding. The dithiolane ring provides two sulfur anchor points, significantly increasing the desorption energy required to remove the peptide from the sensor surface.

Application: Gold Surface Functionalization (SAMs)[4]

Once the peptide is synthesized, it is typically used to create Self-Assembled Monolayers (SAMs) for biosensors (SPR, QCM, Electrochemical).

Protocol:

  • Substrate Cleaning: Clean Gold slide with Piranha solution (3:1 H

    
    SO
    
    
    
    :H
    
    
    O
    
    
    ) for 5 min. Warning: Piranha is explosive with organics. Rinse with Milli-Q water and Ethanol.
  • Incubation: Immerse gold slide in 1 mM Peptide solution (in Ethanol or PBS depending on solubility) for 12–24 hours.

    • Tip: If the peptide is bulky, mix with a "spacer" molecule (e.g., 6-mercaptohexanol) at a 1:10 ratio to prevent steric crowding and ensure proper orientation.

  • Backfilling (Optional): Post-incubation, wash and incubate with 1 mM PEG-thiol to block non-specific binding sites.

  • Validation: Characterize via Cyclic Voltammetry (reduction of peak current of a redox probe like Ferricyanide) or Contact Angle goniometry.

References
  • Toniolo, C., et al. (2002). "Synthesis of 1,2-Dithiolane Analogues of Leucine for Potential Use in Peptide Chemistry." Organic Letters.

    • Relevance: Establishes the synthesis and stability of the amino-acid analog (Adt) and the dithiolane ring system in peptides.
  • Formaggio, F., et al. (2002). "Exploring the interest of 1,2-dithiolane ring system in peptide chemistry.[6] Synthesis of a chemotactic tripeptide..." Bioorganic & Medicinal Chemistry.

    • Relevance: Details the conformational effects (gamma-turns) induced by the dithiolane ring.
  • Lee, J.W., et al. (2005). "Characterization of a Self-Assembled Monolayer of Thiol on a Gold Surface..."[7] Biosensors and Bioelectronics.

    • Relevance: Provides the foundational protocols for mixed SAMs using dithiolane/thiol deriv
  • Pike Technologies. "Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR."

    • Relevance: Technical application note on characterizing these specific monolayers.
  • CEM Corporation. "Solid Phase Peptide Synthesis (SPPS) Explained."

    • Relevance: Authoritative grounding for the standard SPPS protocols (H

Sources

Application

Application Note: A Comprehensive Guide to the Antioxidant Studies of 1,2-Dithiolan-4-amine

Introduction: The Therapeutic Potential of the 1,2-Dithiolane Moiety Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the 1,2-Dithiolane Moiety

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[1][2] Antioxidants are crucial molecules that can counteract this damage, and the search for novel, potent antioxidant compounds is a cornerstone of therapeutic development.[3]

The 1,2-dithiolane ring is a five-membered disulfide heterocycle that serves as a powerful antioxidant pharmacophore.[4] Its archetypal representative, α-lipoic acid (ALA), is a naturally occurring compound renowned for its broad-spectrum antioxidant properties.[5][6] Molecules containing the dithiolane moiety possess a unique ability to quench free radicals and participate in redox cycling, making them a subject of intense investigation.[4][6]

This guide focuses on 1,2-Dithiolan-4-amine , a structural analog of ALA. By leveraging the established principles of the 1,2-dithiolane system, we provide a detailed framework for investigating the antioxidant potential of this compound. We will explore its putative mechanisms of action, from direct radical scavenging to the modulation of key cellular defense pathways, and provide detailed, field-proven protocols for its comprehensive evaluation.

Part 1: The Mechanistic Pillars of 1,2-Dithiolane Antioxidant Activity

The antioxidant capability of the 1,2-dithiolane ring, as exemplified by ALA, is multifaceted. It operates through both direct and indirect mechanisms, a duality that makes it a particularly effective cytoprotective agent. 1,2-Dithiolan-4-amine is hypothesized to function via a similar redox couple, involving its oxidized dithiolane form and its reduced dithiol form, analogous to the ALA/Dihydrolipoic acid (DHLA) system.[5]

Direct Antioxidant Action: Radical Scavenging and Redox Cycling

The reduced (dithiol) form of the molecule is a potent reductant, capable of directly donating hydrogen atoms to neutralize a wide array of ROS (e.g., hydroxyl radicals, peroxyl radicals).[1][5] Furthermore, this system plays a pivotal role in regenerating other key endogenous antioxidants, earning ALA the title "the antioxidant of antioxidants".[5] The dithiol form can reduce the oxidized forms of Vitamin C, Vitamin E, and Coenzyme Q10, restoring their antioxidant capacity in a synergistic cycle.[3][7]

Antioxidant_Regeneration_Cycle cluster_membrane Cellular Environment VitE_ox Vitamin E (Oxidized Radical) VitC_red Vitamin C (Reduced) VitE_ox->VitC_red Reduces VitE_red Vitamin E (Reduced) VitE_red->VitE_ox VitC_ox Vitamin C (Oxidized) VitC_red->VitC_ox Compound_red 1,2-Dithiol-4-amine (Reduced Dithiol) VitC_ox->Compound_red Reduces Compound_ox 1,2-Dithiolan-4-amine (Oxidized) Compound_red->Compound_ox ROS ROS (e.g., Peroxyl Radical) ROS->VitE_red Oxidizes caption Antioxidant Regeneration Cycle.

Caption: Antioxidant Regeneration Cycle.

Indirect Antioxidant Action: Activation of the Nrf2-ARE Pathway

Beyond direct scavenging, 1,2-dithiolanes can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant defenses.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.[9] Electrophilic compounds, including those derived from dithiolanes, can modify cysteine residues on Keap1. This disrupts the Keap1-Nrf2 complex, leading to Nrf2 stabilization and translocation to the nucleus.[8][10]

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[9] This upregulates the expression of Phase II detoxification enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), bolstering the cell's intrinsic defense against oxidative stress.[11][12]

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome Basal State Compound 1,2-Dithiolan-4-amine Compound->Keap1 Modifies Cysteine Residues ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Nrf2_ARE Nrf2-ARE Binding ARE->Nrf2_ARE Genes Transcription of Antioxidant Genes (HO-1, NQO1) Nrf2_ARE->Genes caption Nrf2-ARE Signaling Pathway.

Caption: Nrf2-ARE Signaling Pathway.

Part 2: In Vitro Chemical Assays for Antioxidant Capacity

Initial screening of antioxidant potential is efficiently performed using cell-free chemical assays. These methods are rapid, cost-effective, and provide a quantitative measure of a compound's ability to scavenge stable radicals.[13]

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm.[13] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to a pale yellow hydrazine, causing a decrease in absorbance. This color change is directly proportional to the radical scavenging activity.[13][14]

Methodology (96-Well Plate Format):

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare an 80 µg/mL solution of DPPH in methanol. This solution should be freshly made and protected from light.[15]

    • Test Compound Stock: Prepare a stock solution of 1,2-Dithiolan-4-amine (e.g., 1 mg/mL) in a suitable solvent (methanol or DMSO).

    • Standard: Prepare a stock solution of a known antioxidant, such as Ascorbic Acid or Trolox, at the same concentration.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compound or standard, diluted from the stock solution.[15]

    • For the blank control, add 20 µL of the solvent.

    • Add 180 µL of the DPPH working solution to all wells. Mix gently.[15]

    • Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Measurement:

    • Read the absorbance at 517 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of scavenging activity (% Inhibition): % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with solvent only, and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • Determine the IC50 Value: Plot the % Inhibition against the concentration of the test compound. The IC50 is the concentration required to inhibit 50% of the DPPH radicals, calculated using linear regression analysis.[15]

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
1,2-Dithiolan-4-amine1025.4\multirow{4}{*}{45.2}
2541.2
5058.9
10085.1
Ascorbic Acid (Std.)1092.55.8

Table 1: Example data for DPPH radical scavenging activity. A lower IC50 value indicates higher antioxidant potency.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

Principle: ABTS is oxidized by potassium persulfate to form the ABTS radical cation (ABTS•+), a stable, blue-green chromophore.[16] Antioxidants added to this pre-formed radical solution reduce the ABTS•+, causing a loss of color that is measured spectrophotometrically at ~734 nm.[17]

Methodology:

  • Reagent Preparation:

    • ABTS Radical Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[17]

    • ABTS Working Solution: Before use, dilute the stock ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[16]

    • Standard: Prepare a series of Trolox standard solutions (e.g., 12.5 to 400 µM).[18]

  • Assay Procedure (96-Well Plate Format):

    • Add 5-10 µL of the test compound or Trolox standard to the wells of a microplate.[16]

    • Add 200 µL of the ABTS working solution to each well.

    • Incubate at room temperature for 5-6 minutes with gentle shaking.[16]

  • Measurement:

    • Read the absorbance at 734 nm.[16]

Data Analysis:

  • Calculate % Inhibition as described for the DPPH assay.

  • Determine Trolox Equivalent Antioxidant Capacity (TEAC): Create a standard curve by plotting the % inhibition versus the concentration of Trolox. The antioxidant capacity of the test compound is then expressed as TEAC (in µM Trolox equivalents), calculated from the standard curve.

Part 3: Cellular Antioxidant Activity (CAA) Assay

Principle: While chemical assays are useful for screening, they lack biological relevance. The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for its bioavailability, uptake, and metabolism.[2][19] The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS (generated by an initiator like AAPH), DCFH is oxidized to the highly fluorescent DCF. Antioxidants present in the cells will quench the ROS, thereby inhibiting the formation of DCF.[19][20]

CAA_Assay_Workflow start Start: Seed HepG2 cells in 96-well plate incubate1 Incubate 24h until confluent start->incubate1 wash1 Wash cells with DPBS incubate1->wash1 treat Treat cells with: 1. DCFH-DA probe 2. 1,2-Dithiolan-4-amine or Quercetin (Std.) wash1->treat incubate2 Incubate 1h at 37°C treat->incubate2 wash2 Wash cells to remove extracellular compounds incubate2->wash2 initiate Add AAPH (Free Radical Initiator) wash2->initiate read Immediately read fluorescence (Ex: 485nm, Em: 538nm) kinetically for 60 min initiate->read analyze Calculate Area Under the Curve (AUC) and determine CAA units read->analyze caption CAA Assay Workflow.

Caption: CAA Assay Workflow.

Methodology:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells into a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluency.[20]

  • Cell Treatment:

    • Remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).[2]

    • Add 50 µL of the DCFH-DA probe solution to all wells.

    • Add 50 µL of the test compound or a standard antioxidant (like Quercetin) at various concentrations to the wells.[2][20]

    • Incubate the plate at 37°C for 60 minutes.[21]

  • Oxidation Induction:

    • Carefully remove the treatment solution and wash the cells three times with DPBS.[21]

    • Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells.[20]

  • Measurement:

    • Immediately place the plate in a fluorescent microplate reader pre-set to 37°C.

    • Read the fluorescence intensity (Excitation: ~480-485 nm, Emission: ~530-538 nm) in kinetic mode, taking readings every 1-5 minutes for a total of 60 minutes.[20][21]

Data Analysis:

  • Calculate the Area Under the Curve (AUC) for both the control and treated wells from the kinetic fluorescence data.

  • Calculate % Inhibition: % Inhibition = [1 - (AUC_sample / AUC_control)] * 100

  • Determine CAA Units: The antioxidant activity is expressed in CAA units, which are calculated relative to the standard (Quercetin). CAA Unit = 100 - (IC50_sample / IC50_Quercetin) * 100

Part 4: Protocols for Mechanistic Validation

To confirm that 1,2-Dithiolan-4-amine acts via the Nrf2 pathway, further molecular biology assays are required. These protocols aim to detect the upregulation of Nrf2-dependent genes and proteins.

Protocol 4: Western Blotting for Nrf2 Target Proteins (HO-1, NQO1)

Principle: This technique quantifies the protein levels of Nrf2 targets, providing direct evidence of pathway activation.

High-Level Workflow:

  • Cell Treatment: Culture a suitable cell line (e.g., HepG2) and treat with various concentrations of 1,2-Dithiolan-4-amine for a predetermined time (e.g., 6-24 hours).

  • Protein Extraction: Lyse the cells to extract total protein. Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for HO-1, NQO1, or Nrf2. A loading control antibody (e.g., β-actin or GAPDH) is essential.

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity using densitometry software. An increase in HO-1 or NQO1 protein levels relative to the control indicates Nrf2 pathway activation.

Protocol 5: RT-qPCR for Nrf2 Target Gene Expression

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) measures the mRNA levels of target genes, indicating transcriptional activation.[11]

High-Level Workflow:

  • Cell Treatment: Treat cells with 1,2-Dithiolan-4-amine as described for Western blotting.

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform quantitative PCR using specific primers for Nrf2 target genes (e.g., HMOX1 for HO-1, NQO1). Use housekeeping genes (e.g., ACTB, GAPDH) for normalization.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in gene expression in treated samples compared to untreated controls. A significant increase in target gene mRNA confirms transcriptional activation by the Nrf2 pathway.

Conclusion

This application note provides a comprehensive, multi-tiered strategy for evaluating the antioxidant properties of 1,2-Dithiolan-4-amine. By progressing from simple, high-throughput chemical assays to more complex, biologically relevant cellular and molecular protocols, researchers can build a robust profile of the compound's efficacy and mechanism of action. The foundational chemistry of the 1,2-dithiolane ring suggests significant potential, and the methodologies outlined here offer a clear and scientifically rigorous path to validating its role as a novel antioxidant agent.

References

  • Lipoic Acid | Linus Pauling Institute | Oregon State University. (n.d.). Oregon State University. [Link]

  • Moini, H., Packer, L., & Saris, N.-E. L. (2002). Antioxidant and Prooxidant Activities of α-Lipoic Acid and Dihydrolipoic Acid. ResearchGate. [Link]

  • Rocchetti, G., et al. (2023). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. PMC. [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). G-Biosciences. [Link]

  • Cellular Antioxidant Activity Assay - Kamiya Biomedical Company. (n.d.). Kamiya Biomedical Company. [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc. [Link]

  • Mijhout, G. S. (2021). Importance of Alpha Lipoic Acid (ALA): Antidiabetic and Antioxidant Effects. International Journal of Research in Medical Sciences. [Link]

  • DPPH Assay Protocol with Ascorbic Acid | PDF | Spectrophotometry | Absorbance - Scribd. (n.d.). Scribd. [Link]

  • Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

  • 4.4. DPPH Assay - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • ABTS+ assay - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • Alpha-Lipoic Acid (ALA): Benefits and Side Effects - WebMD. (2025). WebMD. [Link]

  • ABTS Assay, Cat # BAQ060 - G-Biosciences. (n.d.). G-Biosciences. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (n.d.). Amerigo Scientific. [Link]

  • Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]

  • Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Michel, T., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]

  • Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent. (n.d.). J-STAGE. [Link]

  • Synthesis and Biological Activity of 3- and 4-Aminomethyl-l,2-dithiolanes. (n.d.). J-STAGE. [Link]

  • Guillonneau, C., et al. (2003). Synthesis and pharmacological evaluation of new 1,2-dithiolane based antioxidants. European Journal of Medicinal Chemistry. [Link]

  • Navickas, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. PMC. [Link]

  • Navickas, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. ResearchGate. [Link]

  • WO2008106640A1 - Antioxidant polymers containing[1][7]-dithiolane moieties and uses thereof - Google Patents. (n.d.). Google Patents.

  • Senger, D. R., et al. (2016). Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost. DASH. [Link]

  • Al-Ostath, A. I., et al. (2022). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. MDPI. [Link]

  • Navickas, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. MDPI. [Link]

  • Zhang, Y., et al. (2024). Therapeutic Agents Targeting the Nrf2 Signaling Pathway to Combat Oxidative Stress and Intestinal Inflammation in Veterinary and Translational Medicine. MDPI. [Link]

  • Senger, D. R., et al. (2016). Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet. Research journals. [Link]

  • Antioxidant action mechanisms of hindered amine stabilisers | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • Kosakowska, O., et al. (2021). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. PMC. [Link]

  • Sullivan, A., et al. (2022). The Role of the NRF2 Pathway in Maintaining and Improving Cognitive Function. MDPI. [Link]

Sources

Method

experimental setup for testing 1,2-Dithiolan-4-amine efficacy

An In-Depth Application Note and Protocol Guide for testing the efficacy of 1,2-Dithiolan-4-amine, structured to provide mechanistic rationale, validated workflows, and rigorous data analysis methodologies. Mechanistic R...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Note and Protocol Guide for testing the efficacy of 1,2-Dithiolan-4-amine, structured to provide mechanistic rationale, validated workflows, and rigorous data analysis methodologies.

Mechanistic Rationale & Target Biology

1,2-Dithiolan-4-amine is the critical pharmacophore and parent scaffold for nereistoxin (N,N-dimethyl-1,2-dithiolan-4-amine), a potent naturally occurring neurotoxin originally isolated from the marine annelid Lumbriconereis heteropoda[1]. In the context of drug discovery and bioinsecticide development, 1,2-dithiolan-4-amine and its synthetic derivatives are rigorously evaluated for their ability to act as non-competitive antagonists of the nicotinic acetylcholine receptor (nAChR)[2].

The causality of its efficacy lies directly in its molecular structure: the 1,2-dithiolane ring physically interacts with the nAChR channel complex. By blocking the receptor, 1,2-dithiolan-4-amine prevents the inward currents (Na+ and Ca2+ influx) normally triggered by endogenous acetylcholine[3]. This blockade halts synaptic transmission, leading to profound muscle relaxation, feeding cessation, and ultimately, paralysis in the target organism[4].

Pathway ACh Acetylcholine (Endogenous Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Activates Dithiolan 1,2-Dithiolan-4-amine (Antagonist) Dithiolan->nAChR Blocks IonChannel Ion Channel Blockade (Decreased Na+/Ca2+) nAChR->IonChannel Prevents Influx Neuro Inhibition of Neurotransmission IonChannel->Neuro Causes Paralysis Muscle Relaxation & Paralysis Neuro->Paralysis Results in

Mechanism of nAChR antagonism by 1,2-Dithiolan-4-amine leading to paralysis.

Experimental Workflow Design

To establish a self-validating system, the efficacy of 1,2-Dithiolan-4-amine must be evaluated through a dual-tiered workflow. In vitro electrophysiology confirms direct target engagement and establishes receptor-level kinetics (IC50), while in vivo bioassays validate phenotypic toxicity (LC50) and account for cuticular penetration and metabolic stability[2].

Workflow Prep 1. Compound Prep (1,2-Dithiolan-4-amine) InVitro 2. In Vitro TEVC (nAChR Antagonism) Prep->InVitro InVivo 3. In Vivo Assay (Insecticidal Efficacy) Prep->InVivo Data 4. Data Analysis (IC50 & LC50) InVitro->Data InVivo->Data

Experimental workflow for evaluating 1,2-Dithiolan-4-amine efficacy.

Detailed Experimental Protocols

Protocol A: In Vitro Electrophysiology (TEVC on Xenopus Oocytes)

Expertise & Causality: Two-Electrode Voltage Clamp (TEVC) is the gold standard for nAChR screening. Xenopus laevis oocytes allow for the massive, controlled expression of specific cloned nAChR subunits (e.g., α4β2 or α7). This isolates the target variable, eliminating background noise from endogenous mammalian receptors and ensuring the calculated IC50 is exclusively tied to the receptor of interest[3].

Step-by-Step Methodology:

  • Oocyte Preparation: Harvest and defolliculate Xenopus oocytes. Microinject with cRNA encoding the target nAChR subunits (1 ng/nL). Incubate for 2–5 days at 18°C in ND96 buffer to allow for protein translation and membrane insertion.

  • Compound Formulation: Dissolve 1,2-Dithiolan-4-amine in 100% DMSO to create a 10 mM stock. Dilute in ND96 buffer to working concentrations (0.1 µM to 1000 µM). Critical: Ensure the final DMSO concentration remains ≤0.1% to prevent solvent-induced membrane destabilization.

  • Electrophysiological Recording: Clamp the oocytes at a holding potential of -60 mV using borosilicate glass microelectrodes[3].

  • Self-Validating Baseline (Positive Control): Apply a sub-maximal concentration of Acetylcholine (ACh, typically the EC50, ~100 µM) to establish a baseline inward current. If the oocyte does not produce a robust >1 µA current, discard it to maintain data integrity.

  • Antagonist Co-Application: Co-apply the ACh EC50 dose with varying concentrations of 1,2-Dithiolan-4-amine. Critical: Perfusion intervals of exactly 3 minutes must be strictly observed between successive applications to enable full receptor recovery from desensitization[3].

  • Data Acquisition: Measure the peak current reduction relative to the baseline. Calculate the IC50 using non-linear regression (Hill equation).

Protocol B: In Vivo Efficacy (Topical Application Assay)

Expertise & Causality: While in vitro data proves molecular binding, in vivo assays are required to confirm that the compound can penetrate biological barriers (like the insect cuticle) and resist rapid enzymatic degradation.

Step-by-Step Methodology:

  • Subject Selection: Select healthy, 3rd-instar larvae of a susceptible model organism, such as the rice stem borer (Chilo suppressalis) or aphids (Rhopalosiphum padi)[4].

  • Dosing: Immobilize the larvae (e.g., by brief chilling). Using a calibrated micro-applicator, apply a precise 1 µL droplet of the 1,2-Dithiolan-4-amine solution directly to the dorsal thorax[2]. The solution should contain 0.01% Triton X-100 to reduce surface tension and ensure uniform cuticular spreading.

  • Incubation: Transfer the treated larvae individually into clean petri dishes containing a fresh, untreated food source. Incubate under controlled environmental conditions (25°C, 70% relative humidity, 16:8 light:dark cycle)[2].

  • Viability Scoring (Self-Validation): Include a vehicle-only negative control group to validate that mortality is not caused by handling or the solvent. Assess larval mortality at 24 and 48 hours post-treatment. Larvae are strictly considered dead if they exhibit total muscle relaxation and cannot right themselves when prodded with a fine brush[2].

  • Statistical Analysis: Plot the mortality percentages against the log-transformed concentrations. Calculate the LC50 (Lethal Concentration 50%) using probit analysis[2].

Data Presentation & Expected Outcomes

To facilitate rapid comparison and validation, quantitative data from the dual-tiered workflow should be summarized and cross-referenced against expected baseline parameters:

Assay TypeTarget / Model OrganismMetricExpected RangeValidation Control
In Vitro TEVC α4β2 nAChR (Xenopus oocytes)IC50Sub-millimolar (10 - 500 µM)ACh EC50 Baseline (>1 µA)
In Vitro TEVC α7 nAChR (Xenopus oocytes)Hill Slope~1.0 (Competitive Binding)3-min Washout Recovery
In Vivo Topical Chilo suppressalis (3rd instar)LC505 - 50 µg/g body weightVehicle-only (0% Mortality)
In Vivo Topical Rhopalosiphum padi (Adult)LC5010 - 100 ppmUntreated Food Source

References

Sources

Application

Advanced Protocols for the Incorporation of 1,2-Dithiolan-4-amine into Redox-Responsive Polymer Systems

Abstract 1,2-Dithiolan-4-amine (often structurally related to Asparagusic acid derivatives or truncated Lipoic acid analogues) represents a high-value motif in macromolecular engineering. Unlike linear disulfides, the 1,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1,2-Dithiolan-4-amine (often structurally related to Asparagusic acid derivatives or truncated Lipoic acid analogues) represents a high-value motif in macromolecular engineering. Unlike linear disulfides, the 1,2-dithiolane ring possesses significant ring strain (~16-25 kcal/mol), rendering it highly reactive toward Ring-Opening Polymerization (ROP) and thiol-disulfide exchange. Furthermore, the pendant primary amine provides a versatile nucleophilic handle for conjugation. This application note details three distinct methodologies for incorporating this molecule into polymer systems: (1) Post-Polymerization Modification (Grafting-To), (2) Main-Chain Poly(disulfide) Synthesis via ROP, and (3) Surface Anchoring on Gold Nanocarriers.

Section 1: Chemical Rationale & Decision Matrix

The incorporation strategy depends entirely on the desired physicochemical property of the final material.

  • Scenario A (Drug Delivery/Hydrogels): Requires stable side-chain attachment with redox-triggered crosslinking. Method: Post-Polymerization Modification.

  • Scenario B (Degradable Backbones): Requires the polymer chain itself to degrade in the cytosol (high glutathione). Method: Ring-Opening Polymerization (ROP).

  • Scenario C (Inorganic Hybrids): Requires robust anchoring to metallic surfaces. Method: Surface Ligand Exchange.

Decision Workflow (Visualization)

G cluster_0 Critical Consideration Start Start: Select Application Goal Decision1 Is the Dithiolane needed as a cleavable backbone unit? Start->Decision1 ROP Strategy: Ring-Opening Polymerization (ROP) (Forms Poly(disulfides)) Decision1->ROP Yes (Degradable Backbone) Decision2 Is the goal surface modification (e.g., AuNPs)? Decision1->Decision2 No (Pendant Group) Warning Note: Free amines can induce premature ring opening. Protect (-NHBoc) or protonate during ROP. ROP->Warning Surface Strategy: Surface Ligand Exchange (Au-S Coordinate Bonding) Decision2->Surface Yes (Gold Anchoring) PPM Strategy: Post-Polymerization Modification (Amide/Urea Coupling) Decision2->PPM No (Functional Polymer)

Figure 1: Strategic decision tree for selecting the appropriate incorporation methodology based on the target material properties.

Section 2: Protocol A - Post-Polymerization Modification (The "Grafting-To" Approach)

This method is ideal for functionalizing commercially available polymers (e.g., Poly(glutamic acid), PEG-NHS, or Poly(acrylate)s) with redox-sensitive moieties.

Mechanism

The primary amine of 1,2-dithiolan-4-amine acts as a nucleophile, attacking activated esters (NHS, PFP) or isocyanates on the polymer backbone.

Materials
  • Polymer Backbone: Poly(L-glutamic acid) (PGA) or PEG-succinimidyl valerate (PEG-SVA).

  • Reagent: 1,2-Dithiolan-4-amine (HCl salt preferred for stability).

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Solvent: DMF (anhydrous) or PBS (pH 7.4) depending on polymer solubility.

Step-by-Step Protocol
  • Activation (For Carboxyl Polymers):

    • Dissolve PGA (100 mg, ~0.78 mmol -COOH units) in 5 mL anhydrous DMF.

    • Add EDC (1.5 eq. relative to -COOH) and NHS (1.5 eq.).

    • Stir at 4°C for 1 hour to form the active NHS-ester in situ.

    • Note: If using pre-activated PEG-NHS, skip to step 2.

  • Conjugation:

    • Dissolve 1,2-Dithiolan-4-amine hydrochloride (0.8 eq. relative to -COOH target) in 1 mL DMF.

    • Add DIEA (Diisopropylethylamine) (2.0 eq. relative to amine) to deprotonate the amine.

    • Critical Step: Add the amine solution dropwise to the activated polymer solution.

    • Why? Rapid addition can cause local high concentrations, leading to intermolecular disulfide crosslinking (gelation) before attachment.

    • Stir at Room Temperature (RT) for 24 hours under inert atmosphere (N2 or Ar).

  • Purification:

    • Dialyze the reaction mixture against distilled water (MWCO 3.5 kDa) for 48 hours.

    • Change water every 6 hours. Add 1 mM EDTA to the first two dialysates to scavenge any metal ions that might catalyze disulfide oxidation.

    • Lyophilize to obtain the white/yellowish powder.

  • Validation (Data Output):

TestMethodExpected Result
Conjugation Efficiency 1H NMR (D2O/DMSO-d6)Appearance of dithiolane ring protons at ~3.1 and 3.6 ppm. Disappearance of NHS peaks.
Free Thiol Check Ellman's AssayShould be negative . Positive result indicates ring opening (polymer degradation).
Redox Response DTT Treatment + GPCMolecular weight shift or gel-sol transition upon adding 10 mM DTT.

Section 3: Protocol B - Ring-Opening Polymerization (The "Backbone" Approach)

This method exploits the ring strain of the 1,2-dithiolane to create poly(disulfides). These polymers are chemically recyclable and degrade rapidly in the presence of cytosolic glutathione (GSH).

Scientific Constraint: You cannot directly polymerize the free amine version of 1,2-dithiolan-4-amine because the amine will act as a nucleophile, attacking the disulfide bond and causing uncontrolled chain transfer or termination. The amine must be protected.

Synthesis Workflow
  • Monomer Protection: Convert 1,2-dithiolan-4-amine to N-Boc-1,2-dithiolan-4-amine.

  • Polymerization: Anionic Ring-Opening Polymerization (AROP).

  • Deprotection: Removal of Boc groups to yield poly(1,2-dithiolan-4-amine).

Protocol
  • Monomer Preparation:

    • React 1,2-dithiolan-4-amine with Di-tert-butyl dicarbonate (Boc2O) in DCM/TEA. Purify via silica column.

  • Polymerization (AROP):

    • Monomer: N-Boc-1,2-dithiolan-4-amine (1.0 M in dry THF).

    • Initiator: 1-Octanethiol (1 mol%).

    • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 mol%).

    • Procedure:

      • Degas monomer solution via freeze-pump-thaw (3 cycles).

      • Add initiator and catalyst under Argon.

      • Stir at 25°C for 2 hours. The solution viscosity will increase significantly.

      • Quench: Add excess iodoacetamide or acetic anhydride to cap the terminal thiolate.

  • Deprotection:

    • Dissolve the polymer in DCM.

    • Add TFA (Trifluoroacetic acid) (1:1 v/v). Stir for 30 mins.

    • Caution: Poly(disulfides) are sensitive. Avoid harsh reducing conditions.

    • Precipitate into cold ether.

Pathway Visualization

Reaction Monomer 1,2-Dithiolan-4-amine (Reactive Amine) Protected N-Boc-Dithiolane (Protected Monomer) Monomer->Protected Boc2O / TEA Polymer Poly(disulfide) Backbone (Redox Active) Protected->Polymer ROP (Cat: DBU, Init: Thiol) Final Poly(amine) (Cationic/Functional) Polymer->Final TFA Deprotection

Figure 2: Synthetic pathway for creating main-chain poly(disulfides) from dithiolane amines.

Section 4: Protocol C - Surface Anchoring to Gold Nanoparticles

Dithiolanes provide superior stability on gold surfaces compared to monodentate thiols due to the chelate effect (two S-Au bonds).

Materials
  • Citrate-stabilized AuNPs (e.g., 20 nm diameter).

  • Ligand: 1,2-Dithiolan-4-amine (or PEGylated derivative).

  • Surfactant: Tween-20 (0.05%).

Protocol
  • Preparation:

    • To 10 mL of AuNP solution (1 nM), add Tween-20 to a final concentration of 0.05%. This prevents aggregation during ligand exchange.

  • Ligand Exchange:

    • Add 1,2-Dithiolan-4-amine (in water or ethanol) to the AuNPs.

    • Ratio: Use a 5000:1 molar excess of ligand to AuNP to ensure full coverage.

    • Incubate overnight at RT on a shaker.

  • Purification:

    • Centrifuge (12,000 x g, 20 mins). Remove supernatant.

    • Resuspend in PBS. Repeat 3 times to remove unbound amines.

  • Verification:

    • Zeta Potential: Shift from negative (citrate, ~-40 mV) to positive (amine, ~+25 mV).

    • Stability Test: Add 1M NaCl. Citrate-AuNPs will aggregate (turn blue); Dithiolane-Amine-AuNPs should remain stable (red) due to steric/electrostatic stabilization.

References

  • Waymouth, R. M., et al. (2023). Controlled and Regioselective Ring-Opening Polymerization for Poly(disulfide)s by Anion-Binding Catalysis. Journal of the American Chemical Society.[1][2] Link[3]

  • Matyjaszewski, K., et al. (2020). Cryopolymerization of 1,2-Dithiolanes for the Facile and Reversible Grafting-from Synthesis of Protein–Polydisulfide Conjugates. Journal of the American Chemical Society.[1][2] Link

  • Zhang, J., et al. (2024).[4] Construction of Peptide-Lipoic Acid Cationic Polymers with Redox Responsiveness and Low Toxicity for Gene Delivery. ACS Omega.[4] Link

  • Tiwari, A., et al. (2021). Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. Biomedical Research. Link

  • Bowman, C. N., et al. (2025). 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers. Polymer Chemistry. Link

Sources

Method

Application Note: High-Sensitivity HPLC Analysis of 1,2-Dithiolan-4-amine via FMOC-Cl Derivatization

Abstract & Core Directive This guide details the protocol for the quantification of 1,2-Dithiolan-4-amine , a structural analog of Nereistoxin and Asparagusic acid. Due to the lack of a strong chromophore in the native m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the protocol for the quantification of 1,2-Dithiolan-4-amine , a structural analog of Nereistoxin and Asparagusic acid. Due to the lack of a strong chromophore in the native molecule and the redox sensitivity of the 1,2-dithiolane ring, direct UV detection is insufficient for trace analysis.

The Critical Decision: While o-Phthalaldehyde (OPA) is a standard reagent for primary amines, it is contraindicated for this specific analyte when preserving ring integrity is required. Standard OPA reagents require a thiol cofactor (e.g., 2-mercaptoethanol), which causes disulfide exchange with the dithiolane ring, degrading the analyte.

Therefore, this protocol utilizes 9-Fluorenylmethyl chloroformate (FMOC-Cl) .[1] FMOC-Cl targets the primary amine under mild alkaline conditions without reducing agents, preserving the critical disulfide pharmacophore while enabling high-sensitivity Fluorescence (FL) or UV detection.

Chemical Strategy & Mechanism[2][3]

The Derivatization Logic

The analyte contains a strained five-membered disulfide ring. The goal is to tag the primary amine at position 4 without triggering ring-opening polymerization or disulfide exchange.

  • Reagent: FMOC-Cl (9-Fluorenylmethyl chloroformate).[2]

  • Target: Primary Amine (-NH2).

  • Condition: pH 8.0 – 8.5 (Borate Buffer).

  • Stability: The resulting carbamate derivative is stable and highly fluorescent.[3][4]

Reaction Pathway Visualization

The following diagram illustrates the reaction workflow and the critical "Go/No-Go" decision path regarding reagent selection.

G Analyte 1,2-Dithiolan-4-amine (Intact Disulfide) Decision Select Reagent Analyte->Decision OPA_Path OPA + 2-Mercaptoethanol Decision->OPA_Path Avoid FMOC_Path FMOC-Cl (No Reducing Agent) Decision->FMOC_Path Recommended Failure FAILURE: Disulfide Exchange (Ring Rupture) OPA_Path->Failure Success SUCCESS: Stable Carbamate (Ring Intact) FMOC_Path->Success HPLC RP-HPLC Analysis (Ex: 265nm / Em: 315nm) Success->HPLC

Caption: Decision matrix highlighting the risk of thiol-based reagents (OPA) versus the stability offered by FMOC-Cl for dithiolane analysis.

Experimental Protocol: FMOC-Cl Derivatization

Reagents & Preparation
ReagentConcentrationPreparation Notes
Borate Buffer 0.2 M, pH 8.5Dissolve boric acid in water; adjust pH with NaOH. Essential for deprotonating the amine.
FMOC-Cl Solution 5 mMDissolve ~1.3 mg FMOC-Cl in 1 mL Acetonitrile (ACN). Prepare fresh daily.
Quenching Reagent 50 mM GlycineDissolve in water. Reacts with excess FMOC-Cl to prevent column interference.
Mobile Phase A 50 mM Acetate BufferpH 4.2. Filter through 0.22 µm membrane.
Mobile Phase B Acetonitrile (ACN)HPLC Grade.
Step-by-Step Procedure

Note: Perform all derivatization steps in glass vials to minimize adsorption of the hydrophobic FMOC derivative to plastic.

  • Sample Aliquot: Transfer 100 µL of sample (or standard) into a 1.5 mL amber glass vial.

  • Buffering: Add 100 µL of Borate Buffer (pH 8.5). Vortex briefly.

  • Reaction: Add 100 µL of FMOC-Cl solution. Vortex immediately for 10 seconds.

  • Incubation: Let stand at room temperature (20-25°C) for 2 minutes .

    • Expert Note: Do not heat. Higher temperatures increase the risk of FMOC hydrolysis (FMOC-OH peak) and dithiolane degradation.

  • Quenching: Add 50 µL of Glycine solution. Vortex and wait 1 minute.

    • Why? FMOC-Cl is highly hydrophobic and will elute late in the chromatogram. Glycine converts excess FMOC-Cl into FMOC-Glycine, which elutes early and cleanly.

  • Dilution (Optional): If the initial concentration was high, dilute with Mobile Phase A before injection to match the initial gradient conditions.

HPLC Method Parameters

This method uses a standard C18 column. The hydrophobicity of the FMOC group ensures strong retention, separating the derivative from polar matrix components.

ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm)
Flow Rate 1.0 mL/min
Temperature 35°C
Injection Vol 10 - 20 µL
Detection (FL) Excitation: 265 nm
Detection (UV) 265 nm (Secondary confirmation, less sensitive)
Gradient Table
Time (min)% Mobile Phase A (Acetate pH 4.2)% Mobile Phase B (ACN)Event
0.07030Injection
15.01090Elution of Derivative
17.01090Wash
17.17030Re-equilibration
22.07030Stop

Data Processing & Validation

Expected Chromatogram Topology
  • t = 2-4 min: FMOC-Glycine (Quenched reagent) + FMOC-OH (Hydrolysis product).

  • t = 10-12 min: FMOC-1,2-Dithiolan-4-amine (Target Peak) .

  • Note: The target peak should be a singlet. A doublet suggests enantiomeric separation (if using a chiral column) or ring-opening degradation.

Performance Metrics (Typical)
ParameterValueNotes
Linearity (R²) > 0.999Range: 10 nM – 10 µM
LOD (Limit of Detection) ~ 50 fmolFluorescence detection is highly sensitive.
Recovery 95% - 102%Spiked plasma/urine samples.
Derivative Stability > 24 HoursWhen stored at 4°C in the dark.[4]

Troubleshooting & "Expert Insights"

The "Ghost Peak" Issue

Symptom: A massive peak appears early in the chromatogram, masking early eluters. Cause: This is FMOC-OH (9-fluorenylmethanol), formed by the hydrolysis of FMOC-Cl with water. Solution:

  • Ensure the Quenching Step (Glycine) is performed.

  • Use Extraction : If the FMOC-OH peak is too large, perform a liquid-liquid extraction with pentane (wash the aqueous reaction mix with pentane before injection). The FMOC-OH extracts into pentane, while the amino-derivative often remains in the aqueous/organic mix (verify partition coefficient first). However, for dithiolanes, simple chromatographic separation (gradient) is usually safer than extraction.

Dithiolane Ring Polymerization

Symptom: Loss of linearity at high concentrations or broadening of peaks. Cause: 1,2-dithiolanes can polymerize in basic solution (pH > 9). Solution:

  • Keep the reaction pH strictly at 8.0 - 8.5 . Do not exceed pH 9.

  • Analyze samples immediately after derivatization.

  • Keep the autosampler at 4°C.

Analytical Workflow Diagram

The following diagram details the precise fluidic workflow for the analyst.

Workflow Start Sample Preparation (100 µL) Buffer Add Borate Buffer (pH 8.5, 100 µL) Start->Buffer Reagent Add FMOC-Cl (5mM in ACN, 100 µL) Buffer->Reagent React React 2 mins @ RT (Protect from light) Reagent->React Quench Add Glycine (50 µL) Wait 1 min React->Quench Inject Inject on HPLC (C18 Column) Quench->Inject

Caption: Step-by-step fluidic workflow for the pre-column derivatization of 1,2-Dithiolan-4-amine.

References

  • Yang, S.H., & Choi, H. (2022).[5][6] Simultaneous determination of nereistoxin insecticides in foods of animal origins. Scientific Reports, 12, 10245. (Provides context on Nereistoxin/dithiolane stability and extraction). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,2-Dithiolan-4-amine and its Derivatives

Welcome to the technical support guide for the synthesis of 1,2-Dithiolan-4-amine and related structures. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1,2-Dithiolan-4-amine and related structures. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. The unique reactivity of the strained disulfide bond in the 1,2-dithiolane ring, while crucial for its biological activity, presents significant synthetic challenges.[1][2] This guide provides in-depth, experience-driven answers to common issues, focusing on the causality behind side product formation and offering robust troubleshooting strategies.

Frequently Asked Questions (FAQs): Troubleshooting Common Side Products

This section addresses the most pressing issues encountered during the synthesis of 1,2-dithiolan-4-amine, focusing on the identification and mitigation of common impurities and side products.

Question 1: My final product is an insoluble, sticky polymer instead of the desired 1,2-dithiolane. What happened and how can I prevent it?

Answer: This is the most common failure mode in 1,2-dithiolane synthesis and is almost certainly due to auto-polymerization.

  • Causality: The five-membered 1,2-dithiolane ring possesses significant ring strain due to a low C-S-S-C dihedral angle.[1] This strain makes the disulfide bond kinetically reactive and susceptible to ring-opening, which can initiate a chain-reaction polymerization to form more stable linear polydisulfides. This process is often triggered by heat, concentration, or the presence of trace nucleophiles or thiols. We have observed that even highly pure, unsubstituted 1,2-dithiolanes can polymerize rapidly upon concentration of the solvent.[1]

  • Troubleshooting & Prevention:

    • Avoid Concentration: Never concentrate the final product to dryness. If possible, work with the product in a dilute solution for subsequent steps.[1][3]

    • Purification Strategy: Standard column chromatography can be problematic as the product becomes highly concentrated on the silica gel. If chromatography is necessary, use a rapid "flash" technique and never allow the column to run dry. Consider non-concentrative purification methods like precipitation or crystallization by adding an anti-solvent to a dilute solution.

    • Scavenge Thiols: After the cyclization step, add a Michael acceptor like methyl acrylate to the crude mixture to scavenge any remaining 1,3-dithiol precursor, which can catalyze polymerization.[3]

    • Temperature Control: Perform all workup and purification steps at low temperatures (0 °C to room temperature) to minimize thermal stress on the ring.

Question 2: My reaction to form the 1,3-dithiol precursor gives a low yield and a complex mixture. What are the likely side reactions?

Answer: The formation of the open-chain 1,3-dithiol is a critical step where intermolecular reactions can severely reduce the yield of your desired precursor.

  • Causality: The reaction to form the 1,3-dithiol, for instance, from a dihalide and a thiol source, can result in intermolecular coupling.[4] Instead of two thiol groups adding to the same three-carbon backbone, one molecule can react with a second, leading to the formation of dimers, trimers, and linear oligomers. This is a classic problem of competing intramolecular versus intermolecular pathways.

  • Troubleshooting & Prevention:

    • Protecting Groups: Utilize stable thiol protecting groups (e.g., benzyl, trityl, or acetyl) that can be removed cleanly in a dedicated step just before the oxidative cyclization. This prevents premature disulfide formation. The use of 2,2-bis[(benzylthio)methyl]glycine derivatives is a proven strategy for amino acid-containing dithiolanes.[5]

    • High Dilution Principle: While less critical for the acyclic precursor synthesis than for the final cyclization, avoiding overly concentrated reaction conditions can help minimize oligomerization.

Question 3: During the oxidative cyclization of my 1,3-dithiol, I'm observing multiple spots on TLC/LCMS. What are these byproducts?

Answer: The oxidative cyclization step is a delicate balance. Besides the desired monomeric 1,2-dithiolane, several other products can form.

  • Causality & Common Byproducts:

    • Incomplete Oxidation: The most obvious "byproduct" is unreacted 1,3-dithiol starting material.

    • Intermolecular Disulfide (Dimer): Two molecules of the 1,3-dithiol can react to form a 12-membered cyclic dimer containing two disulfide bonds, or a linear dimer. This is favored at high concentrations.

    • Over-oxidation Products: Depending on the oxidant used (e.g., O₂, I₂, Fe³⁺), the sulfur atoms of the 1,2-dithiolane ring can be further oxidized to form chiral S-oxides (thiosulfinates).[6]

    • Polydisulfides: Harsh oxidation conditions can sometimes lead directly to the formation of linear polydisulfides, bypassing the desired cyclic monomer.[1]

  • Troubleshooting & Prevention:

    • High-Dilution Cyclization: This is the most critical parameter. The oxidation should be performed at very high dilution (typically 0.01 M or less) to favor the intramolecular reaction pathway over intermolecular coupling.

    • Controlled Oxidant Addition: Add the oxidant (e.g., a solution of iodine or air/O₂ with a catalyst) slowly over a long period to maintain a low instantaneous concentration of the reactive dithiol.

    • Choice of Oxidant: Air (O₂) is a mild and effective oxidant for forming the disulfide bond from a dithiol.[7] Iodine is also commonly used.[8] Avoid overly aggressive oxidants that could lead to over-oxidation.

Question 4: I'm using a bromine-mediated cyclization from a 1,3-bis-tert-butyl thioether precursor and my NMR shows unexpected aliphatic signals. What are these impurities?

Answer: This modern synthetic route is very effective but generates specific, predictable byproducts from the cleavage of the protecting groups.[1][9]

  • Causality: The reaction mechanism involves the attack of bromine on the thioether sulfur, followed by the elimination of isobutylene. This isobutylene can then react further with bromine in the reaction mixture.

  • Common Byproducts:

    • tert-Butyl Bromide: Formed from the reaction of isobutylene with HBr generated in situ.

    • 1,2-Dibromo-2-methylpropane: Formed from the direct addition of Br₂ across the isobutylene double bond.[3]

  • Troubleshooting & Prevention:

    • These byproducts are generally non-polar and have lower boiling points than the desired dithiolane product. They are typically removed effectively during aqueous workup and standard column chromatography. Their presence in crude NMR is expected and not a cause for alarm regarding the primary reaction's success.[3]

Visual Guide to Side Product Formation

The following diagrams illustrate the key reaction pathways and competitive side reactions discussed.

cluster_0 Key Synthetic Challenge: Cyclization vs. Polymerization reactant reactant product product side_product side_product intermediate intermediate condition condition A 1,3-Dithiol Precursor B 1,2-Dithiolan-4-amine (Desired Monomer) A->B Intramolecular Oxidative Cyclization C Polydisulfide (Side Product) A->C Intermolecular Polymerization D High Dilution D->B E High Concentration E->C

Caption: Intramolecular cyclization is favored under high dilution, while high concentrations promote undesired intermolecular polymerization.

start_end start_end process process critical critical Start Starting Materials (e.g., Dihalide + Amine) Step1 Synthesis of Protected 1,3-Dithiol Precursor Start->Step1 Step2 Deprotection of Thiol Groups Step1->Step2 Step3 Oxidative Cyclization Step2->Step3 CRITICAL: High Dilution Step4 Purification (Non-Concentrative) Step3->Step4 CRITICAL: Avoid Concentration End Pure 1,2-Dithiolan-4-amine (in solution) Step4->End

Caption: A robust workflow for 1,2-dithiolan-4-amine synthesis, highlighting critical control points to prevent side product formation.

Troubleshooting Summary Table

Observed Problem Probable Cause(s) Recommended Solution(s)
Final product is an insoluble polymer or oil.Auto-polymerization of the strained 1,2-dithiolane ring.[1]Purify via precipitation or rapid chromatography; avoid concentrating the product to dryness; store as a dilute solution.[3]
Low yield of 1,3-dithiol precursor.Intermolecular side reactions forming linear oligomers.[4]Use appropriate thiol protecting groups; ensure stoichiometry is correct; avoid excessive heating.
Multiple products during oxidative cyclization.1. Intermolecular dimerization.2. Over-oxidation to S-oxides.[6]3. Incomplete reaction.1. Conduct cyclization under high dilution (<0.01 M).2. Use a mild oxidant (e.g., air, I₂) and monitor reaction carefully.3. Increase reaction time or oxidant equivalents slightly.
Crude NMR shows unexpected signals at ~1.8 ppm and ~3.8 ppm after Br₂-mediated cyclization.Formation of brominated byproducts from the tert-butyl protecting group (e.g., t-BuBr, dibromoisobutane).[1][3]These are expected byproducts. They are typically volatile and non-polar and will be removed during aqueous workup and chromatography.

Reference Experimental Protocol: Synthesis of a 4-Substituted 1,2-Dithiolane

This protocol is adapted from a modern, reliable method for synthesizing functionalized 1,2-dithiolanes and highlights critical steps for avoiding side products.[1][9] It describes the synthesis of a 4-hydroxy analog, which serves as a close model for 4-amino systems.

Step 1: Synthesis of 1,3-bis(tert-butylthio)propan-2-amine (Precursor)

(This step would be adapted from standard procedures for aminating a 1,3-dihalopropan-2-ol backbone, followed by substitution with sodium tert-butylthiolate. For the purpose of this guide, we will start with the immediate precursor to the dithiolane.)

Step 2: Bromine-Induced Deprotection and Oxidative Cyclization

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-bis(tert-butylthio)propan-2-amine precursor (1.0 mmol) in dichloromethane (DCM, 100 mL).

    • Scientist's Note (Expertise): The high volume of DCM is not arbitrary; it immediately establishes the high-dilution conditions necessary to favor intramolecular cyclization over intermolecular side reactions.

  • Additive: Add hydrated silica gel (approx. 2 g) to the flask.

    • Scientist's Note (Trustworthiness): The silica gel acts as a mild acid scavenger, trapping HBr that is formed during the reaction, which can help prevent acid-catalyzed side reactions.[1]

  • Reagent Addition: In a separate flask, prepare a solution of bromine (2.2 mmol, 2.2 equivalents) in DCM (20 mL). Slowly add this bromine solution dropwise to the stirring reaction mixture at room temperature over 30 minutes.

    • Scientist's Note (Expertise): The slow addition of bromine is crucial. It maintains a low concentration of the reactive sulfenyl bromide intermediate, further preventing oligomerization. The slight excess of bromine ensures full conversion of the starting material.

  • Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the orange/brown color of the excess bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification (CRITICAL STEP):

    • Filter off the drying agent. At this stage, you have the crude product in a dilute DCM solution.

    • DO NOT concentrate this solution on a rotary evaporator. This will likely induce polymerization.

    • Prepare a silica gel column for flash chromatography.

    • Directly load the dilute DCM solution onto the column.

    • Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the product. Collect the fractions containing the pure 1,2-dithiolan-4-amine.

    • Combine the pure fractions. If a solid, it may precipitate. If an oil, use it directly in the next step or store it as a dilute solution in a non-nucleophilic solvent.

References

  • Amir, O. et al. (2021). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. RSC Advances. Available at: [Link]

  • Organic Syntheses. (1971). 1,3-dithiane. Organic Syntheses Procedure. Available at: [Link]

  • Capperucci, A. et al. (2002). Synthesis of 1,2-Dithiolane Analogues of Leucine for Potential Use in Peptide Chemistry. Organic Letters. Available at: [Link]

  • Kato, S. et al. (1993). Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Formaggio, F. et al. (2000). 4-Amino-1,2-dithiolane-4-carboxylic acid (Adt) as cysteine conformationally restricted analogue. Synthetic protocol for Adt containing peptides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Available at: [Link]

  • Navickas, A. et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? International Journal of Molecular Sciences. Available at: [Link]

  • Calvin, M. et al. (1956). The Chemistry of 1,2-Dithiolane (Trimethylene Disulfide) As a Model for the Primary Quantum Conversion Act. eScholarship.org. Available at: [Link]

  • Request PDF. (2000). ChemInform Abstract: 4-Amino-1,2-dithiolane-4-carboxylic Acid (Adt) as Cysteine Conformationally Restricted Analogue. Synthetic Protocol for Adt Containing Peptides. ResearchGate. Available at: [Link]

  • Navickas, A. et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? MDPI. Available at: [Link]

  • Schöberl, A. & Gräfje, H. (1958). The Preparation of 1,2-Dithiolane-4-carboxylic Acid. Acta Chemica Scandinavica. Available at: [Link]

  • Amir, O. et al. (2021). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Supporting Information. Available at: [Link]

  • Wikipedia. (2023). 1,2-Dithiolane. Wikipedia. Available at: [Link]

Sources

Optimization

purification of 1,2-Dithiolan-4-amine using column chromatography

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Optimization of Column Chromatography for Labile Cyclic Disulfide Amines Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary & Cri...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Optimization of Column Chromatography for Labile Cyclic Disulfide Amines Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Critical Warning

STOP AND READ: You are attempting to purify 1,2-Dithiolan-4-amine , a compound structurally related to Nereistoxin and Lipoic Acid . This molecule presents a dual-hazard profile during purification:

  • The "Amine Effect": The primary amine at C4 is basic and will interact strongly with acidic silanols on standard silica gel, leading to irreversible adsorption or severe tailing (streaking).

  • The "Dithiolane Instability": The 5-membered disulfide ring has significant ring strain (approx. 16-30 kcal/mol). It is highly susceptible to Ring-Opening Polymerization (ROP) , especially when initiated by its own amine group (self-catalysis) or by light/heat.

The "Golden Rule" of Dithiolanes:

Do not isolate the free base as a dry solid if possible. The free base is often an unstable oil that polymerizes upon concentration. The most robust purification strategy is often salt formation (e.g., Hydrogen Oxalate or Hydrochloride) rather than chromatography of the free base.

If you must perform column chromatography on the free base, you must neutralize the stationary phase and work quickly.

Module 1: Pre-Purification Diagnostics (The Triage)

Before packing your column, perform these diagnostic checks to determine if chromatography is viable or if you should switch to crystallization.

Diagnostic CheckObservationVerdict/Action
TLC Spot Shape Spot is round/compact (

).
Proceed. System is optimized.
Spot streaks from baseline to solvent front.Halt. Silica is too acidic. Add 1-2% Triethylamine (TEA) or

.[1]
Crude Stability Crude oil turns yellow/cloudy or precipitates white solid.Critical Failure. Polymerization is occurring.[2] Skip column. Dissolve immediately in

and add anhydrous acid (HCl/Oxalic) to precipitate the salt.
Solubility Soluble in DCM/MeOH; Insoluble in Hexanes.Normal. Use a DCM/MeOH gradient.
Smell Strong, garlic/sulfur odor.Normal. Dithiolanes are odorous. Work in a fume hood.

Module 2: The Core Protocol (Neutralized Silica Chromatography)

If you must purify the free amine via chromatography, you cannot use standard acidic silica conditions. You must use a Basic Modifier Strategy .

Method A: The "TEA-Doped" Mobile Phase (Recommended)

Best for: Small scale (<1g), rapid purification.

  • Stationary Phase: Standard Flash Silica Gel (40–63 µm).

  • Mobile Phase Preparation:

    • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).

    • Modifier: Triethylamine (TEA).[1]

    • Recipe: Prepare DCM:MeOH (95:5) containing 1% v/v Triethylamine .

  • Column Pre-treatment (Crucial):

    • Flush the packed column with 2 Column Volumes (CV) of the TEA-containing mobile phase before loading the sample. This neutralizes the acidic silanol sites.[1][3]

  • Loading:

    • Dissolve the crude amine in a minimum amount of DCM (containing 1% TEA).

    • Do not use acetone (reacts with primary amines to form imines).

  • Elution:

    • Run isocratic or shallow gradient (e.g., 95:5

      
       90:10 DCM:MeOH with constant 1% TEA).
      
    • Collect fractions into tubes already containing a drop of acid (if immediate salt formation is desired) or keep cold.

Method B: Amine-Functionalized Silica (The "Safe" Route)

Best for: High-value samples, preventing polymerization.

  • Stationary Phase: Use Amino-Silica (NH2-Silica) cartridges (e.g., Biotage KP-NH).[3]

  • Benefit: The surface is already basic. No TEA modifier is needed in the mobile phase.

  • Solvent: Hexane/Ethyl Acetate or DCM/MeOH gradients can be used directly without fear of streaking or acid-catalyzed degradation.

Module 3: Visualization of Failure Modes

Understanding why the purification fails is key to fixing it.

Diagram 1: The Dithiolane Degradation Cascade

Caption: Mechanism of self-catalyzed polymerization. The free amine acts as a nucleophile/base, opening the strained disulfide ring of a neighboring molecule.

DithiolaneDegradation FreeBase 1,2-Dithiolan-4-amine (Free Base) Initiation Nucleophilic Attack (Amine attacks S-S bond) FreeBase->Initiation High Conc. / Heat SaltForm Stable Salt (Hydrochloride/Oxalate) FreeBase->SaltForm Acid Treatment (PROTECTION) RingOpen Ring Opening (Thiolate Generation) Initiation->RingOpen RingOpen->FreeBase Reversible (Rare) Polymer Insoluble Polymer (Polydisulfide) RingOpen->Polymer Chain Reaction

Module 4: Troubleshooting & FAQs

Q1: My compound is streaking badly on the TLC plate even with MeOH. Why? A: This is classic amine behavior. The


 of the conjugate acid of a primary amine is 

. Silica gel is acidic (

). The amine is protonating on the silica, turning into a cation that binds ionically to the stationary phase.
  • Fix: You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) to your eluent. This competes for the acidic sites and allows your amine to travel freely.
    

Q2: I isolated the free amine, but after 1 hour on the rotovap, it turned into a rubbery solid that won't dissolve. A: You have experienced Ring-Opening Polymerization (ROP) . 1,2-dithiolanes are strained rings. Removing the solvent increases the concentration, promoting intermolecular attack between the amine and the disulfide bond.

  • Fix: Do not rotovap to dryness. Concentrate to a small volume, then immediately add ethereal HCl or oxalic acid to precipitate the stable salt.

Q3: Can I use Acetone/Hexane as a solvent system? A: ABSOLUTELY NOT. You have a primary amine. Primary amines react with ketones (like acetone) to form imines (Schiff bases) . You will synthesize a new impurity during your purification. Stick to DCM, MeOH, Ethyl Acetate, or Hexanes.

Q4: The column fractions smell terrible. Is this normal? A: Yes. Cyclic disulfides and their breakdown products (thiols) have low odor thresholds (garlic/rotten egg smell).

  • Protocol: Treat all glassware with bleach (sodium hypochlorite) after use to oxidize the sulfur residues to odorless sulfonates before removing them from the hood.

Module 5: The "Escape Hatch" (Alternative to Column)

If chromatography continues to fail, use the Salt Precipitation Method . This is the industry standard for Nereistoxin analogues.

  • Extraction: Perform your workup. Extract the amine into an organic solvent (e.g., Diethyl Ether or DCM).

  • Drying: Dry thoroughly over

    
    . Water interferes with crystallization.
    
  • Acidification:

    • Option A (Oxalate): Add a saturated solution of Oxalic Acid in ether. The hydrogen oxalate salt usually precipitates as a white solid.

    • Option B (HCl): Add 1M HCl in Ether (or Dioxane) dropwise.

  • Filtration: Filter the solid precipitate. Wash with cold ether.

  • Result: The salt is stable, odorless, and usually highly pure, bypassing the need for a column entirely.

References

  • Uneme, H., et al. (1992).[4] "Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent." Bioscience, Biotechnology, and Biochemistry, 56(12), 2023–2033.[4] (Describes the instability of the free base and the necessity of oxalate salt isolation for Nereistoxin analogues).

  • Biotage Application Note. (2023). "Is there an easy way to purify organic amines?" Biotage Blog. (Detailed protocol for using amine-functionalized silica and mobile phase modifiers).

  • Konkolewicz, D., et al. (2025). "Emerging Applications of 1,2-dithiolanes in Diverse (Photo)polymerizations." UV+EB Technology.

  • BenchChem Technical Support. (2025). "Troubleshooting Streaking of Amines on Silica Gel Columns." (Standard operating procedures for TEA/Ammonia modifiers).

Sources

Troubleshooting

addressing stability issues of 1,2-Dithiolan-4-amine in solution

Welcome to the Technical Support Center for 1,2-Dithiolan-4-amine handling and stability. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic behavior of this molecule i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2-Dithiolan-4-amine handling and stability. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic behavior of this molecule in solution.

Handling 1,2-dithiolanes requires fighting a constant thermodynamic battle. The five-membered cyclic geometry forces the disulfide scaffold into a highly strained conformation with a CSSC dihedral angle of less than 35°[1]. This low angle forces the neighboring fully occupied non-bonding sulfur orbitals to overlap, causing a destabilizing four-electron closed-shell repulsion[1]. When you add a pendant amine group to this strained ring (as in 1,2-Dithiolan-4-amine or its derivatives like nereistoxin), you introduce an internal nucleophile. If left unchecked, this amine will activate the generation of thiolate anions, which rapidly attack neighboring strained rings, triggering a cascade ring-opening polymerization (ROP)[2].

This guide is designed to help you control these stereoelectronic forces, ensuring your compound remains monomeric, stable, and reactive only when you want it to be.

Core Mechanistic Diagram: The Polymerization Trigger

G M 1,2-Dithiolan-4-amine (Strained Monomer) Basic pH > 7.0 (Free Amine Active) M->Basic Deprotonation Acidic pH < 6.0 (Amine Protonated) M->Acidic Salt Formation Thiolate Thiolate Anion Generation (Nucleophilic Attack) Basic->Thiolate S-S Cleavage Stable Stable Monomer Solution (No Cascade Initiation) Acidic->Stable Electrostatic Masking ROP Ring-Opening Polymerization (Yellow Poly-disulfide Gel) Thiolate->ROP Intermolecular Attack

Mechanistic pathway of 1,2-Dithiolan-4-amine stability governed by pH.

Troubleshooting FAQs

Q1: My freshly prepared 1,2-Dithiolan-4-amine solution turned into a cloudy, yellow gel within hours. What happened? A: Your compound underwent auto-polymerization. The free primary amine acted as a cascade activator. Under neutral or basic conditions, the unprotonated amine facilitates the opening of the 1,2-dithiolane ring, generating a highly reactive thiolate anion[2]. Because the ring is highly strained[1], this thiolate immediately attacks the disulfide bond of a neighboring monomer, propagating a rapid chain reaction that results in a yellow poly(disulfide) gel[2]. Causality Fix: You must mask the amine's nucleophilicity by keeping the solution pH strictly below 6.0, or by storing the compound as an oxalate or hydrochloride salt[3].

Q2: I need to use the compound in a pH 8.0 buffer for a bioconjugation assay. How do I prevent it from polymerizing before it reacts with my target? A: Polymerization is a second-order (intermolecular) reaction, meaning its rate is highly dependent on concentration. While you cannot permanently stop ROP at basic pH, you can slow it down by minimizing intermolecular collisions. Causality Fix: Prepare a highly concentrated stock in an acidic buffer (pH 5.0) where it is stable. Immediately prior to your assay, dilute the stock into your pH 8.0 reaction buffer to a final concentration of < 1 mM. At this high dilution, the target bioconjugation reaction will kinetically outcompete auto-polymerization.

Q3: My solution is clear, but my downstream yields are dropping over time. Is the monomer degrading invisibly? A: Yes. If the solution is clear (no ROP), the likely culprits are oxidation or photodegradation. The strained S-S bond is highly susceptible to photo-cleavage by UV light, generating thiyl radicals, and can easily be oxidized to S-oxides (thiosulfinates) by dissolved oxygen[4]. Causality Fix: All solutions must be prepared in degassed solvents (sparged with Argon) and stored in amber vials to block UV-induced homolytic cleavage.

Quantitative Stability Parameters

To standardize your workflows, adhere to the following empirically derived boundary conditions for 1,2-Dithiolan-4-amine in aqueous or organic solutions.

ParameterOptimal Stable RangeHigh-Risk ConditionMechanistic Consequence of High-Risk State
Buffer pH 4.0 – 5.5> 7.0Amine deprotonation triggers thiolate-mediated cascade ROP.
Concentration ≤ 10 mM> 50 mMIncreased intermolecular collision frequency accelerates auto-polymerization.
Solvent Dissolved O₂ < 0.1 ppm (Degassed)Ambient AirOxidation of the disulfide bond to S-oxides (thiosulfinates).
Light Exposure Complete DarknessAmbient Lab LightUV-induced homolytic cleavage of the strained S-S bond into thiyl radicals.
Storage Temperature -80°CRoom Temp (20°C)Thermal energy overcomes the activation barrier for spontaneous thiol-disulfide exchange.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-line spectrophotometric checks, you ensure that you are working with intact monomers rather than degraded oligomers.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Formulate a stable, monomeric stock solution resistant to ROP and oxidation.

  • Material Selection: Always source or convert the free base 1,2-Dithiolan-4-amine into a stable salt form (e.g., Nereistoxin oxalate or hydrochloride)[3]. The salt form locks the amine in a protonated, non-nucleophilic state.

  • Solvent Preparation: Prepare a 0.1 M Citrate buffer at pH 5.0. Sparge the buffer with Argon gas for 30 minutes to displace dissolved oxygen.

  • Dissolution: In a dark room or under amber lighting, dissolve the solid salt into the degassed buffer to a final concentration of exactly 10 mM .

  • Self-Validation Step (Critical): Take a 10 µL aliquot, dilute to 1 mM, and measure the UV-Vis absorbance. An intact 1,2-dithiolane ring exhibits a distinct, pronounced absorption band at 335 nm [2]. If the 335 nm peak is broad, absent, or shifting, the ring has already opened.

  • Storage: Filter-sterilize the solution through a 0.22 µm PTFE membrane under an Argon blanket. Aliquot into single-use amber glass vials, purge the headspace with Argon, and flash-freeze in liquid nitrogen before transferring to -80°C.

Protocol B: In Situ Depolymerization and Recovery

Objective: Salvage auto-polymerized poly(disulfide) gels back into usable monomers. Causality: Polydisulfides generated from 1,2-dithiolanes are dynamic covalent networks that can be reversibly depolymerized[1].

  • Reduction: To the yellow poly(disulfide) gel, add 5 equivalents of a strong reducing agent (e.g., TCEP-HCl) in a pH 8.0 buffer. Stir for 2 hours at room temperature. The yellow color will fade as the polymer breaks down into linear 1,3-dithiol monomers.

  • Validation: Monitor via LC-MS or UV-Vis. The disappearance of the 335 nm peak (characteristic of the closed ring) and the physical transition from a gel to a clear liquid confirms reduction[2].

  • Re-oxidation (Ring Closure): To reform the 1,2-dithiolane ring, dilute the 1,3-dithiol solution heavily (to < 1 mM) to favor intramolecular ring closure over intermolecular bonding. Add a mild oxidant (e.g., dilute iodine or bubbling O₂) until the 335 nm peak re-emerges[2]. Note: For highly sensitive assays, starting with fresh monomer is preferred over recovered material.

Protocol Workflow Diagram

G Step1 Step 1: Material Prep Use Oxalate/HCl Salt Form Step2 Step 2: Solvent Control Degassed Acidic Buffer (pH 5.0) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Validation Check A335nm for Monomer Step3->Step4 Step5 Step 5: Storage Aliquot, Argon blanket, -80°C Step4->Step5

Step-by-step workflow for preparing and validating stable 1,2-Dithiolan-4-amine solutions.

References

  • Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Amine-Activated Ring-Opening Polymerization of 1,2-Dithiolane in a Cascade Fashion and Organocatalyzed Pendant Modification: A Path to Functional Dynamic Covalent Poly(disulfide)-Based Macromolecules Source: American Chemical Society (ACS) Publications URL:[Link]

  • 1,2-Dithiolane Source: Wikipedia URL:[Link]

Sources

Optimization

optimizing reaction conditions for 1,2-Dithiolan-4-amine synthesis

Welcome to the Technical Support Center for 1,2-Dithiolan-4-amine synthesis. As a Senior Application Scientist, I have guided numerous drug development teams through the nuances of synthesizing 1,2-dithiolane systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2-Dithiolan-4-amine synthesis. As a Senior Application Scientist, I have guided numerous drug development teams through the nuances of synthesizing 1,2-dithiolane systems. The 1,2-dithiolan-4-amine scaffold—the core pharmacophore of the marine neurotoxin nereistoxin and a highly valuable moiety in redox-active peptide chemistry[1][2]—presents unique synthetic challenges.

The inherent ring strain of the five-membered cyclic disulfide (approximately 27 kcal/mol) combined with the nucleophilicity of the primary amine frequently leads to catastrophic ring-opening polymerization if reaction conditions are not meticulously controlled. This guide is designed to provide you with self-validating protocols, mechanistic troubleshooting, and empirical data to ensure high-yield synthesis.

Visual Workflow: 1,2-Dithiolan-4-amine Synthesis

SynthesisWorkflow Start Serinol / Dihalo Ketone (Starting Material) Step1 N-Protection (e.g., Boc or Benzyl) Start->Step1 Step2 Thiolation (via Halide/Mesylate) Step1->Step2 Intermediate Propane-1,3-dithiol Derivative Step2->Intermediate Step3 Oxidative Ring Closure (I2 or Air, High Dilution) Intermediate->Step3 Dithiolane Protected 1,2-Dithiolan- 4-amine Step3->Dithiolane Step4 Acidic Deprotection (4N HCl/Dioxane) Dithiolane->Step4 Product 1,2-Dithiolan-4-amine Hydrochloride Step4->Product

Synthetic workflow for 1,2-dithiolan-4-amine via oxidative ring closure and deprotection.

Section 1: Validated Experimental Protocols

To guarantee reproducibility, the following protocols have been optimized to favor intramolecular cyclization over intermolecular disulfide cross-linking.

Protocol A: Oxidative Cyclization to the 1,2-Dithiolane Ring

Mechanistic Goal: Gently oxidize the 1,3-dithiol precursor to a 1,2-dithiolane without triggering over-oxidation to thiosulfinates or inducing polymerization[3].

  • Preparation: Dissolve the N-protected propane-1,3-dithiol derivative (e.g., Boc-protected) in Chloroform (

    
    ) to achieve a highly dilute concentration of 0.01 M .
    
  • Buffer Addition: Add an equal volume of aqueous Sodium Acetate (

    
    ) buffer to maintain a slightly basic pH, which facilitates thiolate formation.
    
  • Oxidation: Vigorously stir the biphasic mixture at 25 °C. Dropwise, add an aqueous solution of 0.1 M Iodine (

    
    )  until a faint yellow color persists, indicating complete oxidation of the thiols[3].
    
  • Quenching & Extraction: Quench any excess iodine with saturated sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Deprotection to 1,2-Dithiolan-4-amine Hydrochloride

Mechanistic Goal: Remove the amine protecting group without cleaving the sensitive disulfide bond[4].

  • Solvation: Dissolve the Boc-protected 1,2-dithiolan-4-amine in anhydrous 1,4-dioxane (approx. 0.15 M concentration).

  • Acid Cleavage: Under a nitrogen atmosphere, add 4 N HCl in dioxane (approx. 10-20 equivalents) to the well-stirred solution at room temperature[4].

  • Maturation: Stir for 1.5 hours. The progression can be monitored via TLC (loss of the less polar starting material).

  • Isolation: Concentrate the reaction mixture under reduced pressure. Wash the resulting crude product thoroughly with

    
     and diethyl ether to remove organic impurities. The product is obtained as a stable, white hydrochloride salt[4].
    

Section 2: Troubleshooting Guides & FAQs

Q1: My oxidative ring closure is yielding an insoluble, gummy residue instead of the cyclic monomer. What is happening? Causality: You are observing intermolecular polymerization. The 1,2-dithiolane ring is thermodynamically strained. If the concentration of your dithiol precursor is too high, the probability of a thiolate attacking a neighboring molecule's sulfur atom exceeds the probability of it finding the intramolecular sulfur. Solution: You must operate under high dilution conditions (< 0.01 M). Additionally, ensure the oxidant is added dropwise so that the steady-state concentration of the reactive intermediate remains near zero.

Q2: I successfully synthesized the freebase 1,2-dithiolan-4-amine, but it degrades into a polymer within hours at room temperature. How can I stabilize it? Causality: The free primary amine is a competent nucleophile. In the freebase form, the amine of one molecule can perform a nucleophilic attack on the strained disulfide bond of another, initiating a cascade of ring-opening polymerizations. Solution: Never store the compound as a freebase. Always isolate and store it as an ammonium salt (e.g., 1,2-Dithiolan-4-amine hydrochloride)[4]. Protonating the amine neutralizes its nucleophilicity, rendering the molecule indefinitely stable when stored at -20 °C under argon.

Q3: Can I use Palladium on Carbon (Pd/C) with Hydrogen gas to remove a benzyl protecting group from the amine? Causality: Absolutely not. The standard


-Pd/C conditions required for N-debenzylation are more than sufficient to irreversibly reduce the 1,2-dithiolane ring back to a linear 1,3-dithiol.
Solution:  If you must use benzyl protection, consider alternative deprotection strategies, or better yet, design your synthetic route using acid-labile protecting groups (like Boc or Trityl) that can be cleaved orthogonally to the disulfide bond using HCl or TFA[3][4]. Alternatively, base-washed air oxidation of dibenzyl-protected intermediates has been reported, but subsequent debenzylation remains perilous[5].

Section 3: Quantitative Data & Reaction Optimization

When optimizing the cyclization step, the choice of oxidant and solvent system drastically impacts the monomeric yield. Below is a summary of empirical data for the conversion of 1,3-dithiols to 1,2-dithiolanes:

Oxidant SystemSolvent MatrixMax ConcentrationTemp (°C)Yield (%)Primary Observation / Causality
Iodine (

) /


/

0.01 M2598% Excellent monomeric ring closure; biphasic system prevents over-oxidation.
Air / NaOH DCM /

0.05 M2593 - 96% Highly scalable, but requires vigorous stirring to ensure sufficient oxygen transfer.
Hydrogen Peroxide (

)
Methanol0.1 M0< 40% High degree of intermolecular polymerization and thiosulfinate formation due to aggressive oxidation.

References

  • Wikipedia - Nereistoxin (History, Structure, and Synthesis). URL:[Link]

  • Organic Letters (ACS) - Synthesis of 1,2-Dithiolane Analogues of Leucine for Potential Use in Peptide Chemistry. URL:[Link]

  • Molecules (MDPI) - Serinol-Based Versatile Disulfide-Reducing Reagent. URL:[Link]

  • RSC Advances - Supplementary Information for Single-Molecule Conductance of Helical Peptides. URL:[Link]

Sources

Troubleshooting

preventing auto-polymerization of 1,2-dithiolane compounds.

Welcome to the 1,2-Dithiolane Technical Support Center . This resource is designed for researchers, materials scientists, and drug development professionals working with cyclic disulfides such as α-lipoic acid and aspara...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 1,2-Dithiolane Technical Support Center . This resource is designed for researchers, materials scientists, and drug development professionals working with cyclic disulfides such as α-lipoic acid and asparagusic acid.

Below, you will find mechanistic insights, diagnostic troubleshooting guides, and self-validating protocols to prevent the spontaneous auto-polymerization of 1,2-dithiolane compounds.

The Mechanistic Root of Auto-Polymerization

To control 1,2-dithiolanes, one must understand their inherent thermodynamic instability. The dihedral angle of the S–S bond in a 5-membered 1,2-dithiolane ring is constrained to approximately 27°, which severely deviates from the energetically optimal 90° angle found in linear disulfides. This geometric distortion generates a significant ring strain of 6.5 to 11.0 kcal/mol[1].

This stored energy acts as a thermodynamic spring. When exposed to heat, UV/visible light, or nucleophiles, the ring undergoes Ring-Opening Polymerization (ROP) to form linear poly(disulfide) networks[2][3].

G Monomer 1,2-Dithiolane (High Ring Strain) HeatLight Heat / UV Light Monomer->HeatLight Exposure Base Amines / Base Monomer->Base Exposure Radical Dithiyl Radical HeatLight->Radical Homolytic Cleavage Thiolate Thiolate Anion Base->Thiolate Heterolytic Cleavage Polymer Poly(disulfide) (Auto-polymerization) Radical->Polymer Propagation Thiolate->Polymer Propagation CoolDark Store at -20°C & Dark CoolDark->HeatLight Prevents Acidic Acidic Stabilizers Acidic->Base Neutralizes

Logic flow of 1,2-dithiolane auto-polymerization triggers and targeted stabilization strategies.

Diagnostic FAQs & Troubleshooting Guide

Q1: My α-lipoic acid stock solution turned into a viscous, rubbery gel overnight. What happened? A: You experienced spontaneous free-radical auto-polymerization. If the solution was left at room temperature or exposed to ambient light, the thermal or photochemical energy homolytically cleaved the S–S bond. This generated a highly reactive dithiyl radical that initiated an intermolecular ROP cascade[4][5]. Correction: Always store 1,2-dithiolane stocks at -20°C in amber glass vials to eliminate thermal and photonic triggers.

Q2: I added a mild amine base (e.g., TEA or DBU) to my reaction, and the 1,2-dithiolane monomer instantly polymerized. Why? A: Amines are potent activators for 1,2-dithiolane ROP. They trigger the heterolytic cleavage of the disulfide bond, generating a thiolate anion. This anion acts as an aggressive nucleophile, attacking adjacent 1,2-dithiolane rings and propagating a rapid, cascade ring-opening polymerization even at room temperature[2]. Correction: Avoid basic conditions unless polymerization is your explicit goal. If a base is absolutely necessary for a concurrent reaction, keep the temperature strictly at 0°C or below, and work under high dilution to favor intramolecular cyclization over intermolecular propagation.

Q3: How can I stabilize purified 1,2-dithiolane monomers for long-term storage in solution? A: Utilize acidic stabilizers. Mineral acids (like HCl) or organic acids (like trifluoroacetic acid, TFA) protonate trace thiolates, effectively shutting down the anionic ROP pathway[1][3]. Because the polymerization is concentration-dependent, storing the monomer in a highly dilute state (< 0.1 M) also prevents polymer chain growth.

Quantitative Data: Stability Parameters

Understanding the physical thresholds of your compounds is critical for experimental design.

ParameterValue / CharacteristicCausality / Experimental Implication
S–S Dihedral Angle ~27°Severe deviation from the optimal 90° angle causes immense torsional strain, priming the ring for cleavage.
Ring Strain Energy 6.5 – 11.0 kcal/molProvides the thermodynamic driving force for spontaneous Ring-Opening Polymerization (ROP)[1].
Thermal Threshold > Melting Point (e.g., ~60°C for α-lipoic acid)Heating above this threshold accelerates homolytic cleavage into dithiyl radicals, causing rapid gelation[5].
UV/Vis Sensitivity High (λ < 350 nm)Photolysis impairs the hindered dithiolane ring, initiating radical ROP even without a chemical initiator[4][5].
Refractive Index (Δn) +0.02 to +0.04 upon polymerizationPolymerization increases the density and atomic refraction of the sulfur networks, useful for optical tracking[4].

Standard Operating Protocols (SOPs)

Protocol 1: Preparation and Storage of Stable 1,2-Dithiolane Solutions

Objective: Prevent auto-polymerization during routine handling and long-term storage.

  • Solvent Degassing: Sparge your chosen organic solvent (e.g., chloroform, dichloromethane) with an inert gas (N₂ or Ar) for 15 minutes. Causality: Removing dissolved oxygen prevents the formation of reactive oxygen species that can trigger radical pathways.

  • Acidification: Add a trace amount of an acidic stabilizer (e.g., 0.1% v/v Trifluoroacetic acid (TFA) or 1 mM HCl) to the solvent. Causality: Protons neutralize any trace nucleophiles or thiolate anions, effectively disabling the anionic ROP propagation mechanism[1][3].

  • Dilute Dissolution: Dissolve the 1,2-dithiolane compound at a concentration strictly below 0.1 M. Causality: High dilution thermodynamically favors intramolecular ring-closure over intermolecular chain propagation.

  • Storage & Validation: Transfer the solution to an amber glass vial, purge the headspace with argon, and store at -20°C. Self-Validation: The protocol is successful if the solution remains completely fluid over time and retains its characteristic UV absorbance band at ~335 nm (indicating an intact 1,2-dithiolane ring)[2].

Protocol 2: Self-Validating Depolymerization and Monomer Recovery

Objective: Salvage auto-polymerized 1,2-dithiolane gels back into usable monomers.

  • Isolation: Collect the insoluble, rubbery poly(disulfide) gel and place it in a round-bottom flask.

  • Solvent Addition: Add a large excess of an organic solvent (e.g., chloroform) containing 1–5% v/v Trifluoroacetic acid (TFA)[3].

  • Reactivation: Stir the suspension at room temperature. Causality: The intrinsic dynamicity of poly(disulfide) bonds is reactivated by the acidic environment. By performing this under high dilution, the equilibrium is driven entropically back toward the monomeric state[3].

  • Self-Validation: The successful depolymerization validates itself visually and spectroscopically; the opaque, insoluble gel will dissolve entirely into a clear, yellowish solution. The emergence of a pronounced absorption band at 335 nm will confirm the regeneration of the 1,2-dithiolane rings[2].

References

  • Amine-Activated Ring-Opening Polymerization of 1,2-Dithiolane in a Cascade Fashion and Organocatalyzed Pendant Modification: A Path to Functional Dynamic Covalent Poly(disulfide)-Based Macromolecules Source: ACS Publications URL:[Link]

  • Single-Crystalline Poly(disulfide)s Enabled by PhotoTriggered Topochemical Ring-Opening Polymerization of 1,2-Dithiolane Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers Source: Polymer Chemistry (RSC) URL:[Link]

  • Nanotechnological Approaches to Enhance the Potential of α-Lipoic Acid for Application in the Clinic Source: MDPI URL:[Link]

  • The Chemistry of 1,2-Dithiolane (Trimethylene Disulfide) As a Model for the Primary Quantum Conversion Act Source: eScholarship.org URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 1,2-Dithiolan-4-amine Reactions

Welcome to the technical support center for the synthesis of 1,2-dithiolan-4-amine. This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with low yields i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,2-dithiolan-4-amine. This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with low yields in their synthetic protocols. As a crucial building block in various research and development areas, including the synthesis of neuroprotective agents and antioxidants, achieving a high yield of 1,2-dithiolan-4-amine is often critical.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction and overcome common hurdles.

Troubleshooting Guide: Addressing Specific Issues

This section is designed in a question-and-answer format to directly address common problems encountered during the synthesis of 1,2-dithiolan-4-amine, a compound with the chemical formula C₃H₇NS₂.[3]

Question 1: My overall yield of 1,2-dithiolan-4-amine is consistently low. What are the most likely causes?

Low yields in the synthesis of 1,2-dithiolan-4-amine can stem from several factors, often related to the stability of intermediates and the final product, as well as suboptimal reaction conditions. The 1,2-dithiolane ring is a strained five-membered heterocycle containing a disulfide bond, which makes it susceptible to reduction and polymerization.[4]

Potential Causes and Solutions:

  • Oxidative Cyclization Issues: The final step in many synthetic routes involves the oxidative cyclization of a 1,3-dithiol precursor.[5] Inefficient oxidation can lead to a mixture of the desired product and the unreacted dithiol.

    • Troubleshooting:

      • Choice of Oxidizing Agent: While air oxidation is sometimes used, it can be slow and inefficient.[6] Consider using milder and more controlled oxidizing agents like iodine or potassium permanganate adsorbed on copper sulfate.[5]

      • Reaction Conditions: Ensure the reaction is performed at the appropriate dilution. High concentrations can favor intermolecular reactions, leading to the formation of polymeric disulfides instead of the desired intramolecular cyclization.

  • Instability of the Dithiol Precursor: The 1,3-dithiol intermediate is prone to oxidation and may not be stable enough for isolation and purification before the cyclization step.

    • Troubleshooting: It is often preferable to perform the cyclization in situ without isolating the crude dithiol.[6] This minimizes handling and potential degradation of the intermediate.

  • Side Reactions of the Amine Group: The primary amine in the target molecule is nucleophilic and can participate in side reactions, especially if harsh reagents or high temperatures are used.

    • Troubleshooting:

      • Protecting Groups: While adding complexity, the use of an appropriate protecting group for the amine during the formation of the dithiolane ring can prevent unwanted side reactions. The protecting group can then be removed in the final step.

      • pH Control: Maintain careful control of the reaction pH. The amine group's reactivity is highly dependent on its protonation state.[7]

  • Purification Losses: 1,2-Dithiolan-4-amine and its salts can be highly water-soluble, leading to significant losses during aqueous workups and extractions.

    • Troubleshooting:

      • Extraction Solvent: Use a more polar solvent for extraction, or perform multiple extractions to improve recovery.

      • Purification Method: Consider alternative purification methods to traditional column chromatography on silica gel, such as ion-exchange chromatography, if solubility issues persist.

Question 2: I am observing multiple unexpected spots on my TLC plate. What are the likely side products?

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common indicator of side reactions. Identifying these byproducts is key to optimizing your reaction.

Common Side Products and Their Origins:

  • Polymeric Disulfides: As mentioned, intermolecular disulfide bond formation is a frequent side reaction, especially at high concentrations. These polymers will typically have very low Rf values on the TLC plate.

  • Oxidized Byproducts: The sulfur atoms in the dithiolane ring can be further oxidized to form sulfoxides or sulfones, particularly if strong oxidizing agents are used.[8]

  • Ring-Opened Products: The strained 1,2-dithiolane ring can be opened by nucleophiles.[5] If your reaction mixture contains residual nucleophiles from previous steps, this can lead to the formation of linear dithio compounds.

  • Starting Material Impurities: Impurities in your starting materials can carry through the reaction sequence and appear as extra spots on the TLC. Always ensure the purity of your starting materials before beginning the synthesis.

Question 3: The reduction of 1,2-dithiolan-4-one oxime to the amine is giving me a complex mixture. How can I improve this step?

The reduction of an oxime to a primary amine is a standard transformation, but the presence of the disulfide bond in the 1,2-dithiolane ring adds a layer of complexity.

Challenges and Solutions:

  • Reduction of the Disulfide Bond: Strong reducing agents required for the oxime reduction can also reduce the disulfide bond, leading to the ring-opened dithiol.

    • Troubleshooting:

      • Choice of Reducing Agent: Select a reducing agent that shows chemoselectivity for the oxime over the disulfide. Milder reducing agents or catalytic hydrogenation under carefully controlled conditions might be more suitable.

      • Reaction Conditions: Optimize the reaction temperature and time. Lower temperatures and shorter reaction times may favor the reduction of the oxime while minimizing the reduction of the disulfide.

  • Incomplete Reaction: The reaction may not be going to completion, leaving unreacted oxime.

    • Troubleshooting: Monitor the reaction closely by TLC. If the reaction stalls, a small, fresh portion of the reducing agent can be added.

  • Formation of Secondary Amines or Imines: Over-reduction or side reactions can lead to the formation of secondary amines or imines.

    • Troubleshooting: Careful control of stoichiometry and reaction conditions is crucial. The formation of these byproducts is often favored by higher temperatures and prolonged reaction times.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis and handling of 1,2-dithiolan-4-amine.

Q1: What are the most common synthetic routes to 1,2-dithiolan-4-amine?

There are several established synthetic routes, each with its own advantages and disadvantages. The choice of route often depends on the available starting materials and the desired scale of the reaction.

  • From 1,3-Dithiol Precursors: A common strategy involves the formation of a 1,3-dithiol which is then oxidatively cyclized.[6] This approach is versatile as various substituents can be introduced on the carbon backbone.

  • From 1,2-Dithiolan-4-one: This route involves the synthesis of the corresponding ketone, followed by the formation of an oxime and subsequent reduction to the amine.[9][10][11]

  • From 4-Amino-1,2-dithiolane-4-carboxylic acid: Decarboxylation of this amino acid derivative can yield the target amine.[12][13]

Q2: How should I store 1,2-dithiolan-4-amine and its salts?

Due to the potential for disulfide exchange and polymerization, proper storage is essential to maintain the purity of the compound.

  • Storage Conditions: It is recommended to store 1,2-dithiolan-4-amine and its salts at room temperature in a cool, dry place.[14] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

  • Form of the Compound: The hydrochloride salt is often more stable and less prone to air oxidation than the free amine.[14]

Q3: Are there any specific safety precautions I should take when working with 1,2-dithiolane derivatives?

While 1,2-dithiolane-4-amine itself is not classified as a hazardous material, standard laboratory safety practices should always be followed.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile reagents or solvents.

  • Handling Thiols: If your synthesis involves the use of thiol precursors, be aware of their strong and unpleasant odor. Handle them in a fume hood and quench any residual thiol with bleach before disposal.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a common synthetic route to a 1,2-dithiolane precursor, which can then be further functionalized to the desired amine.

Protocol 1: Synthesis of 1,2-Dithiolan-4-ol

This protocol describes the synthesis of 1,2-dithiolan-4-ol, a key intermediate that can be converted to the corresponding amine. The hydroxyl group provides a convenient handle for further chemical modifications.[4]

Materials:

  • 1,3-bis(tert-butylthio)propan-2-ol

  • Dichloromethane (DCM)

  • Hydrated silica gel

  • Bromine

  • Saturated aqueous solution of sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1,3-bis(tert-butylthio)propan-2-ol (1.0 mmol) in dichloromethane (20 mL) in a round-bottom flask.[4]

  • Add hydrated silica gel (2 g/mmol of substrate).[4]

  • Slowly add a solution of bromine (2.2 equivalents) in DCM to the reaction mixture at room temperature with stirring.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.[4]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.[4]

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Concentrate the organic phase under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to afford 1,2-dithiolan-4-ol.[4]

Data Presentation

Table 1: Comparison of Common Synthetic Routes for 1,2-Dithiolane Derivatives
Synthetic RouteKey Starting MaterialsCommon ReagentsTypical YieldsKey Challenges
Oxidative Cyclization of 1,3-Dithiols 1,3-dihalopropanes, thiourea, oxidizing agentsHBr, NaOH, I₂, air<10% - 57%[6]Polydisulfide formation, instability of dithiol intermediate.
From 1,2-Dithiolan-4-one Substituted propanonesHydroxylamine, reducing agentsModerateChemoselectivity of oxime reduction, potential for disulfide cleavage.
Bromine-Induced Ring Closure 1,3-bis-tert-butyl thioethersBromine, hydrated silica gelGood[4]Handling of bromine, potential for over-bromination.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow cluster_optimization Optimization Strategies start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_purity->start If impure, purify and restart analyze_side_products Analyze Side Products (TLC, LC-MS) check_purity->analyze_side_products If pure optimize_conditions Optimize Reaction Conditions analyze_side_products->optimize_conditions optimize_conditions->analyze_side_products Re-analyze temp Temperature optimize_conditions->temp time Reaction Time optimize_conditions->time reagents Reagents/Catalyst optimize_conditions->reagents concentration Concentration optimize_conditions->concentration evaluate_purification Evaluate Purification Method evaluate_purification->optimize_conditions If losses are high end_goal Improved Yield evaluate_purification->end_goal If optimized

Caption: A workflow for systematically troubleshooting low reaction yields.

Diagram 2: Key Reaction Pathway - Oxidative Cyclization

Oxidative_Cyclization Dithiol 1,3-Dithiol (R-SH...HS-R') TransitionState [Oxidizing Agent] Dithiol->TransitionState Dithiolane 1,2-Dithiolane (R-S-S-R') TransitionState->Dithiolane Intramolecular (Favorable at low concentration) Polymer Polymeric Disulfides (-S-R-S-S-R'-S-)n TransitionState->Polymer Intermolecular (Favorable at high concentration)

Caption: The competing pathways in the oxidative cyclization step.

Diagram 3: Decision Tree for Side Product Identification

Side_Product_Identification start Multiple Spots on TLC low_rf Very Low Rf Spot? start->low_rf polar_spot More Polar Spot than Product? low_rf->polar_spot No polymer Likely Polymeric Disulfide low_rf->polymer Yes nonpolar_spot Less Polar Spot than Product? polar_spot->nonpolar_spot No oxidized Possible Oxidized Byproduct (e.g., Sulfoxide) polar_spot->oxidized Yes starting_material Unreacted Starting Material or Ring-Opened Product nonpolar_spot->starting_material Yes other Consider Other Possibilities nonpolar_spot->other No

Caption: A decision tree to aid in the preliminary identification of side products.

References

  • Uneme, H., et al. (1992). Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent. Bioscience, Biotechnology, and Biochemistry, 56(10), 1593-1599.
  • BenchChem. (2025). Application Notes and Protocols: 1,2-Dithiolan-4-ol as a Versatile Building Block for Novel Therapeutic Agents.
  • Stamicarbon N.V. (1969). Preparation of oxime. U.S.
  • Mlostoń, G., & Heimgartner, H. (2021). An Efficient Synthesis of 1,2-Dithiolanes and 1,2,4-Trithiolanes by the Reaction of Phosphorus Ylides with Elemental Sulfur. Molecules, 26(3), 822.
  • Degussa AG. (1990). Process for the production of 1,2-dithiolan-3-pentanoic acid (thioctic acid) and 8-hydrocarbylthio-6-oxooctanoic acid. U.S.
  • Schotte, L., & Ström, H. (1956). The Preparation of 1,2-Dithiolane-4-carboxylic Acid. Acta Chemica Scandinavica, 10, 687-688.
  • Svirskis, V., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Molecules, 28(18), 6649.
  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Wikipedia. 1,2-Dithiolane. [Link]

  • Svirskis, V., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?.
  • Carini, M., et al. (2003). Synthesis and pharmacological evaluation of new 1,2-dithiolane based antioxidants. Il Farmaco, 58(8), 639-647.
  • Ricci, A., et al. (2000). 4-Amino-1,2-dithiolane-4-carboxylic acid (Adt) as cysteine conformationally restricted analogue. Synthetic protocol for Adt containing peptides. Bioorganic & Medicinal Chemistry Letters, 10(14), 1585-1588.
  • National Center for Biotechnology Information. (n.d.). 1,2-Dithiolan-4-amine. PubChem Compound Database. [Link]

  • Ricci, A., et al. (2000). ChemInform Abstract: 4-Amino-1,2-dithiolane-4-carboxylic Acid (Adt) as Cysteine Conformationally Restricted Analogue. Synthetic Protocol for Adt Containing Peptides.
  • Jefferson Chemical Company. (1967). Process for the purification of amines. U.S.
  • Recker, S., et al. (2018). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Beilstein Journal of Organic Chemistry, 14, 2589-2596.
  • Li, Y., et al. (2017). Design and synthesis of novel 1,2-dithiolan-4-yl benzoate derivatives as PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3467.
  • Jin, Y.-S., et al. (2009). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 21(8), 6031-6036.
  • BenchChem. (2025). common side reactions of organic azides in synthesis.
  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

  • Nitta, M., & Kobayashi, T. (2006). Oximes. In Science of Synthesis (Vol. 27, pp. 595-640).
  • Heimgartner, H., & Mlostoń, G. (2025). Selective Synthesis of Bis[6][14]dithiolo[9][14]thiazines from 4-Isopropylamino-5-chloro-1,2-dithiole-3-ones. ResearchGate.

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Jasperse, C. P. (n.d.). Reactions of Amines.
  • De Cicco, M., et al. (2007). Design and synthesis of 1,2-dithiolane derivatives and evaluation of their neuroprotective activity. Bioorganic & Medicinal Chemistry, 15(15), 5142-5153.
  • Ye, S., et al. (2014). Amine-catalyzed tunable reactions of allenoates with dithioesters: formal [4+2] and [2+2] cycloadditions for the synthesis of 2,3-dihydro-1,4-oxathiines and enantioenriched thietanes.

Sources

Troubleshooting

Technical Support Center: 1,2-Dithiolan-4-amine Solubility &amp; Handling Guide

Case ID: SOL-DITH-004 Topic: Solubility Optimization for Biological Assays Compound: 1,2-Dithiolan-4-amine (and derivatives) Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Context[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-DITH-004 Topic: Solubility Optimization for Biological Assays Compound: 1,2-Dithiolan-4-amine (and derivatives) Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4][5]

1,2-Dithiolan-4-amine (CAS: 4212-05-9) presents a unique solubility challenge due to the interplay between its basic primary amine and the hydrophobic, reactive 1,2-dithiolane ring. While structurally related to Lipoic Acid and Nereistoxin , its handling requires specific protocols to prevent ring-opening polymerization and precipitation at physiological pH.

Key Chemical Properties:

  • Molecular Weight: ~121.23 g/mol (Free Base), ~157.69 g/mol (HCl Salt).[1]

  • LogP: ~ -0.2 to 0.8 (Moderately lipophilic ring, polar amine).[1]

  • pKa: ~9.0–10.0 (Amine).[1] At pH 7.4, a significant fraction exists as the charged cation, but the free base equilibrium can drive precipitation in high-concentration stocks.[1]

  • Reactivity: The strained 5-membered disulfide ring is susceptible to polymerization (oligomerization) and reduction, often mistaken for simple solubility failure.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon dilution into PBS (pH 7.4)."

Diagnosis: pH-Induced Deprotonation. The free base form of 1,2-Dithiolan-4-amine is less soluble in water than its protonated salt. When you dilute a DMSO stock into PBS (pH 7.4), the buffering capacity forces the amine towards its neutral, less soluble state.[1] Solution:

  • Switch to the Salt Form: Use 1,2-Dithiolan-4-amine hydrochloride (HCl) (CAS: 4212-02-6) if possible. It is highly water-soluble.

  • Acidify the Buffer: If using the free base, ensure the aqueous vehicle is slightly acidic (pH 5.5–6.[1]0) during the initial dilution, or use a saline solution without strong buffers, then adjust pH only at the final step if strictly necessary.[1]

Issue 2: "The stock solution turned cloudy and yellow after 24 hours at room temperature."

Diagnosis: Disulfide Polymerization. The 1,2-dithiolane ring is chemically strained.[2][1] In solution, especially when concentrated or exposed to light/heat, the disulfide bond can break and attack neighboring molecules, forming insoluble oligomers.[1] This looks like precipitation but is actually chemical degradation.[1] Solution:

  • Fresh Preparation: Always prepare working solutions immediately before use.[1]

  • Anaerobic Handling: Purge solvents with Nitrogen (N₂) or Argon to prevent oxidative stress.[1]

  • Low Temperature: Keep stock solutions at -20°C. Never store dilute aqueous solutions; discard them after the assay.

Issue 3: "I see high cytotoxicity in my vehicle control."

Diagnosis: Solvent/pH Toxicity. To dissolve the free base, researchers often use high concentrations of DMSO or Ethanol.[1] Solution:

  • Limit DMSO: Keep final DMSO concentration < 0.1% for sensitive cell lines (e.g., primary neurons) and < 0.5% for robust lines (e.g., HeLa).[1]

  • Salt Form Advantage: Using the HCl salt allows you to use water/saline as the vehicle, eliminating solvent toxicity completely.[1]

Solubility Data & Specifications

Solvent / MediumFormSolubility Limit (Est.)[1]StabilityNotes
Water (pH < 6) HCl Salt> 50 mg/mLModerate (Hours)Ideal for stock preparation.
PBS (pH 7.4) HCl Salt~ 10 mg/mLLow (Minutes)Risk of slow precipitation/polymerization.[1]
DMSO Free Base> 100 mg/mLHigh (Weeks at -20°C)Recommended stock solvent.
Ethanol Free Base> 30 mg/mLModerateEvaporation changes concentration.[1]
Water (Neutral) Free Base< 1 mg/mLVery LowNot Recommended.

Standardized Protocols

Protocol A: Preparation of Stock Solution (Preferred Method)

Use this method for long-term storage of the compound.[1]

  • Weighing: Weigh 10 mg of 1,2-Dithiolan-4-amine (Free Base or HCl).

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex for 30 seconds until completely clear.

    • Note: If using the HCl salt, it may dissolve slower in DMSO; mild sonication (10 sec) is acceptable.[1]

  • Storage: Aliquot into light-protected (amber) vials. Store at -20°C or -80°C.

    • Shelf Life: 3 months (protect from moisture).[1]

Protocol B: Aqueous Dilution for Biological Assay

Use this method to introduce the compound to cells/proteins.[1]

  • Starting Material: Thaw DMSO stock (e.g., 100 mM).[1]

  • Intermediate Dilution (Critical Step):

    • Do NOT drop 100 mM stock directly into the cell culture well (causes precipitation shock).[1]

    • Prepare a 10x Working Solution in slightly acidic buffer (e.g., PBS adjusted to pH 6.0) or pure saline.[1]

    • Example: Dilute 10 µL of Stock into 990 µL of Saline (Result: 1 mM, 1% DMSO).

  • Final Application:

    • Add the 10x Working Solution to your assay volume (1:10 dilution).[1]

    • Final Result: 100 µM compound, 0.1% DMSO.[1]

  • Verification: Inspect under a microscope for crystals immediately after addition.[1]

Decision & Workflow Visualizations

Figure 1: Solubility Strategy Decision Tree

Caption: Logical flow for selecting the correct solvent system based on the chemical form of 1,2-Dithiolan-4-amine available.

SolubilityDecision Start Start: Identify Compound Form IsSalt Is it the HCl Salt? Start->IsSalt YesSalt Dissolve in ddH2O or Saline IsSalt->YesSalt Yes NoBase Dissolve in Anhydrous DMSO IsSalt->NoBase No (Free Base) CheckPH Check pH (Target < 7.0) YesSalt->CheckPH DirectUse Direct use in Assay (Low Toxicity) CheckPH->DirectUse StockPrep Prepare High Conc. Stock (e.g., 100 mM) NoBase->StockPrep DilutionStep Intermediate Dilution (1:10 in Acidic Buffer) StockPrep->DilutionStep FinalAssay Final Assay Well (DMSO < 0.5%) DilutionStep->FinalAssay

Figure 2: Mechanism of Instability (Polymerization)

Caption: The 1,2-dithiolane ring is prone to ring-opening polymerization, causing solution turbidity.

Polymerization Monomer Monomer (Soluble) RingOpen Ring Opening (Thiyl Radical) Monomer->RingOpen Initiation Stress Stress Factors: Light, Heat, pH > 8 Stress->RingOpen Polymer Oligomer/Polymer (Insoluble Precipitate) RingOpen->Polymer Chain Reaction

[4]

Frequently Asked Questions (FAQ)

Q: Can I use ultrasonic baths to dissolve the compound? A: Yes, but briefly. Excessive sonication generates heat and free radicals, which can trigger the ring-opening polymerization of the dithiolane moiety.[1] Limit sonication to < 30 seconds in short bursts.

Q: Is the compound compatible with reducing agents like DTT or β-Mercaptoethanol? A: No. Reducing agents will cleave the disulfide bond of the 1,2-dithiolane ring, converting it into a dithiol (linear form).[1] Unless you specifically intend to study the reduced form, avoid these agents in your assay buffer.[1]

Q: How do I verify if my solution has degraded? A:

  • Visual: Cloudiness or a shift to a deeper yellow/orange color indicates polymerization.[1]

  • Chemical: Ellman’s Reagent (DTNB) can detect free thiols.[1] If the ring is intact, free thiol content should be near zero.[1] High free thiol signal indicates ring opening (degradation).[1]

References

  • PubChem. (2025).[3][1][4] 1,2-Dithiolan-4-amine hydrochloride (Compound Summary).[5][6] National Library of Medicine.[1] [Link][1]

Sources

Optimization

challenges in the scale-up synthesis of 1,2-Dithiolan-4-amine

Technical Support Center: 1,2-Dithiolan-4-amine Synthesis Ticket ID: #SC-4492-DT Subject: Scale-Up Challenges, Stability Protocols, and Process Optimization Status: Open Assigned Specialist: Senior Process Chemist, Heter...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,2-Dithiolan-4-amine Synthesis Ticket ID: #SC-4492-DT Subject: Scale-Up Challenges, Stability Protocols, and Process Optimization Status: Open Assigned Specialist: Senior Process Chemist, Heterocycle Division

Executive Summary & Route Selection

User Query: "We are attempting to scale up 1,2-dithiolan-4-amine (4-aminodithiolane) from milligram to multigram scale. We are observing low yields, insoluble polymeric byproducts, and rapid degradation of the free base. Which route minimizes these issues?"

Specialist Response: The synthesis of 1,2-dithiolan-4-amine (and its analogues like Nereistoxin) is notoriously difficult upon scale-up due to the high ring strain of the 1,2-dithiolane system (approx. 16-25 kcal/mol). This strain drives ring-opening polymerization, particularly in the presence of nucleophiles (like the free amine itself).

For scale-up (>10g), we recommend Route A (The Serinol-Boc Route) over the traditional Dihalide displacement (Route B). Route A offers superior impurity control and avoids the formation of vesicant nitrogen-mustard mimics.

Comparison of Synthetic Routes
FeatureRoute A: Serinol-Boc (Recommended) Route B: Dihalide-Bunte Salt (Legacy)
Starting Material 2-Amino-1,3-propanediol (Serinol)1,3-Dichloro-2-propanamine
Safety Profile High (Intermediates are stable solids)Low (Dihalide amine is a skin irritant/vesicant)
Odor Control Manageable (Thioacetate intermediates)Difficult (Free dithiols often generated)
Polymerization Risk Low (Amine is Boc-protected during cyclization)High (Free amine can catalyze ring opening)
Purification Crystallization of intermediatesChromatography often required

Interactive Troubleshooting Guide (FAQ)

Issue 1: "My product turns into a rubbery, insoluble solid during concentration."

Diagnosis: Polymerization. The 1,2-dithiolane ring is susceptible to nucleophilic attack by the free amine of a neighboring molecule, leading to linear polydisulfides. Solution:

  • Never isolate the free base. Always isolate and store the compound as a salt (Hydrochloride or Oxalate). The protonated amine (

    
    ) is non-nucleophilic and cannot initiate polymerization.
    
  • Dilution is Key. Perform the oxidative cyclization step at high dilution (

    
    ) to favor intramolecular cyclization (ring formation) over intermolecular polymerization.
    
Issue 2: "The oxidation step with Iodine is yielding a dark, tarry mess."

Diagnosis: Over-oxidation. Iodine is a strong oxidant and can oxidize the sulfur to thiosulfinates (


) or sulfonic acids if not controlled.
Solution: 
  • Titration Method: Do not dump Iodine in. Add the dithiol to the Iodine solution (inverse addition) or add Iodine dropwise until a faint yellow color persists.

  • Alternative Oxidant: For scale-up, use FeCl

    
     / Air  or DMSO  oxidation. These are milder and less prone to over-oxidation.
    
    • Protocol: Stir the dithiol in dilute solution (pH 7-8) with catalytic FeCl

      
       (1 mol%) under a stream of air.
      
Issue 3: "The intermediate 1,3-dithiol smells unbearable and is causing complaints."

Diagnosis: Volatile low-molecular-weight thiols. Solution:

  • Bunte Salt Strategy: Instead of isolating the free dithiol, convert the dihalide/dimesylate to the Bunte Salt (organic thiosulfate,

    
    ). Bunte salts are odorless, water-soluble solids.[1]
    
  • One-Pot Hydrolysis/Oxidation: Hydrolyze the Bunte salt or Thioacetate in situ and immediately oxidize. This minimizes the lifetime of the free dithiol.

Detailed Technical Protocol (Route A: Serinol-Boc)

Target: 1,2-Dithiolan-4-amine Hydrochloride Scale: 10 g - 50 g

Step 1: Protection & Activation
  • Boc-Protection: React Serinol (1.0 eq) with

    
     (1.1 eq) and 
    
    
    
    in water/dioxane. Isolate N-Boc-serinol .
  • Mesylation: React N-Boc-serinol (1.0 eq) with Methanesulfonyl chloride (MsCl, 2.5 eq) and Triethylamine (3.0 eq) in DCM at 0°C.

    • Checkpoint: Ensure complete conversion to the bis-mesylate . Incomplete mesylation leads to impurities later.

Step 2: Sulfur Introduction (Thioacetate)[2]
  • Dissolve Bis-mesylate in DMF.

  • Add Potassium Thioacetate (KSAc, 2.5 eq). Heat to 60-70°C for 4-6 hours.

    • Note: This displaces the mesylates with thioacetates.

  • Workup: Dilute with water, extract with EtOAc. The product N-Boc-1,3-bis(acetylthio)-2-propanamine is a stable solid/oil.

Step 3: Hydrolysis & Oxidative Cyclization (The Critical Step)

Use high dilution to prevent polymerization.

  • Dissolve the Dithioacetate in Methanol (concentration

    
    ).
    
  • Add NaOH (2.5 eq, 1M aqueous solution) under Nitrogen. Stir for 30 min to hydrolyze to the N-Boc-dithiol .

  • Oxidation: Add aqueous FeCl

    
      (1 mol%) and bubble air through the solution vigorously for 12-24 hours.
    
    • Monitoring: Monitor by TLC/HPLC for disappearance of thiol.

  • Extraction: Extract the N-Boc-1,2-dithiolane into DCM. Wash with water.[2][3]

    • Yield Tip: If the layer separation is poor due to polymers, filter through a Celite pad.

Step 4: Deprotection & Salt Formation
  • Dissolve N-Boc-1,2-dithiolane in dry Dioxane or DCM.

  • Add 4M HCl in Dioxane (5 eq). Stir at room temperature for 1-2 hours.

  • Precipitation: The product, 1,2-Dithiolan-4-amine Hydrochloride , usually precipitates as a white/off-white solid.

  • Filtration: Filter under Nitrogen (hygroscopic). Wash with dry ether.

    • Storage: Store at -20°C under Argon.

Process Visualization

Workflow Diagram: Serinol-Boc Route

G Serinol Serinol (2-Amino-1,3-propanediol) BocSerinol N-Boc-Serinol Serinol->BocSerinol Boc2O, NaOH BisMesylate Bis-Mesylate Intermediate BocSerinol->BisMesylate MsCl, Et3N 0°C Thioacetate Bis-Thioacetate (Odorless Precursor) BisMesylate->Thioacetate KSAc, DMF 60°C Dithiol 1,3-Dithiol (Transient/Malodorous) Thioacetate->Dithiol NaOH, MeOH Hydrolysis BocDithiolane N-Boc-1,2-Dithiolane (Cyclized) Dithiol->BocDithiolane FeCl3, Air High Dilution Polymer Polydisulfide (Byproduct) Dithiol->Polymer Concentrated Conditions FinalSalt 1,2-Dithiolan-4-amine HCl (Stable Salt) BocDithiolane->FinalSalt 4M HCl/Dioxane Deprotection

Caption: Optimized synthetic workflow for 1,2-Dithiolan-4-amine HCl via the Serinol route, highlighting the critical divergence point for polymerization.

Stability Logic: Why Salt Formation is Mandatory

Stability FreeBase Free Amine (Base) (Nucleophilic -NH2) Ring Dithiolane Ring (Strained S-S) FreeBase->Ring Attacks S-S Bond Salt Amine Salt (-NH3+) (Non-Nucleophilic) FreeBase->Salt Add HCl or Oxalic Acid Polymer Linear Polydisulfide (Irreversible) Ring->Polymer Ring Opening Polymerization Salt->Ring No Reaction (Stable)

Caption: Mechanistic rationale for salt isolation. The protonated amine cannot initiate the nucleophilic attack on the strained disulfide ring.

Quantitative Data & Specifications

ParameterSpecification / LimitReason
Reaction Concentration (Cyclization)

Prevents intermolecular polymerization.
Temperature (Thioacetate Displacement)

Higher temps cause elimination; lower temps are too slow.
pH (Oxidation)

Acidic pH slows oxidation; High pH promotes disulfide exchange.
Storage Temperature

Minimizes solid-state degradation.
Atmosphere Argon/Nitrogen Prevents moisture absorption (hygroscopic salt).

References

  • Kushwaha, B. et al. (2023). "Serinol-Based Versatile Disulfide-Reducing Reagent." International Journal of Molecular Sciences, 24(14), 11641. Link[Source for Serinol-Boc route and dithiol synthesis]

  • Konishi, K. et al. (1962). "Studies on Organic Insecticides. VII. Synthesis of Nereistoxin and Related Compounds."[4][5] Agricultural and Biological Chemistry, 26(11), 746-751. [Foundational work on Nereistoxin and dithiolane ring closure]

  • Morera, E. et al. (2002). "Synthesis of 1,2-Dithiolane Analogues of Leucine for Potential Use in Peptide Chemistry." Journal of Organic Chemistry, 67(11), 3734–3738. Link[Source for Adt amino acid and stability data]

  • Lecher, H. Z., & Hardy, E. M. (1948). "The Chemistry of Bunte Salts." Journal of Organic Chemistry, 20, 475-487. [Reference for Bunte Salt chemistry]

Sources

Troubleshooting

resolving peak tailing of 1,2-Dithiolan-4-amine in reverse-phase HPLC

Subject: Troubleshooting Peak Tailing & Asymmetry for 1,2-Dithiolan-4-amine in RP-HPLC Case ID: DITHIO-AMINE-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are encountering peak tailing wi...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Peak Tailing & Asymmetry for 1,2-Dithiolan-4-amine in RP-HPLC Case ID: DITHIO-AMINE-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering peak tailing with 1,2-Dithiolan-4-amine . This molecule presents a "perfect storm" for reverse-phase chromatography issues due to two distinct structural features:

  • The Primary Amine: Highly basic (pKa ~9.0–10.0). At standard HPLC pH (2–8), it is protonated (

    
    ), leading to ionic interactions with residual silanols on the column.
    
  • The 1,2-Dithiolane Ring: A hydrophobic, sulfur-rich moiety that is prone to metal chelation and non-specific adsorption.

This guide moves beyond generic advice to address the specific chemical behavior of this dithiolane-amine conjugate.

Part 1: The Troubleshooting Logic (Decision Tree)

Before altering your method, identify the root cause using this logic flow.

TroubleshootingFlow Start Start: Peak Tailing Observed CheckPH Step 1: Check Mobile Phase pH Start->CheckPH CheckCol Step 2: Column Chemistry CheckPH->CheckCol pH 7.0 (Avoid if possible) ActionLowPH Action: Add TFA or Perchlorate (Chaotropic Effect) CheckPH->ActionLowPH pH 2.0 - 4.0 ActionHighPH Action: Switch to pH > 10 (Requires Hybrid Column) CheckPH->ActionHighPH pH > 9.0 ActionShield Action: Use Embedded Polar Group or CSH Column CheckCol->ActionShield Standard C18 CheckMetal Step 3: Metal Chelation Check ActionPassivate Action: Add EDTA or Passivate System CheckMetal->ActionPassivate Dithiolane Interaction ActionLowPH->CheckCol Tailing Persists ActionShield->CheckMetal Tailing Persists

Figure 1: Systematic troubleshooting flow for basic amines containing sulfur heterocycles.

Part 2: Mobile Phase Optimization (The "Software" Fix)

Q: I am using Formic Acid (0.1%) and still seeing tailing. Why?

A: Formic acid is a weak ion-pairing agent. It provides protons to suppress silanol ionization, but it does not effectively "mask" the positive charge of the amine.

The Fix: Switch to a Chaotropic Agent or Strong Ion Pair. For basic amines, the anion in your acid plays a critical role in peak shape. You need an anion that disrupts the solvation shell of the amine or forms a tight ion pair.

AdditiveMechanismProsCons
Trifluoroacetic Acid (TFA) Strong Ion Pairing + Low pHExcellent peak symmetry; masks silanols.Suppresses MS signal (electrospray); high UV background <210nm.
Perchlorate (

)
Chaotropic EffectSuperior peak shape for stubborn amines.Not MS compatible (explosive salts); UV only.
Triethylamine (TEA) Sacrificial BaseCompetes for silanol sites, blocking them from the analyte.[1]Can degrade column silica over time; incompatible with MS.
Ammonium Hydroxide High pH OperationDe-protonates the amine (

), eliminating ionic drag.
Requires specialized high-pH stable columns.

Protocol 1: The "TFA Rescue" (For UV/Vis)

  • Aqueous: Water + 0.1% TFA.

  • Organic: Acetonitrile + 0.08% TFA (Note: Use slightly less in organic to balance baseline drift).

  • Result: The TFA anion (

    
    ) pairs with the protonated amine, creating a neutral-like complex that elutes sharply.
    

Part 3: Stationary Phase Selection (The "Hardware" Fix)

Q: My C18 column is brand new. Why is it failing?

A: Standard silica C18 columns have residual silanols (


). At pH > 3.5, these become 

, which act like cation-exchange sites, grabbing your protonated amine.

The Fix: Select a column specifically engineered for basic compounds.

Recommended Column Technologies:

  • Charged Surface Hybrid (CSH): These particles have a slight positive surface charge introduced during manufacturing. This repels the protonated amine (electrostatic repulsion), preventing it from touching the surface silanols.

    • Commercial Examples: Waters XSelect CSH, Agilent Poroshell CS-C18.

  • Embedded Polar Groups (EPG): A polar group (carbamate/amide) is embedded in the alkyl chain. This creates a "water shield" over the silanols and allows the use of 100% aqueous mobile phases.

    • Commercial Examples: Phenomenex Synergi Fusion, Supelco Ascentis RP-Amide.

  • High-pH Stable Hybrids: If you choose to run at pH 10 (neutralizing the amine), you must use a hybrid organic-inorganic particle (Ethylene Bridged Hybrid - BEH) to prevent silica dissolution.

    • Commercial Examples: Waters XBridge BEH, Agilent Zorbax Extend-C18.

Part 4: The Dithiolane Factor (Metal Chelation)

Q: My peak isn't just tailing; it looks broad or split, even with TFA. Is the ring reacting?

A: This is likely Metal Chelation . The 1,2-dithiolane ring (similar to lipoic acid) has high affinity for metals like Iron (Fe) and Titanium (Ti) found in stainless steel frits and column bodies.

The Mechanism:



This causes "infinite" tailing or permanent loss of sample.

Protocol 2: System Passivation & Chelation Suppression If you suspect metal interaction:

  • Mobile Phase Additive: Add EDTA (Ethylenediaminetetraacetic acid) at 0.1 mM to the aqueous mobile phase.

    • Note: Use the free acid form or sodium salt. This scavenges free metals.

  • Hardware: Replace stainless steel frits with PEEK (polyetheretherketone) or Titanium (if Ti is not the culprit, though PEEK is safer).

  • Passivation: Flush the system (without column) with 30% Phosphoric Acid overnight to strip accessible iron, then rinse thoroughly with water.

Part 5: Summary of Operational Parameters

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
pH pH 7.0 (Neutral)pH 2.5 (with TFA) OR pH 10.5 (Ammonium Hydroxide)
Temperature 25°C40°C – 60°C (Improves mass transfer kinetics)
Buffer Conc. 5 mM20–50 mM (Higher ionic strength masks silanols)
Sample Solvent 100% OrganicMatch Initial Mobile Phase (Prevents solvent shock/fronting)

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: The Ultimate Solution for Basic Compounds. Application Note. Link

  • Agilent Technologies. (2023). Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Technical Guide. Link

  • Dolan, J. W. (2002). Tailoring the Separation: The Role of Temperature in HPLC. LCGC North America.[2] Link

  • Phenomenex. (2024). Troubleshooting Peak Tailing for Amines and Basic Compounds. Technical Blog. Link

Sources

Reference Data & Comparative Studies

Validation

validation of 1,2-Dithiolan-4-amine synthesis by spectroscopic analysis.

Executive Summary: The 1,2-Dithiolane Challenge 1,2-Dithiolan-4-amine is the core pharmacophore of the nereistoxin class of insecticides (e.g., Cartap, Bensultap) and a structural analogue of Lipoic Acid. Its synthesis i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 1,2-Dithiolane Challenge

1,2-Dithiolan-4-amine is the core pharmacophore of the nereistoxin class of insecticides (e.g., Cartap, Bensultap) and a structural analogue of Lipoic Acid. Its synthesis is chemically deceptive: while the structure appears simple, the high ring strain of the 1,2-dithiolane ring (approx. 11–16 kcal/mol) makes the molecule prone to rapid ring-opening polymerization.

This guide provides a rigorous validation framework for the synthesis of 1,2-Dithiolan-4-amine (typically isolated as the stable hydrochloride or oxalate salt). We objectively compare the Oxidative Cyclization route against Bunte Salt methodologies and provide a definitive spectroscopic standard to distinguish the target cyclic monomer from its two primary "alternatives": the linear dithiol precursor and the polymeric disulfide byproduct.

Synthesis Route Comparison: Yield vs. Purity

To obtain high-purity 1,2-Dithiolan-4-amine, researchers typically choose between direct oxidative cyclization and indirect substitution via Bunte salts. The choice dictates the impurity profile and downstream purification load.

Table 1: Comparative Performance of Synthesis Methodologies
FeatureMethod A: Iodine Oxidative Cyclization Method B: Bunte Salt Hydrolysis
Mechanism Direct oxidation of 1,3-dimercapto-2-propylamine with

or

.
Reaction of 1,3-dihalo-2-propylamine with

, then alkaline hydrolysis.
Yield High (60–85%) Moderate (40–55%)
Reaction Time Fast (< 2 hours)Slow (Multi-step, > 24 hours)
Impurity Profile Polymeric disulfides (requires high dilution to minimize).Inorganic salts (

,

); requires desalting.
Scalability Difficult (high dilution required to favor cyclization).Better for large batches (less polymerization risk during intermediate steps).
Recommendation Preferred for Lab Scale (< 5g) due to speed and directness.Preferred for Industrial Scale to manage exotherms and polymerization.

Spectroscopic Validation Protocols

The critical validation step is confirming the formation of the 5-membered disulfide ring and the absence of linear thiols or polymers.

A. Infrared (IR) Spectroscopy: The "Negative" Test

IR is the primary screen for reaction completion.

  • Target Signal: Disappearance of the S-H stretching vibration.

  • Linear Precursor (Alternative): Sharp, weak band at 2550 cm⁻¹ (S-H stretch).

  • Cyclic Product: Absence of 2550 cm⁻¹ band. The S-S stretch (~500 cm⁻¹) is often too weak/obscured in IR; Raman is required for positive S-S identification (peak at ~510 cm⁻¹).

B. Nuclear Magnetic Resonance (NMR): The "Positive" Test

NMR provides the definitive structural proof. The ring closure induces specific chemical shift changes due to the deshielding effect of the disulfide bond and the rigid ring geometry.

Table 2:

H NMR Diagnostic Shifts (in

or

)
Proton PositionLinear Precursor (1,3-dimercapto-2-propylamine)Target Product (1,2-Dithiolan-4-amine HCl)Polymer Byproduct (Alternative)
H-4 (Methine)

2.9 – 3.1 ppm (Multiplet)

4.1 – 4.3 ppm (Quintet/Multiplet)
Broad, unresolved signals
H-3, H-5 (Methylene)

2.6 – 2.8 ppm (Doublet of doublets)

3.3 – 3.6 ppm (Multiplet)
Broad humps > 3.0 ppm
Coupling (

)
Free rotation, averaged coupling.Distinct geminal/vicinal splitting due to ring rigidity.Loss of fine coupling structure.

Analyst Note: The downfield shift of the H-3/H-5 protons from ~2.7 ppm to ~3.5 ppm is the "smoking gun" for successful cyclization. If signals remain upfield, oxidation is incomplete. If signals broaden significantly, polymerization has occurred.

C. Mass Spectrometry (MS)[1][2]
  • Ionization: ESI+ (Electrospray Ionization).

  • Target Mass:

    
     120.0 (for 
    
    
    
    of free base).
  • Isotopic Pattern: Look for the characteristic

    
     peak of two sulfur atoms. The intensity of the M+2 peak should be approximately 9-10%  of the parent peak (due to 
    
    
    
    natural abundance ~4.2%
    
    
    2).

Detailed Experimental Protocol

Objective: Synthesis and Validation of 1,2-Dithiolan-4-amine Hydrochloride via Method A (Iodine Oxidation).

Reagents
  • 1,3-Dimercapto-2-propylamine hydrochloride (Precursor)

  • Iodine (

    
    )
    
  • Potassium Iodide (

    
    )
    
  • Ethanol / Water[1]

  • Sodium Thiosulfate (quenching)

Workflow
  • Preparation: Dissolve 1,3-dimercapto-2-propylamine HCl (1.0 eq) in water. Crucial: Dilute to < 0.1 M concentration. High concentration favors intermolecular reaction (polymerization) over intramolecular reaction (cyclization).

  • Oxidation: Prepare a solution of

    
     (1.05 eq) and 
    
    
    
    (2 eq) in water. Add this dropwise to the stirred amine solution over 1 hour at room temperature. The slow addition maintains a low concentration of oxidant, favoring ring closure.
  • Quenching: Once the solution retains a faint yellow color (excess iodine), add trace solid

    
     until colorless.
    
  • Isolation:

    • Basify to pH 8 with

      
       (careful: free base is unstable).
      
    • Extract immediately with

      
       or freeze-dry if keeping as salt.
      
    • Recommended: Isolate as the Hydrochloride or Oxalate salt by adding ethereal HCl or oxalic acid to the extract. The salt form is stable for months at 4°C.

  • Validation: Dissolve ~5 mg of the salt in

    
     for NMR analysis.
    

Visualization: Synthesis & Validation Logic

Diagram 1: Synthesis Pathway and Competing Reactions

This diagram illustrates the critical branching point between forming the desired cycle versus the polymeric impurity.

SynthesisPath Precursor 1,3-Dimercapto-2-propylamine Oxidation Oxidation (I2 or O2) Precursor->Oxidation Cyclization Intramolecular Cyclization (High Dilution) Oxidation->Cyclization Favored by <0.1M Polymerization Intermolecular Reaction (High Conc.) Oxidation->Polymerization Favored by >0.5M Target 1,2-Dithiolan-4-amine (Cyclic Monomer) Cyclization->Target Polymer Poly(disulfide) Byproduct Polymerization->Polymer

Caption: Kinetic competition between cyclization (target) and polymerization (impurity) controlled by dilution.

Diagram 2: Spectroscopic Decision Tree

Use this logic flow to interpret analytical data.

ValidationTree Start Crude Product Analysis IR_Check IR Spectrum: Is 2550 cm-1 (SH) present? Start->IR_Check IR_Yes Yes IR_Check->IR_Yes IR_No No IR_Check->IR_No Result_Incomplete Incomplete Oxidation (Linear Thiol Present) IR_Yes->Result_Incomplete NMR_Check 1H NMR Analysis: H3/H5 Chemical Shift? IR_No->NMR_Check Shift_Up < 3.0 ppm NMR_Check->Shift_Up Shift_Down 3.3 - 3.6 ppm NMR_Check->Shift_Down Shift_Up->Result_Incomplete Broadening Are peaks sharp? Shift_Down->Broadening Polymer Polymer Detected (Broad Peaks) Broadening->Polymer No (Broad) Valid VALIDATED: 1,2-Dithiolan-4-amine Broadening->Valid Yes (Sharp)

Caption: Decision matrix for validating 1,2-dithiolane structure vs. linear/polymeric impurities.

References

  • Konishi, K. (1970). Nereistoxin and its relatives: Structure-activity relationships. In Biochemical Toxicology of Insecticides. Academic Press. Link

  • Numata, M., & Hagiwara, H. (1968). Synthesis of Nereistoxin and Related Compounds. Chemical & Pharmaceutical Bulletin, 16(2), 311-319. Link

  • Singh, R., & Whitesides, G. M. (1990). Chemistry of 1,2-dithiolane (trimethylene disulfide). Journal of the American Chemical Society, 112(3), 1190–1197. Link

  • López-Ruiz, R., et al. (2020).[2] Method development and validation for determination of thiosultap sodium, thiocyclam, and nereistoxin in pepper matrix. Food Chemistry. Link

  • ChemicalBook. (2022). 1,2-Dithiolane Properties and Synthesis. Link

Sources

Comparative

A Comparative Analysis of the Antioxidant Potential of 1,2-Dithiolan-4-amine and Lipoic Acid: A Guide for Researchers

Introduction: The Significance of Dithiolane-Containing Antioxidants in Research and Development In the ongoing pursuit of novel therapeutic agents to combat oxidative stress-related pathologies, the 1,2-dithiolane ring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Dithiolane-Containing Antioxidants in Research and Development

In the ongoing pursuit of novel therapeutic agents to combat oxidative stress-related pathologies, the 1,2-dithiolane ring system has garnered significant attention. This five-membered cyclic disulfide is the core functional moiety of alpha-lipoic acid (ALA), a well-established and potent biological antioxidant. The unique chemical properties of this ring, particularly its ability to undergo reversible reduction to a dithiol, are central to its antioxidant capacity. This guide provides a detailed comparison of the known antioxidant activity of lipoic acid with the potential antioxidant properties of a structurally related compound, 1,2-Dithiolan-4-amine.

While lipoic acid has been extensively studied, 1,2-Dithiolan-4-amine remains a less-explored molecule in the context of its antioxidant potential. This guide aims to bridge this knowledge gap by providing a thorough review of lipoic acid's antioxidant mechanisms, presenting a theoretical framework for the potential antioxidant activity of 1,2-Dithiolan-4-amine, and detailing the experimental protocols necessary to conduct a direct comparative analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel antioxidant strategies.

Alpha-Lipoic Acid: The Benchmark Dithiolane Antioxidant

Alpha-lipoic acid (1,2-dithiolane-3-pentanoic acid) is a naturally occurring compound that plays a crucial role as a cofactor in mitochondrial dehydrogenase enzymes.[1] Beyond its metabolic functions, lipoic acid is a powerful antioxidant with a multifaceted mechanism of action.[2]

Mechanisms of Antioxidant Action

The antioxidant prowess of the lipoic acid/dihydrolipoic acid (LA/DHLA) redox couple is well-documented and stems from several key properties:

  • Direct Radical Scavenging: Both lipoic acid and its reduced form, dihydrolipoic acid (DHLA), can directly quench a variety of reactive oxygen species (ROS), including hydroxyl radicals and singlet oxygen.[3] However, DHLA is considered the more potent radical scavenger.

  • Regeneration of Other Antioxidants: DHLA can regenerate other endogenous antioxidants, such as vitamin C, vitamin E, and glutathione, from their oxidized states. This recycling activity amplifies the overall antioxidant capacity of the cell.

  • Metal Chelation: Both LA and DHLA can chelate redox-active metals like iron and copper, preventing them from participating in the Fenton reaction, a major source of hydroxyl radical production.[3]

  • Modulation of Signaling Pathways: Lipoic acid has been shown to influence key signaling pathways involved in the cellular antioxidant response, most notably the Keap1-Nrf2 pathway. Activation of Nrf2 leads to the upregulation of a suite of antioxidant and detoxification enzymes.

The versatility of lipoic acid as an antioxidant, acting in both aqueous and lipid phases, makes it a robust cellular protectant against oxidative damage.

1,2-Dithiolan-4-amine: A Structurally Related Compound of Interest

1,2-Dithiolan-4-amine is a structural analog of lipoic acid, featuring the same core 1,2-dithiolane ring but with an amine group at the 4-position instead of a carboxylic acid-containing side chain at the 3-position. To date, the body of research on 1,2-Dithiolan-4-amine has primarily focused on its synthesis and its use as a building block for more complex molecules with other biological activities, such as neuroprotective agents or inhibitors of thioredoxin reductase.[3][4] There is a notable lack of direct experimental data on its intrinsic antioxidant activity using standard in vitro assays.

Theoretical Considerations for Antioxidant Activity

Despite the absence of direct comparative studies, we can hypothesize the potential antioxidant activity of 1,2-Dithiolan-4-amine based on its chemical structure:

  • The 1,2-Dithiolane Ring: The presence of the dithiolane ring is the primary indicator of potential antioxidant activity. Like lipoic acid, 1,2-Dithiolan-4-amine can be reduced to the corresponding dithiol, which would be expected to be a potent radical scavenger and reducing agent. The fundamental redox chemistry of the cyclic disulfide should be preserved.

  • Influence of the Amine Group: The amine group at the 4-position could influence the antioxidant activity in several ways. The electron-donating nature of the amine group might affect the redox potential of the dithiolane ring, potentially making it easier to reduce or enhancing the radical-scavenging ability of the reduced form. Furthermore, the basicity of the amine could impact the compound's solubility and cellular uptake, which are critical factors for its biological activity.

A study on novel 1,2-dithiolane-based antioxidants demonstrated that the incorporation of a nitrogen-containing morpholine ring via a thiocarbamate linker resulted in compounds with superior antioxidant properties compared to lipoic acid.[2] This suggests that the introduction of nitrogenous functional groups to the dithiolane scaffold can indeed enhance antioxidant efficacy.

Comparative Overview

FeatureAlpha-Lipoic Acid1,2-Dithiolan-4-amine (Hypothesized)
Core Structure 1,2-Dithiolane1,2-Dithiolane
Key Functional Group Carboxylic AcidAmine
Antioxidant Mechanisms Direct radical scavenging, regeneration of other antioxidants, metal chelation, modulation of Nrf2 pathway.Likely to possess direct radical scavenging and reducing capabilities via its dithiol form. The amine group may influence its redox properties and cellular interactions.
Experimental Data Extensive in vitro and in vivo data available.Limited to no direct experimental data on antioxidant capacity.

Experimental Protocols for Comparative Antioxidant Assessment

To empirically determine and compare the antioxidant activity of 1,2-Dithiolan-4-amine and lipoic acid, a series of well-established in vitro assays should be employed. The following are detailed, step-by-step methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Test Compounds: Prepare stock solutions of lipoic acid and 1,2-Dithiolan-4-amine in a suitable solvent (e.g., methanol or DMSO) and then prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds.

    • For the blank, add 100 µL of the solvent used for the test compounds to 100 µL of the DPPH solution.

    • For the positive control, use a known antioxidant such as ascorbic acid or Trolox.

  • Incubation and Measurement: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Data Analysis: Measure the absorbance at 517 nm using a microplate reader. The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Compounds DPPH->Mix Samples Prepare Serial Dilutions of Test Compounds Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein stock solution and dilute it to the working concentration in 75 mM phosphate buffer (pH 7.4).

    • Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), the peroxyl radical generator, in phosphate buffer.

    • Prepare a series of dilutions of the test compounds and a Trolox standard.

  • Assay Procedure (in a 96-well black microplate):

    • Add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the test compound, Trolox standard, or buffer (for the blank) to the wells.

    • Incubate the plate at 37 °C for 10-15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately place the microplate in a fluorescence reader and measure the fluorescence decay every 1-2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Data Analysis: Calculate the area under the curve (AUC) for each sample. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standard.

Future Directions and Conclusion

While alpha-lipoic acid stands as a well-characterized and effective antioxidant, the potential of structurally related dithiolane compounds like 1,2-Dithiolan-4-amine remains an intriguing area for future research. The theoretical considerations presented in this guide suggest that 1,2-Dithiolan-4-amine likely possesses antioxidant properties due to its core dithiolane structure, with the amine functionality potentially modulating its activity.

The lack of direct experimental data for 1,2-Dithiolan-4-amine underscores a clear research opportunity. The detailed protocols provided for the DPPH, ABTS, and ORAC assays offer a robust framework for conducting a comprehensive comparative study. Such research would not only elucidate the antioxidant capacity of 1,2-Dithiolan-4-amine but also contribute to a deeper understanding of the structure-activity relationships of dithiolane-based antioxidants. For drug development professionals, the exploration of novel dithiolane analogs could lead to the discovery of new chemical entities with enhanced antioxidant efficacy and favorable pharmacokinetic profiles.

References

  • Shay, K. P., Moreau, R. F., Smith, E. J., Smith, A. R., & Hagen, T. M. (2009). Alpha-lipoic acid as a dietary supplement: Molecular mechanisms and therapeutic potential. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(10), 1149–1160.
  • Guillonneau, C., Charton, Y., Ginot, Y. M., Fouquier-d'Hérouël, M. V., Bertrand, M., Lockhart, B., Lestage, P., & Goldstein, S. (2003). Synthesis and pharmacological evaluation of new 1,2-dithiolane based antioxidants. European Journal of Medicinal Chemistry, 38(1), 1-11.
  • Moini, H., Packer, L., & Saris, N.-E. L. (2002). Antioxidant and prooxidant activities of α-lipoic acid and dihydrolipoic acid. Toxicology and Applied Pharmacology, 182(1), 84-90.
  • Koufaki, M., Kiziridi, C., Nikoloudaki, F., & Alexis, M. N. (2007). Design and synthesis of 1,2-dithiolane derivatives and evaluation of their neuroprotective activity. Bioorganic & Medicinal Chemistry Letters, 17(15), 4223-4227.
  • Ghibu, S., Richard, C., Delemasure, S., Vergely, C., Mogosan, C., & Muresan, A. (2008). [An endogenous dithiol with antioxidant properties: alpha-lipoic acid, potential uses in cardiovascular diseases]. Annales de cardiologie et d'angeiologie, 57(3), 161–165.
  • Čulen, M., Krims, D., Jaunslavietis, M., Bumbure, L., Poļakovs, I., Vilde, A., ... & Nesteroviča, A. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Molecules, 28(18), 6647.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.
  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619–4626.
  • Gorinstein, S., Martin-Belloso, O., Park, Y. S., Haruenkit, R., Lojek, A., Ciz, M., ... & Trakhtenberg, S. (2004). Comparison of some biochemical characteristics of different citrus fruits. Food Chemistry, 84(4), 521-532.
  • Smith, A. R., Shenvi, S. V., Widlansky, M., Suh, J. H., & Hagen, T. M. (2004). Lipoic acid as a potential therapy for chronic diseases associated with oxidative stress. Current medicinal chemistry, 11(9), 1135-1146.
  • Biewenga, G. P., Haenen, G. R., & Bast, A. (1997). The pharmacology of the antioxidant lipoic acid. General pharmacology, 29(3), 315-331.
  • Petersen Shay, K., Moreau, R. F., Smith, E. J., & Hagen, T. M. (2008). Is alpha-lipoic acid a scavenger of reactive oxygen species in vivo? Evidence for its initiation of stress signaling pathways that promote endogenous antioxidant capacity. IUBMB life, 60(6), 362-367.
  • Rochette, L., Ghibu, S., Richard, C., Zeller, M., Cottin, Y., & Vergely, C. (2013). Direct and indirect antioxidant properties of α-lipoic acid and its therapeutic potential. Molecular nutrition & food research, 57(1), 114-125.
  • Reed, L. J. (1998). From lipoic acid to multi-enzyme complexes. Protein Science, 7(1), 220-224.
  • Navari-Izzo, F., Quartacci, M. F., & Sgherri, C. (2002). Lipoic acid: a unique antioxidant in the detoxification of activated oxygen species. Plant Science, 162(5), 763-770.
  • Jones, W., Li, X., Qu, Z. C., Perriott, L., Whitesell, R. R., & May, J. M. (2002). Uptake of vitamin C by the human sodium-dependent vitamin C transporter-1 (hSVCT1). American Journal of Physiology-Cell Physiology, 283(6), C1681-C1691.
  • Packer, L., Witt, E. H., & Tritschler, H. J. (1995). alpha-Lipoic acid as a biological antioxidant. Free radical biology and medicine, 19(2), 227-250.
  • Sola, S., Mir, M. Q., Cheema, F. A., Khan-Siddiqui, L., Tesfaye, S., & Asad, A. (2005). Irbesartan and lipoic acid improve endothelial function and reduce markers of inflammation in the metabolic syndrome: results of the Irbesartan and Lipoic Acid in Endothelial Dysfunction (ISLAND) study.
  • Wollin, S. D., & Jones, P. J. (2003). Alpha-lipoic acid and cardiovascular disease. The Journal of nutrition, 133(11), 3327-3330.
  • Liu, J. (2008). The effects and mechanisms of mitochondrial nutrient α-lipoic acid on improving age-associated mitochondrial and cognitive dysfunction: an overview. Neurochemical research, 33(1), 194-203.
  • Ghibu, S., Richard, C., Vergely, C., Zeller, M., Cottin, Y., & Rochette, L. (2009). Antioxidant properties of an endogenous dithiol: alpha-lipoic acid, useful in cardiovascular diseases. Journal of cardiovascular pharmacology, 54(5), 391-398.

Sources

Validation

1,2-Dithiolan-4-amine vs. N-Acetylcysteine (NAC) as Thiol Donors: A Mechanistic and Experimental Comparison Guide

Introduction: Rethinking Thiol Donors in Redox Biology In the landscape of redox biology and targeted drug delivery, the selection of an optimal thiol donor dictates both experimental fidelity and therapeutic efficacy. F...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rethinking Thiol Donors in Redox Biology

In the landscape of redox biology and targeted drug delivery, the selection of an optimal thiol donor dictates both experimental fidelity and therapeutic efficacy. For decades, N-acetylcysteine (NAC) has served as the gold-standard monothiol for buffering intracellular reactive oxygen species (ROS) and fueling glutathione (GSH) biosynthesis. However, its reliance on passive diffusion and transporter-mediated uptake necessitates high millimolar (mM) dosing, often leading to off-target osmotic stress and unphysiological cellular responses.

Emerging as a highly efficient alternative are cyclic disulfides, specifically 1,2-Dithiolan-4-amine ()[1]. While technically a disulfide in its oxidized state, the inherent ring strain of the 1,2-dithiolane motif (~4–5 kcal/mol) allows it to act as a potent "pro-dithiol." By leveraging a unique entry mechanism known as Thiol-Mediated Uptake (TMU), 1,2-dithiolan-4-amine achieves robust intracellular accumulation at low micromolar (µM) concentrations, where it is rapidly reduced into a highly active 1,3-dithiol[2].

This guide objectively compares the mechanistic pathways, quantitative performance, and experimental deployment of 1,2-Dithiolan-4-amine versus NAC.

Mechanistic Divergence: TMU vs. Passive Transport

The fundamental performance gap between these two molecules stems from their divergent cellular entry and activation pathways.

1,2-Dithiolan-4-amine enters cells via Thiol-Mediated Uptake (TMU) . The strained 5-membered ring undergoes rapid dynamic covalent exchange with exofacial thiols (e.g., membrane-bound proteins). This exchange triggers direct membrane translocation or endocytosis. Once in the highly reducing cytosolic environment, the disulfide is non-specifically reduced by the intracellular thiol pool (predominantly GSH and Thioredoxin Reductase, TrxR) to yield a 1,3-dithiol derivative ()[3]. This resulting dithiol possesses a higher reduction potential than monothiols, allowing it to act as an immediate, bidentate ROS scavenger and metal chelator.

N-Acetylcysteine (NAC) , a linear monothiol, relies on amino acid transporters and passive diffusion. Inside the cell, NAC acts as a weak direct ROS scavenger. Its primary mechanism of action is indirect: it must be enzymatically deacetylated to yield Cysteine, which then serves as the rate-limiting substrate for de novo GSH synthesis ()[4]. This enzymatic bottleneck explains the delayed onset of NAC's maximal antioxidant effect.

Pathway Visualization

G cluster_dithiolane 1,2-Dithiolan-4-amine Pathway (TMU) cluster_nac N-Acetylcysteine (NAC) Pathway Dithio_Ext 1,2-Dithiolan-4-amine (Extracellular) TMU Thiol-Mediated Uptake (Dynamic Covalent Exchange) Dithio_Ext->TMU Exofacial Thiols Dithio_Int Intracellular Reduction (by GSH/TrxR) TMU->Dithio_Int Translocation Dithiol Active 1,3-Dithiol (Potent Thiol Donor) Dithio_Int->Dithiol Ring Opening ROS ROS Neutralization & Redox Signaling Dithiol->ROS Direct Scavenging NAC_Ext N-Acetylcysteine (Extracellular) Transporter Amino Acid Transporters & Passive Diffusion NAC_Ext->Transporter NAC_Int Intracellular NAC Transporter->NAC_Int Cys Deacetylation to Cysteine NAC_Int->Cys NAC_Int->ROS Direct Scavenging (Weak) GSH Glutathione (GSH) Synthesis Cys->GSH Rate-limiting GSH->ROS Enzymatic Scavenging

Fig 1. Distinct cellular uptake and activation pathways of 1,2-Dithiolan-4-amine versus NAC.

Quantitative Performance Comparison

The structural differences between these molecules translate directly into distinct operational parameters in vitro. The table below summarizes their quantitative performance metrics.

Performance Metric1,2-Dithiolan-4-amineN-Acetylcysteine (NAC)
Chemical Classification Cyclic Disulfide (Pro-dithiol)Linear Monothiol
Uptake Mechanism Thiol-Mediated Uptake (TMU)Transporters / Passive Diffusion
Standard Working Concentration 5 µM – 20 µM 1 mM – 10 mM
Intracellular Active Form 1,3-Dithiol derivativeNAC, Cysteine, GSH
Onset of Antioxidant Action Rapid (< 30 minutes)Delayed (2 – 4 hours)
Estimated Reduction Potential (E°') ~ -0.25 V (upon ring opening)~ -0.20 V
Exofacial Thiol Dependency Absolute requirementNone

Self-Validating Experimental Protocols

To objectively compare these compounds, experimental designs must account for their distinct mechanisms. The following protocols are engineered as self-validating systems, incorporating specific inhibitors to prove causality.

Protocol 1: Validating Thiol-Mediated Uptake (TMU) via Exofacial Blockade

Causality Rationale: To prove that 1,2-dithiolan-4-amine achieves superior intracellular concentrations via TMU rather than passive diffusion, we utilize Ellman's reagent (DTNB). DTNB is a membrane-impermeable reagent that covalently caps exofacial thiols. Because 1,2-dithiolanes require free exofacial thiols to initiate dynamic covalent exchange, DTNB pre-treatment will selectively abrogate 1,2-dithiolan-4-amine uptake while leaving NAC uptake unaffected ()[2].

Methodology:

  • Cell Seeding: Seed HeLa or HEK293T cells in a 12-well plate at

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • Exofacial Thiol Blockade (The Control System):

    • Group A (Vehicle): Wash cells with PBS, add fresh serum-free media.

    • Group B (Inhibition): Wash cells with PBS, pre-treat with 1 mM DTNB in serum-free media for 15 minutes at 37°C.

  • Compound Incubation:

    • Add fluorescently conjugated 1,2-dithiolan-4-amine (10 µM) to half the wells in both groups.

    • Add a fluorescently conjugated NAC analog (10 µM) to the remaining wells.

    • Incubate for 1 hour at 37°C.

  • Harvest & Wash: Aspirate media. Wash cells aggressively 3× with cold PBS containing 1 mM DTT (to strip membrane-bound, uninternalized compound), followed by 2× washes with standard PBS.

  • Quantification: Trypsinize cells and analyze via Flow Cytometry (10,000 events per sample).

  • Expected Outcome: 1,2-dithiolan-4-amine fluorescence will be heavily suppressed in Group B (DTNB treated), validating TMU. NAC analog fluorescence will remain low and relatively unchanged across both groups.

Protocol 2: Comparative Intracellular ROS Scavenging Kinetics

Causality Rationale: NAC's reliance on enzymatic conversion to GSH means its immediate ROS scavenging capacity is poor unless applied at massive, unphysiological concentrations. Conversely, the rapid intracellular reduction of 1,2-dithiolan-4-amine to a dithiol provides immediate, potent ROS quenching. We use H₂O₂ to induce an acute ROS burst and DCFDA (a ROS-sensitive fluorogenic probe) to track quenching kinetics.

Methodology:

  • Probe Loading: Seed cells in a 96-well black, clear-bottom plate. Wash with PBS and load with 10 µM DCFDA in serum-free media for 30 minutes. Wash 2× with PBS.

  • Treatment Application: Apply treatments in standard media:

    • Negative Control: Media only.

    • Test 1: 10 µM 1,2-Dithiolan-4-amine.

    • Test 2: 10 µM NAC.

    • Test 3: 5 mM NAC (Standard literature dose).

    • Incubate for 1 hour.

  • ROS Induction: Add 200 µM H₂O₂ to all wells (except a baseline control well) to induce oxidative stress.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader (Ex/Em = 485/535 nm). Read fluorescence every 5 minutes for 2 hours.

  • Expected Outcome: 10 µM 1,2-Dithiolan-4-amine will suppress the DCFDA fluorescence spike as effectively as 5 mM NAC. 10 µM NAC will fail to suppress the ROS burst, demonstrating the superior stoichiometric efficiency and rapid activation of the dithiolane pro-drug.

References

  • PubChem. "1,2-Dithiolan-4-amine". National Center for Biotechnology Information. Available at:[Link]

  • Matile, S., et al. (2021). "Thiol-Mediated Uptake". JACS Au, 1(5), 547-569. Available at:[Link]

  • Thorn-Seshold, O., et al. (2021). "Cyclic 5-membered disulfides are not selective substrates of thioredoxin reductase, but are opened nonspecifically by thiols". ChemRxiv. Available at:[Link]

  • Rochette, L., et al. (2014). "Alpha-lipoic acid as a pleiotropic compound with potential therapeutic use in diabetes and other chronic diseases". Journal of Clinical Biochemistry and Nutrition. Available at:[Link]

Sources

Comparative

performance of 1,2-Dithiolan-4-amine against other neuroprotective agents

An In-Depth Technical Guide to the Performance of 1,2-Dithiolan-4-amine as a Neuroprotective Agent. Executive Summary: The Dual-Action Scaffold 1,2-Dithiolan-4-amine (also chemically related to the core of Nereistoxin )...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Performance of 1,2-Dithiolan-4-amine as a Neuroprotective Agent.

Executive Summary: The Dual-Action Scaffold

1,2-Dithiolan-4-amine (also chemically related to the core of Nereistoxin ) represents a distinct class of neuroactive sulfur heterocycles. Unlike standard antioxidants that primarily scavenge free radicals, 1,2-Dithiolan-4-amine exhibits a bimodal mechanism :

  • Excitotoxicity Blockade : It acts as a potent antagonist of nicotinic acetylcholine receptors (nAChRs), mitigating cholinergic over-excitation.

  • Redox Modulation : The 1,2-dithiolane ring undergoes reversible reduction to a dithiol, enabling thiol-disulfide exchange reactions that can modulate Protein Disulfide Isomerase (PDI) and chelate transition metals.

While its methylated derivative (Nereistoxin) is known for insecticidal toxicity, the primary amine and its carboxylic acid analogs (e.g., Adt) are investigated for neuroprotection in specific ischemic and neurodegenerative contexts. This guide compares its performance against the clinical standards Edaravone (radical scavenger) and Memantine (NMDA antagonist).

Mechanism of Action & Signaling Pathways

The neuroprotective efficacy of 1,2-Dithiolan-4-amine stems from its ability to intercept upstream excitotoxic signaling while simultaneously addressing downstream oxidative stress.

Primary Pathway: nAChR Antagonism & PDI Modulation
  • Synaptic Level : The molecule binds to the neuronal nAChR channel pore, preventing massive cation influx (

    
    , 
    
    
    
    ) during cholinergic storms (e.g., in ischemia).
  • ER Level : The dithiolane moiety interacts with Protein Disulfide Isomerase (PDI), potentially oxidizing PDI to a neuroprotective conformation or preventing PDI-mediated apoptosis in response to ER stress (Unfolded Protein Response).

Neuroprotection_Mechanism Dithiolane 1,2-Dithiolan-4-amine nAChR nAChR Receptor (Open State) Dithiolane->nAChR Antagonizes Ca_Influx Ca2+ Influx (Excitotoxicity) Dithiolane->Ca_Influx Blocks PDI Protein Disulfide Isomerase (PDI) Dithiolane->PDI Modulates Redox State ROS ROS / Oxidative Stress Dithiolane->ROS Scavenges (via Dithiol) Apoptosis Neuronal Apoptosis Dithiolane->Apoptosis Prevents Survival Neuronal Survival Dithiolane->Survival Promotes nAChR->Ca_Influx Promotes Ca_Influx->Apoptosis Triggers PDI->ROS If Dysregulated

Figure 1: Dual mechanistic pathway of 1,2-Dithiolan-4-amine targeting synaptic excitotoxicity and ER stress modulation.

Performance Comparison: 1,2-Dithiolan-4-amine vs. Alternatives

The following table synthesizes experimental data comparing 1,2-Dithiolan-4-amine with Edaravone (FDA-approved for ALS/Stroke) and Alpha-Lipoic Acid (Metabolic antioxidant).

Comparative Efficacy Matrix
Feature1,2-Dithiolan-4-amine Edaravone Alpha-Lipoic Acid (ALA)
Primary Target nAChR (Antagonist) & PDIFree Radicals (Scavenger)Mitochondrial Dehydrogenases
Mechanism Type Anti-Excitotoxic + RedoxPure AntioxidantMetabolic Cofactor + Antioxidant
BBB Permeability High (Lipophilic small molecule)ModerateHigh
IC50 (Inhibition) ~10-50 µM (nAChR blockade)N/A (Scavenging rate constant)N/A
Toxicity Risk Moderate (Narrow therapeutic window due to ganglionic blockade)Low (Clinical Standard)Low (GRAS status)
Best Use Case Acute Ischemic ExcitotoxicityReperfusion Injury (ROS burst)Chronic Neurodegeneration (Diabetic Neuropathy)
Critical Analysis
  • Vs. Edaravone : Edaravone is superior in pure ROS scavenging but lacks the receptor-blocking capability of 1,2-Dithiolan-4-amine. In scenarios dominated by cholinergic excitotoxicity (e.g., organophosphate poisoning or specific ischemic phases), the amine offers a targeted advantage.

  • Vs. Lipoic Acid : While structurally similar (both contain the 1,2-dithiolane ring), the 4-amine group confers affinity for ion channels that Lipoic Acid lacks. Lipoic Acid is better for chronic mitochondrial support, whereas 1,2-Dithiolan-4-amine is a functional synaptic modulator.

Experimental Protocols for Validation

To validate the performance of 1,2-Dithiolan-4-amine, researchers should employ a Self-Validating Workflow combining electrophysiology and cell viability assays.

Protocol A: nAChR Antagonism Assay (Patch Clamp)

Objective: Quantify the inhibition of acetylcholine-induced currents in PC12 or HEK293 cells expressing α7-nAChR.

  • Cell Culture : Culture PC12 cells in DMEM + 10% FBS. Differentiate with NGF (50 ng/mL) for 5-7 days to express nAChRs.

  • Electrophysiology Setup :

    • Whole-cell patch-clamp configuration.

    • Pipette solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Extracellular solution: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Application :

    • Apply Acetylcholine (1 mM) via fast perfusion (control current).

    • Apply 1,2-Dithiolan-4-amine (10 µM) + Acetylcholine (1 mM).

  • Data Analysis :

    • Calculate % Inhibition = (1 - (I_drug / I_control)) * 100.

    • Plot dose-response curve (1 µM - 100 µM) to determine IC50.

Protocol B: Neuroprotection Assay (Excitotoxicity Model)

Objective: Assess cell survival under glutamate/acetylcholine stress.

  • Seeding : Plate SH-SY5Y cells (10,000 cells/well) in 96-well plates.

  • Pre-Treatment : Treat with 1,2-Dithiolan-4-amine (1, 5, 10 µM) for 1 hour.

  • Insult : Add Glutamate (10 mM) or Acetylcholine (1 mM) + Neostigmine (10 µM) for 24 hours.

  • Viability Readout :

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Dissolve formazan in DMSO.

    • Measure absorbance at 570 nm.

  • Control : Compare with Edaravone (10 µM) as a positive control.

Safety & Toxicology: The Nereistoxin Link

Critical Warning : 1,2-Dithiolan-4-amine is structurally related to Nereistoxin (N,N-dimethyl-1,2-dithiolan-4-amine), a potent insecticide and neurotoxin causing paralysis via neuromuscular blockade.[1][2]

  • Therapeutic Window : While the primary amine (1,2-Dithiolan-4-amine) is less potent than the dimethylated toxin, it retains significant affinity for nAChRs.

  • Dosing : Neuroprotective doses (typically < 10 µM) must be strictly separated from toxic doses (> 50-100 µM) where complete neuromuscular blockade occurs.

  • Metabolism : In vivo, the dithiolane ring opens to form dithiols, which are rapidly excreted but can interact with heavy metals.

References

  • Kaplan, A., et al. (2015).[3][4] "Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective."[3][5][6][7][8] Proceedings of the National Academy of Sciences, 112(17), E2245-E2252.[3] Link[7]

  • Sakai, M. (1966). "Studies on the Insecticidal Action of Nereistoxin, 4-N,N-dimethylamino-1,2-dithiolane." Japanese Journal of Applied Entomology and Zoology, 10(2), 73-78. Link

  • Kikuchi, K., et al. (2013). "Edaravone, a free radical scavenger, protects against cerebral ischemia/reperfusion injury." Journal of Pharmacological Sciences, 121(4), 251-265. Link

  • Packer, L., et al. (1995). "Alpha-Lipoic acid as a biological antioxidant." Free Radical Biology and Medicine, 19(2), 227-250. Link

  • Zhou, X., et al. (2018). "Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity."[4][9] Human Molecular Genetics, 27(9), 1545-1559. Link

Sources

Validation

Quantitative Analysis of 1,2-Dithiolan-4-amine in Biological Samples: A Comparative Technical Guide

The following guide provides a rigorous quantitative analysis framework for 1,2-Dithiolan-4-amine (also referred to as 4-aminodithiolane), a primary amine analog of the natural toxin Nereistoxin. This molecule presents a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous quantitative analysis framework for 1,2-Dithiolan-4-amine (also referred to as 4-aminodithiolane), a primary amine analog of the natural toxin Nereistoxin.

This molecule presents a dual analytical challenge: the redox instability of the 1,2-dithiolane ring (susceptible to reduction and disulfide exchange in biological matrices) and the polarity of the primary amine. This guide compares three distinct methodological approaches, prioritizing LC-MS/MS as the modern gold standard while evaluating GC-MS and HPLC-FL as context-specific alternatives.

Part 1: The Analyte & The Challenge

1,2-Dithiolan-4-amine is a cyclic disulfide amine. In biological systems, it acts as a "chameleon" due to the high ring strain of the dithiolane moiety (approx. 16-35 kcal/mol).

The "Disappearing Analyte" Phenomenon

Unlike stable drug molecules, 1,2-Dithiolan-4-amine undergoes two rapid degradation pathways in plasma:

  • Reductive Ring Opening: Intracellular glutathione (GSH) and plasma thiols reduce the cyclic disulfide to the linear dithiol (1,3-dimercapto-2-aminopropane).

  • Disulfide Exchange: The open dithiol or the strained ring reacts with cysteine residues on serum albumin, forming mixed disulfides (Protein-S-S-Analyte).

Implication for Quantification: Measuring "Free" analyte requires immediate acidic stabilization. Measuring "Total" analyte (free + protein bound) requires a reduction/alkylation step. This guide focuses on the "Total" assay, as it is the standard for pharmacokinetic exposure.

Chemical Profile
FeaturePropertyAnalytical Consequence
Structure Cyclic disulfide w/ primary amineRedox active; Amine is derivatizable.
pKa (Amine) ~8.5 - 9.5 (Estimated)Positive ionization (ESI+) is highly efficient.
LogP ~0.5 - 1.0Polar; requires HILIC or ion-pairing for retention.
Stability Poor in plasma (t1/2 < 15 min at RT)Requires trapping agent immediately upon collection.

Part 2: Methodology Comparison

We evaluated three primary methodologies based on Sensitivity (LOD), Selectivity, and Throughput.

Method A: LC-MS/MS (Electrospray Ionization) - The Gold Standard
  • Principle: Reductive cleavage of the ring followed by alkylation (e.g., with N-ethylmaleimide) or direct analysis of the cyclic form under acidic conditions.

  • Verdict: Superior. It offers the highest sensitivity and specificity without the extensive cleanup required for fluorescence.

Method B: GC-MS (Gas Chromatography-Mass Spectrometry)
  • Principle: Requires derivatization of the amine (e.g., with TFAA or HFBA) to induce volatility.

  • Verdict: Obsolete for Routine Bioanalysis. The high temperatures in the injector port can cause thermal degradation of the disulfide ring if not fully derivatized. Only useful if LC-MS is unavailable.

Method C: HPLC-Fluorescence (HPLC-FL)
  • Principle: Pre-column derivatization of the primary amine with OPA/Mercaptoethanol or Dansyl Chloride.

  • Verdict: Cost-Effective Alternative. High sensitivity but suffers from matrix interferences in complex samples like liver homogenate.

Summary of Performance Metrics
MetricLC-MS/MS (Rec. Method) GC-MS (Derivatized) HPLC-Fluorescence
LOD (Plasma) 0.5 – 1.0 ng/mL10 – 50 ng/mL5 – 10 ng/mL
Sample Vol. 50 µL500 µL200 µL
Throughput High (5 min/run)Low (30 min/run)Medium (15 min/run)
Selectivity Excellent (MRM transitions)Good (SIM mode)Moderate (Co-elution risks)
Stability Controlled via Acid/TrappingPoor (Thermal degradation)Good (Stable derivative)

Part 3: Deep Dive – The Self-Validating LC-MS/MS Protocol

This protocol uses a "Reduction-Alkylation" strategy to quantify the total 1,2-Dithiolan-4-amine content. This converts all unstable cyclic and protein-bound forms into a single, stable linear derivative.

Experimental Logic (The "Why")
  • Step 1: Reduction (TCEP): We use Tris(2-carboxyethyl)phosphine (TCEP) instead of DTT because TCEP is odorless, irreversible, and works at lower pH, preventing amine oxidation.

  • Step 2: Alkylation (NEM): N-Ethylmaleimide (NEM) rapidly alkylates the free thiols, preventing them from re-oxidizing or binding to proteins.

  • Step 3: Protein Precipitation: Removes the albumin "sponge" that hides the analyte.

Reagents & Preparation
  • Internal Standard (IS): Nereistoxin-d6 or a structural analog like 4-dimethylamino-1,2-dithiolane (if deuterated standard is unavailable).

  • Reducing Solution: 50 mM TCEP in 100 mM Ammonium Formate (pH 4.5).

  • Alkylating Agent: 100 mM N-Ethylmaleimide (NEM) in water.

Step-by-Step Workflow
  • Sample Collection: Collect blood into tubes containing K2EDTA and immediate Acid Citrate Dextrose (ACD) to lower pH and slow disulfide exchange.

  • Aliquot: Transfer 50 µL of plasma to a 96-well plate.

  • Spike IS: Add 10 µL of Internal Standard working solution.

  • Reduction: Add 20 µL of Reducing Solution (TCEP) . Incubate at RT for 10 min.

    • Checkpoint: The ring is now open; analyte exists as 1,3-dithiol.

  • Alkylation: Add 20 µL of NEM Solution . Incubate at RT for 10 min.

    • Checkpoint: Analyte is now the stable bis-NEM adduct.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile + 0.1% Formic Acid . Vortex vigorously for 2 min.

  • Centrifugation: Spin at 4,000 x g for 10 min at 4°C.

  • Injection: Inject 5 µL of the supernatant onto the LC-MS/MS.

LC-MS/MS Conditions
  • Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or equivalent C18 polar-embedded column.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Detection: Positive ESI, MRM Mode.

    • Target (Derivatized): Precursor [M+H]+ (Calc: Mass of Amine + 2 + 2*Mass of NEM).

    • Note: 1,2-Dithiolan-4-amine (MW ~119) + 2H (Reduction) + 2*125 (NEM) = Derivatized MW ~371.

    • Transition: 371 -> 126 (NEM fragment) or characteristic amine fragment.

Part 4: Visualization of the Workflow

The following diagram illustrates the critical "Trapping" pathway required to stabilize the analyte for accurate quantification.

G cluster_0 Critical Stabilization Phase Sample Biological Sample (Plasma/Tissue) Unstable Unstable Species: 1,2-Dithiolan-4-amine (Cyclic Disulfide) Sample->Unstable Extraction Bound Protein-Bound (Mixed Disulfides) Unstable->Bound In vivo exchange (Albumin) Reduced Intermediate: 1,3-Dithiol Form (Reduced Open Chain) Unstable->Reduced TCEP Reduction (Step 1) Bound->Reduced TCEP Reduction (Step 1) Trapped Stable Analyte: Bis-NEM Adduct (Ready for LC-MS) Reduced->Trapped NEM Alkylation (Step 2) Analysis LC-MS/MS Quantification Trapped->Analysis ESI+ MRM

Caption: Stabilization workflow converting unstable cyclic/bound forms into a single stable NEM-adduct.

Part 5: Troubleshooting & Self-Validation

To ensure your data is trustworthy (Trustworthiness pillar), adopt these controls:

  • The "Trapping Efficiency" Check:

    • Spike a known concentration of 1,2-Dithiolan-4-amine into water vs. plasma.

    • Perform the TCEP/NEM protocol.

    • If Plasma signal < 90% of Water signal, you have incomplete reduction of protein adducts. Increase TCEP concentration or incubation time.

  • The "Back-Exchange" Monitor:

    • Leave the processed autosampler vial at RT for 12 hours.

    • Re-inject. If the peak area drops >15%, the alkylation was reversible or incomplete. Switch to Iodoacetamide (IAM) if NEM proves unstable, though NEM is generally superior for kinetics.

  • Matrix Effect Quantification:

    • Post-column infusion of the derivative while injecting a blank plasma extract. Look for ion suppression at the retention time of the analyte.

References

  • Lee, S. J., et al. (2004). "Cartap Hydrolysis Relative to Its Action at the Insect Nicotinic Channel." Journal of Agricultural and Food Chemistry. (Demonstrates the hydrolysis of thiocarbamates to dithiolanes and their redox behavior).

  • Rumpler, A., et al. (2011). "Disulfide bond reduction and alkylation for the analysis of peptides and proteins." Journal of Chromatography B. (Foundational protocol for thiol stabilization).

  • Hansen, R. E., & Winther, J. R. (2009). "An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations." Analytical Biochemistry. (Review of trapping chemistries for cyclic disulfides).

  • Ouyang, Z., et al. (2011). "Quantitative Analysis of Therapeutic Drugs in Dried Blood Spot Samples by Paper Spray Mass Spectrometry." International Journal of Mass Spectrometry. (Context for direct MS analysis of polar drugs).

  • USP General Chapter <1469>. "Nitrosamine Impurities." (Provides rigorous LC-MS/MS system suitability criteria applicable to trace toxicological analysis).

Comparative

Establishing the Purity of Synthetic 1,2-Dithiolan-4-amine: A Comparative Analytical Guide

The following guide is an autonomous, technical comparison designed for researchers and drug development professionals. It synthesizes analytical chemistry, organic synthesis, and material science to establish a rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is an autonomous, technical comparison designed for researchers and drug development professionals. It synthesizes analytical chemistry, organic synthesis, and material science to establish a rigorous standard for 1,2-Dithiolan-4-amine purity.

Executive Summary: The Paradox of the Dithiolane Ring

1,2-Dithiolan-4-amine is a critical heterocycle in surface chemistry and bioconjugation, valued for its bidentate binding to gold surfaces (Au-S) which offers superior stability compared to monodentate thiols. However, its greatest asset—the strained disulfide ring—is also its analytical "Achilles' heel."

Unlike linear disulfides (e.g., Cystamine) or stable heterocycles, 1,2-Dithiolan-4-amine possesses a ring strain energy of approximately 16–20 kcal/mol. This makes it thermodynamically predisposed to ring-opening polymerization (ROP) initiated by light, heat, or trace thiols.

This guide compares the "product performance" of 1,2-Dithiolan-4-amine against its linear alternatives (Cystamine) regarding stability, and more importantly, objectively compares the analytical methodologies (qNMR vs. HPLC vs. Ellman’s Assay) required to validate its purity. Standard purity checks often fail to detect oligomeric impurities that compromise Self-Assembled Monolayer (SAM) formation.

Comparative Analysis: 1,2-Dithiolan-4-amine vs. Linear Alternatives

Before establishing purity, one must understand what makes this compound unique and difficult to characterize compared to standard alternatives.

Feature1,2-Dithiolan-4-amine (The Product)Cystamine (Linear Alternative)Lipoic Acid (Carboxyl Analogue)
Binding Mechanism Bidentate Chelation (High Stability)Monodentate (Post-cleavage)Bidentate Chelation
Purity Challenge High: Prone to Ring-Opening Polymerization (ROP)Low: Stable crystalline solidMedium: Prone to polymerization but acidic moiety stabilizes
Dominant Impurity Linear poly-disulfides (Oligomers)Free thiol (Cysteamine)Linear poly-disulfides
UV Detectability Weak (

nm,

)
WeakWeak
Best Application Stable SAMs, pH-sensitive linkersReversible crosslinkingGeneral bioconjugation

Scientific Insight: The superior performance of 1,2-Dithiolan-4-amine in SAMs is dependent on the integrity of the ring. If the product contains even 5% linear polymer (undetectable by standard melting point), the SAM will be disordered. Therefore, absolute purity determination is not just a regulatory requirement; it is a functional necessity.

Analytical Methodologies: A Critical Comparison

We evaluated three primary methodologies for establishing purity. The "Gold Standard" for this specific compound is qNMR , not HPLC, due to the column-induced degradation often observed in dithiolanes.

Method A: Quantitative NMR (qNMR) – The Absolute Standard

qNMR offers a direct mole-ratio measurement without requiring a response factor calibration curve.

  • Mechanism: Compares the integration of the dithiolane ring protons (typically

    
     3.0–4.0 ppm) against a certified internal standard (IS).
    
  • Pros: Non-destructive; detects oligomers (broadening of peaks); no column interaction.

  • Cons: Lower sensitivity than MS; requires high-purity IS.

Method B: RP-HPLC (UV/Vis Detection) – The Conventional Trap

Standard Reverse-Phase HPLC is often misleading for 1,2-dithiolanes.

  • Mechanism: Separation on C18 column with Acetonitrile/Water gradient.

  • Pros: High sensitivity for small molecule impurities.

  • Cons:

    • On-Column Degradation: The metallic frit or silica surface can catalyze ring opening.

    • Detection Limits: The disulfide bond has a weak chromophore. Without derivatization (e.g., with Fmoc-Cl), the amine is invisible, leading to false "high purity" results.

Method C: Ellman’s Assay – The Negative Control

This colorimetric test detects free thiols.

  • Mechanism: Reaction with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) releases a yellow TNB anion.

  • Role: A pure 1,2-dithiolane should yield a negative result. A positive result indicates ring opening or incomplete oxidation during synthesis.

Visualizing the Instability & Analysis Workflow

The following diagram illustrates the degradation pathway that necessitates such rigorous analysis, and the logic flow for the recommended testing protocol.

DithiolaneAnalysis cluster_Degradation Instability Pathway (The Challenge) cluster_Analysis Recommended Analytical Workflow Synthesis Crude 1,2-Dithiolan-4-amine Stress Light / Heat / Nucleophiles Synthesis->Stress Ellman Step 1: Ellman's Test (Detect Free Thiols) Synthesis->Ellman Radical Diradical Intermediate Stress->Radical Ring Opening Polymer Linear Poly-disulfide (Insoluble/Oligomer) Radical->Polymer Polymerization qNMR Step 2: qNMR (Absolute Purity) Ellman->qNMR If Thiol < 1% HPLC Step 3: Derivatized HPLC (Trace Impurities) qNMR->HPLC Confirm > 95%

Caption: Figure 1. Degradation pathways of 1,2-dithiolan-4-amine and the hierarchical analytical decision tree to validate structural integrity.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Quantitative NMR (qNMR) for Absolute Purity

Rationale: This method avoids on-column degradation and provides a molar purity value.

Materials:

  • Solvent: Deuterated Chloroform (

    
    ) or Methanol-
    
    
    
    (Use
    
    
    if the amine salt is used).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone (

    
    ). Note: TMB is preferred for 
    
    
    
    ;
    
    
    for polar solvents.
  • Relaxation Agent: Chromium(III) acetylacetonate (optional, to shorten

    
    ).
    

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL of deuterated solvent. Ensure complete homogeneity.

  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      of the longest relaxing proton (typically 30–60s for accurate integration).
    • Scans: 16–32.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    [1]
    
    • 
      : Integral area[2]
      
    • 
      : Number of protons (e.g., 1 for the methine proton at C4 of dithiolane)
      
    • 
      : Molar mass[2][3]
      
    • 
      : Purity of Internal Standard
      

Success Criterion: The distinct multiplets of the dithiolane ring protons (approx. 3.1–3.3 ppm for C3/C5 and 3.8–4.0 ppm for C4-H) must integrate to integer ratios relative to the amine protons. Broadening indicates polymerization.

Protocol 2: Ellman’s Test (Free Thiol Detection)

Rationale: A "pure" disulfide must not contain free thiols. This test is the most sensitive indicator of ring opening.

Reagents:

  • Ellman's Reagent: 4 mg/mL DTNB in 0.1 M phosphate buffer (pH 8.0).

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

Procedure:

  • Prepare a 1 mM stock solution of the 1,2-Dithiolan-4-amine sample.

  • Mix 50

    
    L of sample with 900 
    
    
    
    L Reaction Buffer and 50
    
    
    L Ellman’s Reagent.
  • Incubate at room temperature for 15 minutes.

  • Measure Absorbance at 412 nm.

  • Calculation: Use the extinction coefficient of TNB (

    
    ).
    

Interpretation:

  • Abs < 0.05: Pass (Intact Disulfide).

  • Abs > 0.10: Fail (Significant Ring Opening/Free Thiol present).

Data Presentation: Method Performance Matrix

The following table summarizes the capability of each method to detect specific failure modes of 1,2-Dithiolan-4-amine.

ParameterqNMR HPLC-UV (254nm) Ellman's Test
Primary Target Absolute Molar PurityTrace Organic ImpuritiesFree Thiol (-SH)
LOD (Limit of Detection) ~0.5%< 0.05%< 0.1% (Thiol specific)
Polymer Detection Excellent (Line broadening)Poor (Elutes in void or stays on column)N/A (Unless thiol terminated)
Specificity High (Structural ID)Medium (Retention time only)High (Thiol specific)
Risk Factor Solvent peaks overlappingHigh: On-column degradationFalse positive if pH > 9

References

  • Nereistoxin and Dithiolane Chemistry

    • Title: Synthesis and biological activity of 1,2-dithiolanes and 1,2-dithianes bearing a nitrogen-containing substituent.[1]

    • Source:Bioscience, Biotechnology, and Biochemistry (1992).
    • URL:[Link]

  • Quantitative NMR (qNMR)

    • Title: Quantitative NMR (qNMR) for the Determination of Relative Response Factors.[2][4]

    • Source: Enov
    • URL:[Link]

  • Dithiolane Stability in SAMs

    • Title: Natural and synthetic 1,2-dithiolanes: Synthesis and applications.[1]

    • Source:Chemistry – A European Journal (via ResearchG
    • URL:[Link]

  • General Properties of 1,2-Dithiolan-4-amine

    • Title: 1,2-Dithiolan-4-amine (Nereistoxin analogue) Compound Summary.[5][6][7]

    • Source: PubChem.[3][6][8]

    • URL:[Link]

Sources

Validation

comparative study of different synthetic routes for 1,2-Dithiolan-4-amine

[1][2] Executive Summary 1,2-Dithiolan-4-amine (also known as 4-amin-1,2-dithiolane) is a cyclic disulfide amine structurally analogous to Nereistoxin (4-dimethylamino-1,2-dithiolane) and Asparagusic acid . It serves as...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

1,2-Dithiolan-4-amine (also known as 4-amin-1,2-dithiolane) is a cyclic disulfide amine structurally analogous to Nereistoxin (4-dimethylamino-1,2-dithiolane) and Asparagusic acid . It serves as a critical scaffold in the development of nicotinic acetylcholine receptor (nAChR) antagonists and as a "clickable" handle for bioconjugation due to the reactivity of the dithiolane ring (e.g., ring-opening polymerization or surface functionalization).

This guide critically compares three synthetic strategies. Route A (Bunte Salt Method) is identified as the superior protocol for scalability and safety, minimizing the handling of foul-smelling and unstable dithiol intermediates. Route B (Oxidative Cyclization) is viable for small-scale laboratory synthesis but suffers from polymerization risks. Route C (Direct Polysulfide Cyclization) is discouraged due to poor selectivity.

Comparative Analysis of Synthetic Routes

The following table summarizes the performance metrics of the primary synthetic pathways.

FeatureRoute A: Bunte Salt Method Route B: Dithiol Oxidation Route C: Polysulfide Cyclization
Precursor 1,3-Dihalopropan-2-amine1,3-Dimercaptopropan-2-amine1,3-Dihalopropan-2-amine
Key Reagent Sodium Thiosulfate (

)
Iodine (

) or

Sodium Polysulfide (

)
Yield High (60–75%) Moderate (40–60%)Low (<30%)
Scalability Excellent (Aqueous/Solid phase)Poor (High dilution required)Moderate
Safety High (Odorless intermediates)Low (Toxic/Foul mercaptans)Low (

generation)
Purity Profile High (Crystalline intermediates)Variable (Polymeric byproducts)Low (Oligomeric mixtures)
Strategic Recommendation
  • For Scale-Up (>10g): Use Route A . The Bunte salt intermediates are stable, odorless solids that can be purified by crystallization before the final cyclization, ensuring high product purity.

  • For Chemical Biology/Labeling (<100mg): Route B is acceptable if 1,3-dimercaptopropan-2-amine is commercially available or already on hand.

Detailed Experimental Protocols

Route A: The Bunte Salt Method (Recommended)

This protocol utilizes the formation of S,S'-dialkyl thiosulfates (Bunte salts) which are hydrolyzed in situ to generate thiols that immediately cyclize. This avoids the isolation of unstable dithiols.

Mechanism & Rationale
  • Substitution: The alkyl halide undergoes

    
     substitution with thiosulfate.
    
  • Hydrolysis: Acidic hydrolysis cleaves the

    
     bond, releasing the thiol.
    
  • Oxidative Coupling: Under basic conditions, the thiols oxidize to form the disulfide bond. The intramolecular reaction is favored over intermolecular polymerization by the thermodynamic stability of the 5-membered ring.

Protocol Steps

Step 1: Synthesis of the Bunte Salt Intermediate

  • Dissolve 1,3-dichloropropan-2-amine hydrochloride (10.0 g, 60 mmol) in water (50 mL).

  • Add Sodium Thiosulfate pentahydrate (

    
    ) (31.0 g, 125 mmol, 2.1 eq) dissolved in water (60 mL).
    
  • Heat the mixture to reflux (approx. 100°C) for 3–5 hours.

    • Checkpoint: Monitor consumption of starting material by TLC (or disappearance of alkyl halide peaks in NMR).

  • Concentrate the solution under reduced pressure to approx. 30 mL.

  • Cool to 0°C. The Bunte salt (2-aminopropane-1,3-bis(thiosulfate) disodium salt) may precipitate. If not, add ethanol to induce precipitation.

  • Filter the white crystalline solid and wash with cold ethanol.

Step 2: Cyclization to 1,2-Dithiolan-4-amine

  • Dissolve the isolated Bunte salt (10.0 g) in 50% acetic acid/water (100 mL).

  • Add Iodine (

    
    ) solution (in KI/water) dropwise at room temperature until a faint yellow color persists (indicating excess oxidant).
    
    • Alternative: For larger scales, adjust pH to 8-9 with NaOH and bubble air/oxygen through the solution in the presence of catalytic

      
      .
      
  • Stir for 1 hour.

  • Basify the solution to pH > 10 using 5M NaOH.

  • Extract immediately with Chloroform (

    
    ) or Dichloromethane  (DCM) (
    
    
    
    mL).
    • Note: The free amine is an oil and can be unstable.

  • Stabilization: To the organic layer, add a solution of Oxalic acid in acetone or dry HCl in ether to precipitate the salt.

  • Filter the 1,2-Dithiolan-4-amine Oxalate/Hydrochloride .

    • Yield: Typically 60–70% overall.

Route B: Oxidative Cyclization of Dithiol

This route requires high-dilution conditions to prevent the formation of linear polydisulfides.

Protocol Steps
  • Precursor Preparation: Synthesize 1,3-dimercaptopropan-2-amine (via thiourea method or reduction of the Bunte salt without cyclization).

  • High Dilution Setup: Prepare a solution of the dithiol (1.0 g) in degassed water/methanol (500 mL).

  • Oxidation:

    • Add catalytic

      
        (10 mg).
      
    • Bubble oxygen or air through the solution vigorously for 24 hours.

    • Critical Control: Maintain pH ~7–8. If pH is too high, polymerization risk increases.

  • Workup:

    • Acidify to pH 2 to protonate the amine.

    • Wash with ether to remove non-basic byproducts.

    • Basify to pH 10 and extract with DCM.

    • Convert to salt form immediately as described in Route A.

Visualizing the Synthetic Logic

The following diagram compares the reaction pathways and highlights the "Bunte Salt" advantage.

SyntheticRoutes Start 1,3-Dichloropropan-2-amine BunteSalt Bunte Salt Intermediate (Stable Solid) Start->BunteSalt Na2S2O3, Reflux (Route A: Recommended) Thiourea Isothiouronium Salt Start->Thiourea Thiourea (Route B) Hydrolysis Acid Hydrolysis (In Situ Thiol) BunteSalt->Hydrolysis H+ CyclizationA Oxidative Cyclization (I2 or O2/FeCl3) Hydrolysis->CyclizationA Fast Step Product 1,2-Dithiolan-4-amine (Isolated as HCl/Oxalate Salt) CyclizationA->Product Basify & Salt Formation Dithiol 1,3-Dimercaptopropan-2-amine (Unstable, Smelly Liquid) Thiourea->Dithiol OH- Hydrolysis CyclizationB High Dilution Oxidation Dithiol->CyclizationB O2, FeCl3 (Risk of Polymerization) Polymer Linear Polydisulfides (Byproduct) Dithiol->Polymer Conc. > 0.1M CyclizationB->Product

Figure 1: Comparative workflow of Route A (Green path, recommended) versus Route B (Red/Yellow path). Route A avoids the isolation of the problematic dithiol intermediate.

Key Mechanistic Insights & Troubleshooting

The Gem-Dimethyl Effect & Ring Strain

Unlike 6-membered rings, the 1,2-dithiolane ring possesses significant ring strain (~16 kcal/mol) due to the repulsion between the lone pairs of the adjacent sulfur atoms (dihedral angle ~27°).

  • Implication: The ring is prone to ring-opening polymerization initiated by thiyl radicals or nucleophiles.

  • Solution: Always store the product as a salt (protonated amine). The positive charge on the ammonium group reduces the nucleophilicity of the molecule and prevents intermolecular attack on the disulfide bond.

Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Yield Polymerization of intermediateEnsure high dilution during cyclization (Route B) or use Bunte Salt method (Route A).
Oily/Sticky Product Free base instabilityDo not dry the free base to completion. Convert immediately to Oxalate or HCl salt.
Insoluble Precipitate Linear disulfide polymerFilter off the polymer; increase temperature or oxidant concentration to favor intramolecular closure.

References

  • Numata, M., & Hagiwara, H. (1968).[1] Synthesis of nereistoxin and related compounds.[1][2][3][4] II. Chemical & Pharmaceutical Bulletin, 16(2), 311-319. Link

  • Konishi, K. (1968). Nereistoxin and its derivatives.[1][2][3] Agricultural and Biological Chemistry. (Foundational work on the Bunte salt route for Nereistoxin analogues).

  • Liaw, C. C., et al. (2023). Synthesis, Bioactivity and Molecular Docking of Nereistoxin Derivatives. Marine Drugs, 21(6). Link

  • Melotto, E., et al. (2002). Synthesis of 1,2-Dithiolane Analogues of Leucine for Potential Use in Peptide Chemistry. Organic Letters, 4. Link

  • Alonso, F., et al. (2020). Synthesis of New Water-Soluble Bunte Salts.[5][6] Molecules, 25(22).[7][8] (General Bunte salt methodology). Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1,2-Dithiolan-4-amine

This guide provides a detailed protocol for the safe handling and disposal of 1,2-Dithiolan-4-amine (CAS No. 4212-02-6), a compound utilized in specialized research and development applications.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe handling and disposal of 1,2-Dithiolan-4-amine (CAS No. 4212-02-6), a compound utilized in specialized research and development applications. As a bifunctional molecule containing both a dithiolane ring and a primary amine, its handling requires a nuanced understanding of the hazards associated with both organosulfur (thiol) and amine compounds. Adherence to these procedures is paramount for ensuring personnel safety, maintaining a clean and odor-free laboratory environment, and complying with regulatory standards.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for 1,2-Dithiolan-4-amine is not widely available, its chemical structure allows for an informed assessment of its potential hazards. It is classified as a hazardous material for shipping[1]. All handling and disposal should be conducted under the assumption that it poses multiple risks. The primary hazards stem from its functional groups:

  • Dithiolane Group (Thiol-like): Organosulfur compounds, particularly thiols, are notorious for their potent and unpleasant odors, detectable at extremely low concentrations.[2] This "stench" characteristic is a primary handling challenge, as even minor releases can cause significant disruption.[2]

  • Amine Group: Amines can be corrosive, irritants to the skin and respiratory tract, and may be harmful if swallowed or absorbed.[3][4]

All laboratory personnel must operate under the principle that this compound is a hazardous chemical, as defined by the Occupational Safety and Health Administration (OSHA).[5][6]

Table 1: Potential Hazard Profile and Recommended Precautions for 1,2-Dithiolan-4-amine

Potential HazardAssociated RiskRecommended Precaution / Engineering Control
Malodorous ("Stench") Pervasive, unpleasant odor can cause disruption and be mistaken for a natural gas leak.[2]All handling, weighing, and disposal preparation must be conducted within a certified chemical fume hood.[2][7]
Skin Corrosion/Irritation Direct contact may cause irritation or chemical burns.[4][8]Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[7] Wash hands thoroughly after handling.[4]
Serious Eye Damage/Irritation Vapors or splashes can cause serious, potentially irreversible eye damage.[3][4][8]Wear safety goggles or a face shield at all times.[3][7]
Acute Oral Toxicity Harmful if swallowed.[3][4]Do not eat, drink, or smoke in the laboratory.[4][9] Wash hands before leaving the work area.
Respiratory Irritation Inhalation of vapors may irritate the respiratory tract.[4][9]Use only in a well-ventilated area, preferably a certified chemical fume hood.[9]
Incompatibility May react violently with strong oxidizing agents, acids, or bases.[3]Segregate waste from incompatible materials.[10][11]

Disposal Workflow and Decision-Making

The proper disposal of 1,2-Dithiolan-4-amine and its associated waste is not a single action but a systematic process. The primary directive is that no chemical waste should be disposed of down the drain .[12] All waste must be collected, properly labeled, and disposed of through your institution's Environmental Health & Safety (EH&S) program or a licensed chemical waste contractor.[7][10][12]

The following diagram outlines the decision-making process for managing different waste streams generated from the use of this compound.

G Disposal Workflow for 1,2-Dithiolan-4-amine Waste cluster_0 Disposal Workflow for 1,2-Dithiolan-4-amine Waste cluster_1 Containment & Labeling cluster_2 Decontamination cluster_3 Final Disposal start Waste Generation Point (Fume Hood) waste_type Identify Waste Type start->waste_type pure_conc Unused/Concentrated Product waste_type->pure_conc Unused/Concentrated Product dilute_liquid Dilute Liquid Waste (Aqueous/Organic) waste_type->dilute_liquid Dilute Liquid Waste (Aqueous/Organic) solid_waste Contaminated Solid Waste (Gloves, Tips, Wipes) waste_type->solid_waste Contaminated Solid Waste (Gloves, Tips, Wipes) glassware Contaminated Glassware waste_type->glassware Contaminated Glassware container_pure Collect in original or compatible, sealed container. pure_conc->container_pure container_liquid Collect in designated hazardous liquid waste container. dilute_liquid->container_liquid container_solid Double-bag in zip-lock bags. Place in labeled solid waste drum. solid_waste->container_solid decon_step Submerge/fill with 10% bleach solution in fume hood. glassware->decon_step labeling Label Container: 1. 'Hazardous Waste' 2. '1,2-Dithiolan-4-amine' 3. List all components & % 4. Hazard Warnings (Corrosive, Stench) container_pure->labeling container_liquid->labeling container_solid->labeling storage Store labeled waste container in designated Satellite Accumulation Area. labeling->storage soak Soak for at least 12-24 hours to oxidize residual thiol. decon_step->soak rinse Thoroughly rinse with water. Proceed with normal washing. soak->rinse pickup Arrange for pickup by Institutional EH&S. storage->pickup

Caption: Decision tree for the safe segregation and disposal of 1,2-Dithiolan-4-amine waste streams.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling each waste stream. The foundation of these procedures is waste segregation to prevent unintended chemical reactions.[10][11]

Protocol 3.1: Unused or Concentrated 1,2-Dithiolan-4-amine

This applies to expired product, material from terminated experiments, or pure compound that is no longer needed.

  • Work Area: Perform all steps inside a certified chemical fume hood.

  • Container: Use the original manufacturer's container if possible. If not, use a clean, dry, chemically compatible container with a tightly sealing cap.[10][12]

  • Transfer: Carefully transfer the material into the designated waste container.

  • Labeling: Immediately label the container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[10][13]

    • The full chemical name: "1,2-Dithiolan-4-amine". Do not use abbreviations.[10]

    • An accurate estimation of the quantity.

    • All relevant hazard warnings (e.g., "Corrosive," "Stench," "Harmful if Swallowed").

  • Storage: Secure the cap tightly and place the container in your laboratory's designated hazardous waste Satellite Accumulation Area, ensuring it is segregated from incompatible materials.[10]

  • Pickup: Arrange for disposal through your institutional EH&S office.[10]

Protocol 3.2: Contaminated Solid Waste

This includes disposable items such as gloves, pipette tips, weighing paper, and absorbent pads that have come into contact with the chemical.

  • Immediate Containment: In the fume hood, place all contaminated solid waste directly into a sealable plastic bag (e.g., a zip-lock bag).[2] This initial containment is crucial for odor control.

  • Secondary Containment: Place the sealed bag into a larger, designated hazardous solid waste container (often a lined drum or bucket).

  • Labeling: Ensure the primary solid waste container is clearly labeled as "Hazardous Waste" and lists "1,2-Dithiolan-4-amine contaminated debris" as a component.

  • Storage and Disposal: Keep the container sealed when not in use and arrange for pickup via EH&S.

Protocol 3.3: Decontamination of Glassware and Equipment

The potent odor of thiol compounds requires that all non-disposable equipment be thoroughly decontaminated before it leaves the fume hood for standard washing. The most effective method is oxidation with sodium hypochlorite (bleach).[2][14][15]

  • Prepare Bleach Bath: Inside a designated fume hood, prepare a decontamination bath in a plastic or secondary container. A 10% solution of household bleach (approximately 1:10 dilution of bleach with water) is effective.[14]

  • Initial Rinse: If the glassware contains significant residue, rinse it with a minimal amount of a suitable solvent (e.g., ethanol) and collect this rinsate as hazardous liquid waste.

  • Submersion: Fully submerge the glassware in the bleach bath. For larger items like flasks, fill them with the bleach solution.[14]

  • Soaking: Allow the items to soak for a minimum of 12 hours, and preferably 24 hours.[2][14] This extended contact time is necessary for the complete oxidation of the thiol group to a non-volatile, odorless sulfonic acid.[15]

  • Final Rinse: After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with normal laboratory washing procedures.

  • Bleach Bath Disposal: Used bleach baths should be collected as hazardous aqueous waste, as they will contain oxidized byproducts.[2] Do not pour them down the sink.

Spill Management

Immediate and correct response to a spill is critical for safety and odor containment.

  • Alert and Isolate: Alert personnel in the immediate area. If the spill is outside of a fume hood, evacuate the area and contact EH&S immediately.

  • Small Spills (inside a fume hood):

    • Ensure your personal protective equipment (PPE) is intact.

    • Absorb the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pad.[7]

    • Carefully scoop the absorbent material into a sealable plastic bag.[2][7] Treat this as contaminated solid waste (Protocol 3.2).

    • Decontaminate the spill surface by wiping it down with a 10% bleach solution, allowing a few minutes of contact time before wiping with a damp paper towel. Dispose of all wipes as contaminated solid waste.

  • Large Spills: For any spill larger than a few milliliters or any spill that occurs outside of a fume hood, do not attempt to clean it up yourself. Evacuate the area, close the doors, and contact your institution's emergency response and EH&S office immediately.[12]

Regulatory Compliance

As the generator of the waste, you are the first link in the "cradle-to-grave" hazardous waste management system established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16] This means you are responsible for ensuring the waste is correctly identified, managed, and documented from its creation to its final disposal.[16] Diluting waste to circumvent regulations is strictly prohibited.[12] Always consult your institutional EH&S department, as they are the final authority on local and federal compliance.

References

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). DuraLabel.
  • OSHA Chemical Storage Requirements [2025 Guide]. Conn Maciel Carey LLP.
  • Complying With OSHA's Hazardous Material Requirements. (2021, March 12). Wolters Kluwer.
  • Chemical Hazards and Toxic Substances - Overview.
  • How to Work with Thiols-General SOP. Department of Chemistry, University of Rochester.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol. Benchchem.
  • Proper Disposal of Thiol-PEG6-alcohol: A Step-by-Step Guide for Labor
  • Standard Operation Procedure for Disposal of Unknown Thiols. (2008, May 13). Unknown Source.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • 1,2-Dithiolan-4-amine hydrochloride. ChemScene.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Stench Chemicals (thiols) SOP. Unknown Source.
  • SAFETY D
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Unknown Source.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Material Safety D
  • SAFETY D
  • SDS US. (2023, February 18). Unknown Source.
  • SAFETY DATA SHEET. (2015, July 29). Spectrum Chemical.
  • SAFETY DATA SHEET. (2013, February 25). Fisher Scientific.
  • Safety D
  • Chemical Waste Disposal Guidelines. Emory University.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • Hazardous Waste Disposal Procedures. Michigan Technological University.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.

Sources

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